Calcium sodium phosphate
Description
The exact mass of the compound this compound is 157.9057806 g/mol and the complexity rating of the compound is 36.8. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
calcium;sodium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJJQWWVWRCVQT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Na+].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaNaO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889621 | |
| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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Molecular Weight |
158.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Glass, oxide, chemicals | |
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CAS No. |
13780-17-1, 15555-25-6, 65997-17-3 | |
| Record name | Calcium sodium phosphate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenanite | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |
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| Record name | Calcium sodium phosphate | |
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| Record name | CALCIUM SODIUM PHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Sodium Phosphate (NaCaPO4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium sodium phosphate (B84403) (NaCaPO4), also known as rhenanite, is a material of significant interest in the fields of biomaterials and phosphor development. Its biocompatibility and structural properties make it a candidate for applications in bone regeneration and as a host lattice for luminescent materials. A thorough understanding of its crystal structure is paramount for optimizing its properties for these applications. This technical guide provides a comprehensive analysis of the crystal structure of NaCaPO4, detailing its crystallographic parameters, synthesis methodologies, and the application of advanced characterization techniques such as X-ray diffraction (XRD) and Rietveld refinement. This document is intended to serve as a core reference for researchers and professionals working with this versatile inorganic compound.
Introduction
Calcium sodium phosphate (NaCaPO4) is a double salt of calcium and sodium with phosphoric acid. It crystallizes in an orthorhombic system and is isostructural with the mineral buchwaldite. The arrangement of the constituent ions in the crystal lattice dictates its physical and chemical properties, including its bioactivity, solubility, and luminescence characteristics. This guide delves into the atomic-scale architecture of NaCaPO4 to provide a foundational understanding for its application in scientific research and development.
Crystal Structure of this compound
The crystal structure of NaCaPO4 has been determined through single-crystal and powder X-ray diffraction studies. It belongs to the orthorhombic crystal system with the non-centrosymmetric space group Pna2₁[1]. The structure consists of a three-dimensional network of corner-sharing PO₄ tetrahedra, with Na⁺ and Ca²⁺ ions occupying distinct sites within the framework.
Crystallographic Data
The fundamental crystallographic data for NaCaPO4 are summarized in the table below. These data are essential for indexing diffraction patterns and as a starting point for Rietveld refinement.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ (No. 33) |
| Lattice Parameters | a = 5.479 Å |
| b = 9.206 Å | |
| c = 20.658 Å | |
| α = β = γ = 90° | |
| Unit Cell Volume | 1041.5 ų |
| Formula Units (Z) | 12 |
Data obtained from the Materials Project, entry mp-14401.[1]
Atomic Coordinates
The asymmetric unit of NaCaPO4 contains three unique Na⁺ sites, three unique Ca²⁺ sites, three unique P⁵⁺ sites, and twelve unique O²⁻ sites. The fractional atomic coordinates for each atom in the asymmetric unit are provided in the table below.
| Atom | Wyckoff Site | x | y | z |
| Na1 | 4a | 0.245 | 0.642 | 0.417 |
| Na2 | 4a | 0.252 | 0.930 | 0.334 |
| Na3 | 4a | 0.259 | 0.354 | 0.334 |
| Ca1 | 4a | 0.243 | 0.124 | 0.418 |
| Ca2 | 4a | 0.261 | 0.400 | 0.584 |
| Ca3 | 4a | 0.263 | 0.880 | 0.583 |
| P1 | 4a | 0.253 | 0.125 | 0.584 |
| P2 | 4a | 0.257 | 0.625 | 0.583 |
| P3 | 4a | 0.261 | 0.375 | 0.250 |
| O1 | 4a | 0.048 | 0.063 | 0.556 |
| O2 | 4a | 0.051 | 0.563 | 0.557 |
| O3 | 4a | 0.056 | 0.814 | 0.222 |
| O4 | 4a | 0.059 | 0.314 | 0.222 |
| O5 | 4a | 0.250 | 0.250 | 0.611 |
| O6 | 4a | 0.250 | 0.750 | 0.611 |
| O7 | 4a | 0.252 | 0.500 | 0.278 |
| O8 | 4a | 0.254 | 0.000 | 0.278 |
| O9 | 4a | 0.457 | 0.063 | 0.611 |
| O10 | 4a | 0.461 | 0.563 | 0.611 |
| O11 | 4a | 0.466 | 0.814 | 0.278 |
| O12 | 4a | 0.468 | 0.314 | 0.278 |
Data derived from the Crystallographic Information File (CIF) of the Materials Project, entry mp-14401.
Selected Bond Lengths and Angles
The coordination environments of the cations and the geometry of the phosphate tetrahedra are critical for understanding the material's properties. The following table summarizes key bond lengths and angles within the NaCaPO4 structure.
| Bond | Distance (Å) | Angle | **Value (°) ** |
| Na-O | 2.32 - 3.08 | O-P-O | 108.3 - 110.8 |
| Ca-O | 2.32 - 2.83 | ||
| P-O | 1.54 - 1.56 |
Bond distance ranges are provided as the structure contains multiple unique sites for each atom type.
Experimental Protocols
The synthesis of high-purity, crystalline NaCaPO4 is crucial for accurate structural analysis. The two most common methods are the solid-state reaction and sol-gel synthesis.
Solid-State Synthesis Protocol
The solid-state reaction method involves the high-temperature reaction of precursor powders.
Materials:
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Sodium carbonate (Na₂CO₃) or Sodium dihydrogen phosphate (NaH₂PO₄)
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Calcium carbonate (CaCO₃) or Calcium hydrogen phosphate (CaHPO₄)
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Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
Procedure:
-
Precursor Mixing: Stoichiometric amounts of the precursor powders are weighed and thoroughly mixed. For example, Na₂CO₃, CaCO₃, and (NH₄)₂HPO₄ can be used in a 1:2:2 molar ratio. The powders should be ground together in an agate mortar for at least 30 minutes to ensure homogeneity.
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Calcination: The mixed powder is placed in an alumina (B75360) crucible and heated in a furnace. A two-step heating process is often employed:
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An initial heating step at a lower temperature (e.g., 600-800 °C) for several hours to decompose the carbonates and ammonium salts.
-
A final, higher temperature sintering step (e.g., 900-1100 °C) for an extended period (10-24 hours) to facilitate the solid-state reaction and promote crystallization. Intermediate grinding between heating steps can improve the homogeneity of the final product.
-
-
Cooling: The sample is slowly cooled to room temperature within the furnace to prevent the formation of amorphous phases or thermal shock-induced defects.
-
Characterization: The resulting powder is characterized by X-ray diffraction to confirm the formation of the single-phase NaCaPO4.
Sol-Gel Synthesis Protocol
The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures.
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium nitrate (NaNO₃)
-
Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
Citric acid (C₆H₈O₇)
-
Ammonia (B1221849) solution (NH₄OH)
-
Deionized water
Procedure:
-
Precursor Solution: Stoichiometric amounts of Ca(NO₃)₂·4H₂O, NaNO₃, and (NH₄)H₂PO₄ are dissolved in deionized water.
-
Chelation: Citric acid is added to the solution as a chelating agent. The molar ratio of citric acid to total metal cations is typically maintained at 1:1 or higher. The solution is stirred until all components are fully dissolved.
-
pH Adjustment: The pH of the solution is adjusted to around 7 by the dropwise addition of ammonia solution. This initiates the formation of a viscous sol.
-
Gel Formation: The sol is heated on a hot plate at a temperature of 80-100 °C with continuous stirring. As the water evaporates, the solution becomes more viscous and eventually forms a transparent gel.
-
Drying and Combustion: The gel is dried in an oven at 120-150 °C to remove residual water. The dried gel is then heated to a higher temperature (e.g., 500-700 °C) where it undergoes self-combustion, resulting in a voluminous, fine powder.
-
Calcination: The resulting powder is calcined at a temperature between 700 °C and 900 °C for a few hours to obtain the well-crystallized NaCaPO4 phase.
-
Characterization: The final product is analyzed using XRD to verify its crystal structure and phase purity.
X-ray Diffraction and Rietveld Refinement
Powder X-ray diffraction is the primary technique for the structural characterization of polycrystalline NaCaPO4. The Rietveld method is a powerful tool for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.
XRD Data Collection Protocol
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
A diffracted beam monochromator or a detector with good energy resolution is recommended to minimize fluorescence background.
Sample Preparation:
-
The synthesized NaCaPO4 powder should be finely ground to ensure random crystallite orientation and minimize preferred orientation effects.
-
The powder is then packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's reference plane to avoid sample displacement errors.
Data Collection Parameters:
-
2θ Range: A wide 2θ range, typically from 10° to 100°, should be scanned to collect a sufficient number of reflections for a reliable refinement.
-
Step Size: A small step size (e.g., 0.01-0.02° in 2θ) is necessary to accurately define the peak profiles.
-
Counting Time: A sufficiently long counting time per step is required to obtain good counting statistics, especially for reflections at higher 2θ angles.
Rietveld Refinement Protocol
The Rietveld refinement is typically performed using specialized software such as GSAS-II or FullProf. The following is a generalized workflow for the refinement of NaCaPO4 data.
Initial Model:
-
The initial structural model is based on the known crystallographic data for NaCaPO4 (space group Pna2₁, and the lattice parameters and atomic coordinates provided in Section 2).
Refinement Strategy: The refinement proceeds in a stepwise manner, where different sets of parameters are refined sequentially to ensure a stable and meaningful convergence.
-
Scale Factor and Background: Initially, only the scale factor and background parameters are refined. The background is typically modeled using a polynomial function.
-
Lattice Parameters and Zero-Shift: Once the background is well-fitted, the lattice parameters (a, b, c) and the diffractometer zero-shift error are introduced into the refinement.
-
Peak Shape Parameters: The peak profile is modeled using a pseudo-Voigt or Pearson VII function. The parameters controlling the peak width and shape (e.g., U, V, W for Gaussian broadening and X, Y for Lorentzian broadening) are then refined. Asymmetry parameters may also be included if the peaks show significant asymmetry at low angles.
-
Atomic Coordinates: The fractional atomic coordinates (x, y, z) for all atoms are refined. It is often advisable to refine the coordinates of the heavier atoms (Ca, P) before the lighter atoms (Na, O).
-
Isotropic Displacement Parameters: Isotropic displacement parameters (B_iso) for each atom, which account for thermal vibrations, are then refined.
-
Anisotropic Displacement Parameters (Optional): If the data quality is very high, anisotropic displacement parameters (ADPs) can be refined for some or all of the atoms to model the anisotropy of their thermal motion.
-
Global Refinement: In the final stages, all parameters are typically refined simultaneously until the fit converges, as indicated by minimal changes in the goodness-of-fit parameters (e.g., χ², Rwp).
Biological Signaling and NaCaPO4
While NaCaPO4 is considered a bioactive material, promoting bone-like apatite formation on its surface in physiological environments, there is limited direct evidence in the current scientific literature detailing its role in specific intracellular signaling pathways. The cellular response to calcium phosphate-based biomaterials is generally understood to be mediated by the local release of calcium and phosphate ions, as well as the surface topography and chemistry of the material.
These ions can influence several signaling pathways critical for osteoblast differentiation and function, including:
-
BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are key growth factors in bone formation. The local ionic environment can influence BMP expression and the subsequent phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes like Runx2.
-
Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for bone mass regulation. The interaction of cells with the biomaterial surface can modulate the activity of this pathway, leading to the stabilization of β-catenin and its translocation to the nucleus to activate target genes.
-
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cell proliferation, differentiation, and survival. The surface properties of biomaterials can trigger these pathways, influencing osteoblast behavior.
It is important to note that this diagram represents a generalized model of cell-biomaterial interactions. The specific signaling events triggered by crystalline NaCaPO4 require further investigation.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The crystallographic data, including lattice parameters, space group, and atomic coordinates, have been presented in a clear and structured format. Detailed, generalized protocols for the synthesis of NaCaPO4 via solid-state and sol-gel methods, as well as for its structural refinement using the Rietveld method, have been outlined to aid researchers in their experimental work. While the direct involvement of crystalline NaCaPO4 in specific cellular signaling pathways remains an area for future research, the foundational knowledge of its crystal structure is a critical prerequisite for advancing its application in biomaterials and other technological fields.
References
An In-depth Technical Guide on the Core Chemical and Physical Properties of Sodium Calcium Phosphate (CaNaPO4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium calcium phosphate (B84403) (CaNaPO₄), also known as rhenanite, is a mixed-cation phosphate that is garnering significant interest in the fields of biomaterials, drug delivery, and regenerative medicine. Its unique position, with properties intermediate between the highly soluble sodium phosphates and the sparingly soluble calcium phosphates, makes it a material of considerable scientific and therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical properties of CaNaPO₄, detailed experimental protocols for its synthesis and characterization, and a visualization of its cellular uptake mechanism in the context of drug delivery.
Chemical and Physical Properties
Sodium calcium phosphate is a white, odorless solid. The β-polymorph of CaNaPO₄ is the most common form at room temperature and possesses an orthorhombic crystal structure. The presence of both sodium and calcium ions in its crystal lattice imparts properties that are distinct from other calcium phosphate-based biomaterials like hydroxyapatite (B223615) and tricalcium phosphate.
Quantitative Data Summary
The following tables summarize the key quantitative chemical and physical properties of CaNaPO₄.
Table 1: General and Chemical Properties of CaNaPO₄
| Property | Value | Reference |
| Chemical Formula | CaNaPO₄ | [1] |
| Molecular Weight | 158.04 g/mol | [1] |
| IUPAC Name | Calcium sodium phosphate | [1] |
| Synonyms | Rhenanite, Sodium calcium phosphate | [1] |
Table 2: Physical and Structural Properties of β-CaNaPO₄
| Property | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Theoretical Density | 3.11 g/cm³ | [3] |
| Ceramic Density | 0.94 g/cm³ (for a specific formulation) | [2][3][4] |
| Compressive Strength | 10.3 MPa (for a specific ceramic formulation) | [2][4] |
| Phase Transition | β to α phase at ~690 °C | [5][6] |
| Melting Point | Above 1175 °C | [5] |
| Solubility | Sparingly soluble in water, with solubility being intermediate between highly soluble sodium phosphates and low-solubility calcium phosphates. | [7] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of CaNaPO₄.
Synthesis Methodologies
3.1.1. Solid-State Reaction Method
This method involves the high-temperature reaction of solid precursors to form the desired CaNaPO₄ phase.
-
Materials: Calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or calcium hydrogen phosphate (CaHPO₄).
-
Procedure:
-
Stoichiometric amounts of the precursor powders are intimately mixed. For example, a mixture of calcium carbonate, sodium carbonate, and diammonium hydrogen phosphate can be used.
-
The powder mixture is ground, typically in a ball mill, to ensure homogeneity and increase the surface area for reaction.
-
The homogenized powder is placed in an alumina (B75360) or platinum crucible.
-
The crucible is heated in a furnace to a temperature between 900 °C and 1250 °C.[6][8] The specific temperature and duration of heating will influence the final phase and crystallinity. For instance, heating at 900 °C can yield the β-CaNaPO₄ phase.[2][4]
-
The sample is held at the target temperature for several hours to ensure complete reaction.
-
The product is then cooled to room temperature. Rapid quenching may be necessary to obtain certain phases.
-
The resulting CaNaPO₄ powder is collected for characterization.
-
3.1.2. Wet-Chemical Precipitation Method
This method involves the precipitation of CaNaPO₄ from aqueous solutions of its constituent ions.
-
Materials: A calcium-containing salt solution (e.g., calcium nitrate (B79036) tetrahydrate, Ca(NO₃)₂·4H₂O), a sodium-containing phosphate salt solution (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄), and a pH-adjusting solution (e.g., ammonium (B1175870) hydroxide, NH₄OH).
-
Procedure:
-
Prepare aqueous solutions of the calcium and phosphate precursors at desired concentrations.
-
The calcium salt solution is added dropwise to the stirred phosphate solution at a controlled temperature.[9][10][11][12]
-
The pH of the reaction mixture is continuously monitored and maintained at a specific value (e.g., 7.4) by the dropwise addition of a base.[13]
-
A precipitate will form upon mixing the solutions.
-
The precipitate is aged in the mother liquor for a specific period, typically several hours, to allow for crystal growth and phase maturation.[1]
-
The precipitate is then separated from the solution by filtration or centrifugation.
-
The collected solid is washed several times with deionized water to remove any unreacted ions.
-
The washed precipitate is dried in an oven at a temperature typically around 100 °C.[10]
-
The dried powder may be subsequently calcined at a higher temperature (e.g., 300-600 °C) to induce crystallization into the desired CaNaPO₄ phase.[13]
-
Characterization Techniques
3.2.1. X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the synthesized material and to determine its crystal structure.[14][15][16][17][18][19]
-
Sample Preparation: The synthesized CaNaPO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.[16][17][20]
-
Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is then compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the phases present. Rietveld refinement can be used for detailed structural analysis, including lattice parameters and phase quantification.[15][19]
3.2.2. Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology, particle size, and surface topography of the CaNaPO₄ powder.[16][21][22][23][24][25][26][27]
-
Sample Preparation: A small amount of the CaNaPO₄ powder is mounted on an SEM stub using conductive carbon tape.[16][22][23][24][25][26] Any loose powder is removed using a gentle stream of compressed air to prevent contamination of the SEM chamber.[22][24][25] For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.[23][25]
-
Analysis: The prepared stub is placed in the SEM chamber, and the sample is scanned with a focused beam of electrons. The signals produced (secondary electrons, backscattered electrons) are used to generate high-resolution images of the sample's surface.
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the CaNaPO₄ sample, confirming the presence of phosphate groups.[24][28][29][30][31][32]
-
Sample Preparation: A small amount of the CaNaPO₄ powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[28][29] Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the powder is placed directly on the ATR crystal.[28][29]
-
Analysis: The sample is irradiated with infrared radiation, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the chemical bonds present in the sample. The characteristic vibrational modes of the phosphate (PO₄³⁻) group are then identified.
Visualization of Biological Interactions
CaNaPO₄ nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and biodegradability. The following diagram illustrates the general mechanism of cellular uptake of these nanoparticles.
This diagram illustrates the process of endocytosis, where the CaNaPO₄ nanoparticle is engulfed by the cell membrane to form an endosome. As the endosome matures and fuses with a lysosome, the internal pH decreases. This acidic environment leads to the dissolution of the CaNaPO₄ nanoparticle, causing an increase in osmotic pressure within the lysosome. The resulting swelling and rupture of the lysosome facilitate the escape of the encapsulated drug cargo into the cytoplasm, where it can exert its therapeutic effect. The nanoparticle itself biodegrades into its constituent ions (Ca²⁺, Na⁺, and PO₄³⁻).[14][21][33]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase Diagrams of Ca3(PO4)2-Mg3(PO4)2 and Ca3(PO4)2-CaNaPO4 Systems | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.abo.fi [web.abo.fi]
- 9. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new rhenanite (beta-NaCaPO(4)) and hydroxyapatite biphasic biomaterial for skeletal repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategy for Cytoplasmic Delivery Using Inorganic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vaccoat.com [vaccoat.com]
- 17. Factors influencing the drug release from calcium phosphate cements [iris.cnr.it]
- 18. medcraveonline.com [medcraveonline.com]
- 19. Rietveld refinement of AgCa10(PO4)7 from X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cemm.ijs.si [cemm.ijs.si]
- 22. nanoscience.com [nanoscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 25. researchgate.net [researchgate.net]
- 26. cfamm.ucr.edu [cfamm.ucr.edu]
- 27. researchgate.net [researchgate.net]
- 28. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijcmas.com [ijcmas.com]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Synthesis and Characterization of Calcium Sodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sodium phosphate (B84403) (CaNaPO₄), a member of the diverse family of calcium phosphate biomaterials, has garnered significant interest in the fields of drug delivery and tissue engineering. Its unique physicochemical properties, influenced by the incorporation of sodium ions into the calcium phosphate lattice, offer potential advantages over more commonly studied calcium phosphates such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP). This technical guide provides a comprehensive overview of the synthesis and characterization of calcium sodium phosphate, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in their exploration of this promising biomaterial.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, each yielding materials with distinct characteristics in terms of crystallinity, morphology, and purity. The most common approaches include solid-state reaction, wet chemical precipitation, and sol-gel synthesis.
Solid-State Reaction
The solid-state reaction method is a straightforward approach that involves the high-temperature reaction of solid precursors. This method is particularly suitable for producing crystalline, single-phase CaNaPO₄.
Experimental Protocol:
-
Precursor Preparation: Stoichiometric amounts of calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are intimately mixed. The molar ratio of Ca:Na:P should be maintained at 1:1:1.
-
Milling: The precursor mixture is thoroughly milled to ensure homogeneity. This can be achieved using a mortar and pestle or a ball mill.
-
Calcination: The milled powder is transferred to an alumina (B75360) crucible and heated in a high-temperature furnace. The calcination process typically involves a two-step heating profile:
-
Initial heating to 673 K (400 °C) under a nitrogen atmosphere to decompose the ammonium (B1175870) phosphate.[1]
-
Subsequent heating to 1223 K (950 °C) in air to complete the reaction and form crystalline CaNaPO₄.[1]
-
-
Cooling: After the desired calcination period, the furnace is cooled down to room temperature to obtain the final product.
Wet Chemical Precipitation
Wet chemical precipitation is a versatile method that allows for the synthesis of calcium phosphate nanoparticles with controlled size and morphology at or near room temperature. For sodium-containing calcium phosphates, this method can be adapted to produce biphasic materials.
Experimental Protocol for Biphasic β-NaCaPO₄/Hydroxyapatite:
-
Solution Preparation:
-
Prepare an aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O).
-
Prepare a separate aqueous solution containing sodium hydrogen phosphate (Na₂HPO₄) and sodium bicarbonate (NaHCO₃).
-
-
Precipitation: Rapidly add the calcium nitrate solution to the sodium phosphate/bicarbonate solution while maintaining a physiological pH of 7.4. A gel-like precipitate will form immediately.
-
Aging and Washing: The precipitate is immediately separated from the mother liquor. This is followed by washing with deionized water to remove any unreacted ions.
-
Drying: The washed precipitate is freeze-dried to obtain a fine powder.
-
Calcination: The dried powder is calcined in air at temperatures ranging from 300-600 °C for 6 hours to induce crystallization. This process yields a biphasic material composed of hydroxyapatite and β-rhenanite (β-NaCaPO₄).[2]
Sol-Gel Synthesis
Experimental Protocol (Adapted for Amorphous Sodium-Containing Calcium Phosphate):
-
Sol Preparation:
-
Dissolve a phosphorus precursor, such as triethyl phosphate (TEP), in an organic solvent like ethanol.
-
Separately, dissolve calcium and sodium precursors, such as calcium nitrate tetrahydrate and sodium nitrate, in the same solvent.
-
-
Hydrolysis and Condensation: Add the calcium and sodium solution to the phosphorus solution under vigorous stirring. The addition of a controlled amount of water will initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Gelation: Allow the sol to age, during which it will gradually transform into a rigid gel.
-
Drying: The gel is dried under controlled conditions (e.g., in an oven at a low temperature) to remove the solvent, resulting in a xerogel.
-
Calcination: The xerogel is then calcined at a specific temperature to remove residual organics and promote the formation of the desired this compound phase. The final phase (amorphous or crystalline) will depend on the calcination temperature and duration.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to understand its properties and potential applications. The following techniques are commonly employed:
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the phase composition and crystal structure of the synthesized material. Rietveld refinement of the XRD data can provide detailed information about lattice parameters, crystallite size, and phase quantification.[1][3]
| Parameter | Description | Typical Values for CaNaPO₄ |
| Crystal System | The symmetry of the crystal lattice. | Hexagonal |
| Space Group | The specific symmetry group of the crystal. | P6₃/m (for some apatite structures) |
| Lattice Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). | To be determined by Rietveld refinement. |
| Phase Purity | The percentage of the desired CaNaPO₄ phase. | To be determined by Rietveld refinement. |
| Crystallite Size | The size of the coherently scattering crystalline domains. | Can be estimated using the Scherrer equation or from Rietveld refinement. |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the material, confirming the formation of the phosphate structure and detecting any impurities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| ~1000-1150 | ν₃ (P-O stretching) | Asymmetric stretching of the PO₄³⁻ group.[4] |
| ~960 | ν₁ (P-O stretching) | Symmetric stretching of the PO₄³⁻ group.[5] |
| ~560-600 | ν₄ (O-P-O bending) | Bending vibrations of the PO₄³⁻ group.[6] |
| ~470 | ν₂ (O-P-O bending) | Bending vibrations of the PO₄³⁻ group.[6] |
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the material's surface, revealing its morphology, particle size, and agglomeration state. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used for elemental analysis to confirm the presence and distribution of calcium, sodium, and phosphorus.
| Parameter | Description |
| Morphology | The shape of the individual particles (e.g., spherical, rod-like, irregular). |
| Particle Size | The dimensions of the individual particles. |
| Agglomeration | The extent to which primary particles are clustered together. |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the material and to identify phase transitions or decomposition events.
| Analysis | Information Obtained |
| TGA | Mass loss as a function of temperature, indicating the removal of adsorbed water or the decomposition of precursors. |
| DSC | Heat flow as a function of temperature, revealing endothermic or exothermic events such as phase transitions or crystallization. |
Signaling Pathways and Biological Response
The incorporation of sodium into the calcium phosphate structure can influence its biological behavior. While specific signaling pathways for CaNaPO₄ are still under investigation, the general mechanisms of calcium phosphate biomaterials involve:
-
Ion Release: The dissolution of the material releases calcium, phosphate, and sodium ions into the local environment. These ions can directly influence cellular processes.
-
Protein Adsorption: The surface of the biomaterial adsorbs proteins from the surrounding biological fluids, which in turn mediates cell attachment, proliferation, and differentiation.
-
Osteogenic Differentiation: Calcium and phosphate ions are known to promote the differentiation of mesenchymal stem cells into osteoblasts, the bone-forming cells.
The presence of sodium may modulate these processes by altering the dissolution rate of the material and influencing the local ionic environment.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers and professionals in the field of biomaterials and drug delivery. Further investigation into the specific biological responses and signaling pathways modulated by CaNaPO₄ will undoubtedly unlock its full potential for various biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A new rhenanite (beta-NaCaPO(4)) and hydroxyapatite biphasic biomaterial for skeletal repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Osteoconductivity of Calcium Sodium Phosphate Biomaterials: A Technical Guide
Introduction
Calcium phosphate-based biomaterials are cornerstones in the field of bone tissue engineering, prized for their chemical similarity to the mineral phase of bone, biocompatibility, and osteoconductivity.[1][2] Among these, calcium sodium phosphate (B84403) compositions, often in the form of bioactive glasses or ceramics, are being investigated for their potential to enhance bone regeneration. These materials are designed to be resorbed over time and replaced by new bone tissue, a process facilitated by their ability to support the attachment, proliferation, and differentiation of osteogenic cells.[3]
This technical guide provides an in-depth overview of the methods used to assess the in vitro osteoconductivity of calcium sodium phosphate materials. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel biomaterials for orthopedic and dental applications. The guide details key experimental protocols, summarizes the presentation of quantitative data, and illustrates the underlying cellular and molecular mechanisms.
Assessment of Osteoconductivity: Key In Vitro Markers
The osteoconductive potential of a biomaterial is evaluated by monitoring its interaction with osteoblast-like cells. Key parameters include cell viability, proliferation, differentiation into a mature osteoblastic phenotype, and the formation of a mineralized extracellular matrix.
Cell Viability and Proliferation
A primary indicator of biocompatibility is the ability of a material to support cell viability and encourage proliferation. Assays like the MTT test are widely used to quantify the metabolic activity of cells cultured on or in the presence of the biomaterial, which is directly proportional to the number of viable cells.[1][4]
Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity
Alkaline phosphatase (ALP) is a critical early marker of osteoblast differentiation.[5] This enzyme plays a role in bone mineralization by increasing the local concentration of inorganic phosphate.[6][7] Measuring ALP activity is a standard method to assess the osteogenic potential of a biomaterial.
Extracellular Matrix Mineralization
The ultimate function of mature osteoblasts is to produce and mineralize an extracellular matrix, primarily composed of type I collagen, which becomes embedded with calcium phosphate crystals.[5] Alizarin Red S (ARS) staining is a common technique used to visualize and quantify these calcium deposits in cell culture, confirming the final stage of osteogenic differentiation.[8][9]
Osteogenic Gene Expression
The differentiation of osteoprogenitor cells into mature osteoblasts is controlled by a cascade of specific gene expressions. Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Collagen type I (Col1a1), Osteopontin (OPN), and Osteocalcin (OCN).[10][11]
Quantitative Data Summary
The following tables present a template for summarizing quantitative data from in vitro osteoconductivity assays. The data shown are illustrative examples based on typical results for calcium phosphate biomaterials and should be replaced with experimental data specific to the this compound composition being tested.
Table 1: Cell Viability (MTT Assay)
| Material Group | Day 1 (OD 570 nm) | Day 3 (OD 570 nm) | Day 7 (OD 570 nm) |
|---|---|---|---|
| Control (Tissue Culture Plastic) | 0.55 ± 0.04 | 1.12 ± 0.08 | 1.85 ± 0.11 |
| This compound | 0.51 ± 0.05 | 1.25 ± 0.09 | 2.10 ± 0.15* |
| β-Tricalcium Phosphate (β-TCP) | 0.49 ± 0.06 | 1.18 ± 0.10 | 1.98 ± 0.13 |
*Data are presented as mean ± standard deviation. OD = Optical Density. *p < 0.05 vs Control.
Table 2: Alkaline Phosphatase (ALP) Activity
| Material Group | Day 7 (U/mg protein) | Day 14 (U/mg protein) |
|---|---|---|
| Control (Tissue Culture Plastic) | 1.5 ± 0.2 | 2.8 ± 0.3 |
| This compound | 2.5 ± 0.3* | 5.9 ± 0.5* |
| β-Tricalcium Phosphate (β-TCP) | 2.2 ± 0.2* | 5.1 ± 0.4* |
*Data are presented as mean ± standard deviation. *p < 0.05 vs Control.
Table 3: Mineralization (Alizarin Red S Quantification)
| Material Group | Day 21 (OD 405 nm) |
|---|---|
| Control (Tissue Culture Plastic) | 0.21 ± 0.03 |
| This compound | 0.85 ± 0.09* |
| β-Tricalcium Phosphate (β-TCP) | 0.76 ± 0.07* |
*Data are presented as mean ± standard deviation. *p < 0.05 vs Control.
Table 4: Relative Gene Expression (RT-qPCR)
| Gene | Material Group | Day 7 (Fold Change) | Day 14 (Fold Change) |
|---|---|---|---|
| Runx2 | This compound | 2.1 ± 0.3* | 1.5 ± 0.2 |
| β-Tricalcium Phosphate | 1.9 ± 0.2* | 1.3 ± 0.1 | |
| ALP | This compound | 3.5 ± 0.4* | 2.2 ± 0.3* |
| β-Tricalcium Phosphate | 3.1 ± 0.3* | 2.0 ± 0.2* | |
| OCN | This compound | 1.8 ± 0.2 | 4.5 ± 0.5* |
| β-Tricalcium Phosphate | 1.6 ± 0.2 | 4.1 ± 0.4* |
*Data are presented as mean ± standard deviation relative to the control group at the same time point. *p < 0.05 vs Control.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key assays mentioned.
Workflow for In Vitro Osteoconductivity Assessment
The general workflow involves material preparation, cell culture, and a series of assays at specific time points to assess different stages of osteogenesis.
Figure 1: General experimental workflow for assessing in vitro osteoconductivity.
MTT Assay for Cell Viability
This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][13]
-
Cell Seeding : Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate containing the sterile biomaterial samples and incubate for desired time points (e.g., 24, 72, 168 hours).
-
Reagent Preparation : Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).
-
Incubation : Remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[13] Incubate for 2-4 hours at 37°C.[12]
-
Solubilization : Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay quantifies ALP activity based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[6][15]
-
Cell Culture : Culture cells on biomaterial samples for the desired time points (e.g., 7 and 14 days).
-
Cell Lysis : Wash the cell-material constructs twice with PBS. Lyse the cells by adding a lysis buffer (e.g., 0.5% Triton X-100 in PBS) and incubating.[16]
-
Reaction : Transfer the cell lysate to a new 96-well plate. Add a pNPP substrate solution.
-
Incubation : Incubate the plate at 37°C until a yellow color develops.[6]
-
Measurement : Stop the reaction by adding NaOH.[6] Measure the absorbance at 405 nm.
-
Normalization : Quantify the total protein content in the parallel lysates (e.g., using a BCA assay) and normalize the ALP activity to the total protein amount.
Alizarin Red S (ARS) Staining for Mineralization
ARS is a dye that selectively binds to calcium salts, forming a red-orange precipitate, which allows for the visualization and quantification of mineralized matrix nodules.[9]
-
Cell Culture : Culture cells on biomaterial samples in osteogenic medium for 14-21 days.
-
Fixation : Aspirate the culture medium, wash the cells with PBS, and fix them with 4% paraformaldehyde or 10% buffered formalin for 15-20 minutes at room temperature.[8][17][18]
-
Staining : Wash the fixed cells with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[8][17]
-
Washing : Gently aspirate the ARS solution and wash the wells multiple times with deionized water to remove excess dye.[18]
-
Visualization : Image the stained mineral deposits using a bright-field microscope or scanner.
-
Quantification (Optional) : To quantify, add 10% acetic acid to destain the matrix.[18] Heat, centrifuge the resulting supernatant, neutralize with ammonium (B1175870) hydroxide, and measure the absorbance of the supernatant at 405 nm.
Real-Time RT-qPCR for Gene Expression
This technique measures the amplification of cDNA reverse-transcribed from mRNA, allowing for the quantification of specific gene expression levels.
-
Cell Culture : Culture cells on biomaterials for desired time points (e.g., 7 and 14 days).
-
RNA Extraction : Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction : Set up the qPCR reaction by mixing the cDNA with primers for target genes (e.g., Runx2, ALP, OCN) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).[19]
-
Amplification and Detection : Perform the reaction in a real-time PCR cycler. The typical program includes an initial activation step, followed by 40 cycles of denaturation, annealing, and extension.[19][20]
-
Data Analysis : Analyze the resulting amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a control group.[21]
Signaling Pathways in Osteoblast Response
The interaction of osteoblasts with calcium phosphate surfaces triggers intracellular signaling cascades that regulate their behavior. Ions (Ca²⁺, PO₄³⁻) released from the material and the surface topography are key stimuli that activate these pathways.[22][23]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway, including the ERK and p38 cascades, is crucial for transmitting extracellular signals to the nucleus to control gene expression. Activation of these pathways by calcium phosphate materials has been shown to promote the expression of key osteogenic transcription factors like Runx2, leading to enhanced differentiation.[22][24]
Figure 2: Simplified MAPK (ERK and p38) signaling pathway in osteoblasts.
Bone Morphogenetic Protein (BMP) Pathway
Bone Morphogenetic Proteins (BMPs) are potent growth factors that induce osteoblast differentiation.[25] Some studies suggest that calcium phosphate materials can enhance BMP signaling. The canonical BMP pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes, often in cooperation with Runx2.[24][25]
Figure 3: Canonical BMP/Smad signaling pathway promoting osteogenesis.
Conclusion
The in vitro assessment of osteoconductivity is a critical step in the preclinical evaluation of this compound biomaterials. A systematic approach, employing a combination of assays for cell viability, proliferation, differentiation, and mineralization, provides a comprehensive understanding of the material's biological performance. The quantitative data derived from these experiments, coupled with an understanding of the underlying molecular pathways, enables researchers to effectively screen and optimize novel compositions for bone tissue engineering applications. This guide provides the foundational protocols and frameworks necessary to conduct such evaluations in a rigorous and reproducible manner.
References
- 1. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion of calcium phosphate does not further improve in vitro and in vivo osteogenesis in a novel, highly biocompatible, mechanically stable and 3D printable polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drmillett.com [drmillett.com]
- 6. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone - Wikipedia [en.wikipedia.org]
- 8. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. Phenotypic expression of bone-related genes in osteoblasts grown on calcium phosphate ceramics with different phase compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. drmillett.com [drmillett.com]
- 16. mdpi.com [mdpi.com]
- 17. 2.10. Alizarin Red S Mineralization Staining [bio-protocol.org]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced Osteogenic Differentiation of Pluripotent Stem Cells via γ-Secretase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 23. High phosphate content in bioactive glasses promotes osteogenesis in vitro and in vivo | Pocket Dentistry [pocketdentistry.com]
- 24. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research on Calcium Sodium Phosphate
Introduction
Calcium sodium phosphate (B84403) (CaNaPO₄), a mixed-cation orthophosphate, has been a subject of scientific inquiry due to its unique properties and potential applications, particularly in the fields of biomaterials and animal nutrition. Early research laid the groundwork for understanding its synthesis, structure, and biological interactions. This technical guide provides a comprehensive overview of the foundational studies on calcium sodium phosphate, with a focus on its synthesis, characterization, and initial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.
Core Concepts and Early Applications
Initial investigations into this compound were driven by its potential as a bioavailable source of calcium and phosphorus. One of the earliest and most significant applications was in animal feed supplements. Research demonstrated that the phosphorus in this compound could be readily assimilated by animals, making it a valuable nutritional additive.[1] In the realm of biomaterials, the similarity of calcium phosphates to the mineral component of bone spurred research into their use for bone repair and regeneration.[2][3]
Synthesis of this compound: Early Methodologies
Early research on the synthesis of this compound primarily focused on two main approaches: solid-state reactions and aqueous precipitation.
Solid-State Synthesis
The solid-state reaction method involves the high-temperature calcination of precursor powders to induce a chemical reaction and form the desired crystalline phase. This was a common method for producing this compound for industrial applications, such as animal feed supplements.
Experimental Protocol: Solid-State Synthesis of this compound for Animal Feed Supplement (circa 1972)
This protocol is based on early methods for producing this compound as a mineral feed supplement.[1]
1. Reactants:
- Dibasic calcium phosphate (CaHPO₄)
- Sodium carbonate (Na₂CO₃)
2. Procedure:
- One hundred forty-two parts by weight of dibasic calcium phosphate (containing approximately 50% P₂O₅ and 40% CaO) are thoroughly mixed with 53 parts by weight of sodium carbonate.
- The mixture is then calcined in a furnace at a temperature of 1200°C.
- The resulting product is a tertiary this compound, with the formula CaNaPO₄.[1]
Workflow for Solid-State Synthesis
References
An In-depth Technical Guide on the Solubility of Calcium Sodium Phosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcium sodium phosphate (B84403), a compound of significant interest in biomaterials and drug delivery, exists in both crystalline (CaNaPO₄, Rhenanite) and amorphous glassy forms. Its solubility in aqueous solutions is a critical parameter influencing its bioactivity, degradation rate, and performance in physiological environments. This technical guide provides a comprehensive overview of the factors governing the solubility of calcium sodium phosphate, details experimental protocols for its determination, and explores the cellular signaling pathways activated by its dissolution products. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction to this compound
This compound encompasses a range of materials containing calcium, sodium, and phosphate ions. The two primary forms encountered in research and development are:
-
Crystalline this compound (CaNaPO₄): Also known as Rhenanite, this is a specific crystalline compound with a defined stoichiometry. It is often investigated for its potential in bioceramics and bone regeneration applications.[1]
-
This compound Glasses: These are amorphous materials belonging to the P₂O₅–CaO–Na₂O system. Their composition can be varied to tailor their solubility and degradation rates, making them suitable for controlled-release applications.
The incorporation of sodium into the calcium phosphate structure generally increases its solubility and degradation rate compared to pure calcium phosphates like hydroxyapatite (B223615), which is known for its low solubility and high stability.[2]
Factors Influencing Solubility
The dissolution of this compound in aqueous solutions is a complex process governed by several interconnected factors:
-
pH of the Medium: The pH of the aqueous solution is a critical determinant of solubility. As the pH decreases, the protonation of phosphate ions (PO₄³⁻ to HPO₄²⁻ and H₂PO₄⁻) increases, leading to a significant increase in the solubility of most calcium phosphate phases.[2][3]
-
Temperature: Temperature influences the dissolution kinetics and the thermodynamic solubility product. While the specific effect can vary depending on the phase, for many calcium phosphates, solubility increases with temperature.
-
Ionic Strength: The presence of other ions in the solution affects the activity of calcium, sodium, and phosphate ions, thereby influencing the solubility. High ionic strength can either increase or decrease solubility depending on the specific interactions.
-
Crystal Phase and Composition: Different crystalline phases (e.g., β-CaNaPO₄) and variations in the Ca/P/Na molar ratio in glassy forms will have distinct solubilities. Amorphous (non-crystalline) calcium phosphates are generally more soluble than their crystalline counterparts.[2][4]
-
Particle Size and Surface Area: Smaller particle sizes and higher surface areas lead to a faster dissolution rate due to the increased contact area with the solvent.
Quantitative Solubility Data
Quantifying the solubility of sparingly soluble salts like calcium phosphates is often done using the solubility product constant (Ksp). The Ksp is the equilibrium constant for the dissolution of a solid ionic compound into its constituent ions in a solution.
4.1 Solubility of Crystalline Calcium Phosphates
| Calcium Phosphate Phase | Chemical Formula | Ca/P Ratio | pKsp (-log(Ksp)) at 25°C | Reference |
| Dicalcium phosphate dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | 6.59 | |
| Octacalcium phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 | |
| α-Tricalcium phosphate (α-TCP) | α-Ca₃(PO₄)₂ | 1.50 | 25.5 | |
| β-Tricalcium phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | 28.9 | |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 116.8 |
4.2 Solubility of this compound Glasses
The solubility of this compound glasses is highly dependent on their composition. The dissolution rate can be tailored by adjusting the molar percentages of P₂O₅, CaO, and Na₂O.
| Glass Composition (mol%) | Dissolution in Tris buffer (24h) | Reference |
| 50 P₂O₅ - CaO - Na₂O | ~90% | [4] |
| 35 P₂O₅ - CaO - Na₂O | ~15% | [4] |
Experimental Protocols for Solubility Determination
Determining the solubility of this compound requires a systematic approach involving sample preparation, dissolution, and analysis of the resulting solution.
5.1 General Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound.
5.2 Detailed Methodologies
5.2.1 Preparation of Saturated Solutions (Equilibrium Method)
-
Solid Preparation: Synthesize and characterize the this compound material (crystalline or glassy) to ensure phase purity and determine surface area.
-
Solvent Preparation: Prepare the aqueous solution (e.g., deionized water, phosphate-buffered saline) and adjust the pH to the desired value.
-
Equilibration: Add an excess of the solid this compound to the prepared solution in a sealed container. Agitate the mixture at a constant temperature for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically.
-
Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a membrane filter (e.g., 0.22 µm) to remove any solid particles.
-
pH Measurement: Measure the pH of the filtered solution at the equilibration temperature.
-
Ionic Analysis: Analyze the concentrations of calcium, phosphate, and sodium ions in the filtrate using appropriate analytical techniques.
5.2.2 Analytical Techniques for Ion Concentration Measurement
| Ion | Analytical Technique | Principle |
| Calcium (Ca²⁺) | Atomic Absorption Spectrophotometry (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited calcium atoms in an argon plasma. | |
| Colorimetric Assay (e.g., with o-cresolphthalein (B1221799) complexone) | Forms a colored complex with calcium, and the absorbance is measured spectrophotometrically. | |
| Phosphate (PO₄³⁻) | Molybdate (B1676688) Blue Spectrophotometric Method | Phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to a blue-colored complex for spectrophotometric measurement. |
| Ion Chromatography (IC) | Separates phosphate ions from other anions on an ion-exchange column, followed by conductivity detection. | |
| Sodium (Na⁺) | Flame Photometry | Measures the intensity of light emitted when sodium is introduced into a flame. |
| ICP-OES | Measures the light emitted by excited sodium atoms in an argon plasma. |
Cellular Signaling Pathways
The dissolution of this compound materials releases calcium and phosphate ions, which can act as signaling molecules and influence cellular behavior, particularly in the context of bone regeneration.
6.1 Activation of the MAPK/ERK Pathway
Extracellular calcium and phosphate ions have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway in osteoblasts. This signaling cascade plays a crucial role in osteogenic differentiation and bone formation.
The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway initiated by extracellular signals.
Conclusion
The solubility of this compound in aqueous solutions is a multifaceted property that is crucial for its application in the biomedical field. A thorough understanding and precise measurement of solubility are essential for the design and development of effective and safe biomaterials and drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to investigate and harness the properties of this compound.
References
A Comprehensive Technical Guide to the Thermodynamic Stability of CaNaPO₄ Phases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the thermodynamic stability of calcium sodium phosphate (B84403) (CaNaPO₄) phases. CaNaPO₄, also known as rhenanite, is a material of significant interest in various fields, including biomaterials, ceramics, and fertilizers.[1][2] Understanding its phase stability is crucial for controlling its properties and performance in these applications. This document summarizes key thermodynamic data, details experimental protocols for characterization, and provides visual representations of experimental workflows and phase transitions.
Thermodynamic Data of CaNaPO₄ Phases
The thermodynamic stability of different CaNaPO₄ phases is governed by parameters such as enthalpy of formation, entropy, and Gibbs free energy. These values determine the spontaneity of phase transformations and the equilibrium state at different temperatures. A summary of the available quantitative thermodynamic data for CaNaPO₄ phases is presented in the tables below.
Table 1: Standard Molar Thermodynamic Properties of β-CaNaPO₄ and Related Phases at 298.15 K
| Phase | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |
| β-CaNaPO₄ | -2018.3 ± 2.2[3] | 137.2 ± 1.0[3] |
| β-Ca(Na₀.₉₃K₀.₀₇)PO₄ | - | - |
| γ-Ca(Na₀.₄K₀.₆)PO₄ | - | - |
| γ-Ca(Na₀.₃₅K₀.₆₅)PO₄ | - | - |
| β'-CaKPO₄ | -2030.5 ± 2.1[3] | 148.6 ± 1.0[3] |
Note: The database of FactSage contains a standard entropy of 128.7 J mol⁻¹ K⁻¹ and an enthalpy of formation of -2033 kJ mol⁻¹ for CaNaPO₄, without specifying the phase modification.[4]
Table 2: Enthalpies of Phase Transitions
| Transition | Transition Temperature (Ttrs) | Transition Enthalpy (ΔHtrs) (kJ/mol) |
| β-CaNaPO₄ → α-CaNaPO₄ | ~690 °C (963 K)[3] | 8.2[4] |
| γ-Ca(Na₀.₄K₀.₆)PO₄ → α-Ca(Na₀.₄K₀.₆)PO₄ | - | 1.4[4] |
| β'-CaKPO₄ → α-CaKPO₄ | - | 2.8[4] |
Experimental Protocols
The characterization of the thermodynamic stability of CaNaPO₄ phases involves several key experimental techniques. Below are detailed methodologies for the synthesis and analysis of these materials.
Synthesis of CaNaPO₄
2.1.1. Solid-State Reaction Method
This is a common method for preparing polycrystalline CaNaPO₄.
-
Precursor Preparation: Stoichiometric amounts of high-purity calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are weighed and intimately mixed.
-
Mixing: The powders are thoroughly mixed in an agate mortar with a pestle or by ball milling to ensure homogeneity. Acetone or ethanol (B145695) can be used as a mixing medium to improve dispersion.
-
Calcination: The mixed powder is placed in an alumina (B75360) or platinum crucible and heated in a furnace. A typical heating profile involves a slow ramp rate (e.g., 5 °C/min) to an initial decomposition temperature (e.g., 600 °C) to remove volatile components, followed by a higher temperature treatment (e.g., 900-1200 °C) for several hours to promote the solid-state reaction and formation of the desired CaNaPO₄ phase.[5]
-
Cooling and Grinding: The furnace is cooled down to room temperature. The resulting product is then ground to obtain a fine powder. Intermediate grinding and reheating steps may be necessary to ensure complete reaction.
-
Phase Identification: The final product is analyzed by Powder X-ray Diffraction (PXRD) to confirm the phase purity of the synthesized CaNaPO₄.
2.1.2. Precipitation Method
This method allows for the synthesis of CaNaPO₄ powders at lower temperatures.
-
Solution Preparation: Prepare aqueous solutions of a soluble calcium salt (e.g., calcium nitrate, Ca(NO₃)₂), a soluble sodium salt (e.g., sodium nitrate, NaNO₃), and a soluble phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).
-
Precipitation: The phosphate solution is added dropwise to the mixed calcium and sodium salt solution under constant stirring. The pH of the solution is controlled by the addition of a base (e.g., ammonium (B1175870) hydroxide, NH₄OH) to induce precipitation.
-
Aging: The resulting precipitate is aged in the mother liquor for a specific period (e.g., 24 hours) to allow for crystallization and compositional homogenization.
-
Washing and Drying: The precipitate is separated from the solution by filtration or centrifugation, washed several times with deionized water to remove any unreacted ions, and then dried in an oven at a low temperature (e.g., 80-100 °C).
-
Calcination: The dried powder is subsequently calcined at a higher temperature (e.g., 700-900 °C) to obtain the crystalline CaNaPO₄ phase.
Characterization Techniques
2.2.1. High-Temperature X-ray Diffraction (HT-XRD)
HT-XRD is used to study phase transitions and thermal expansion of CaNaPO₄ at elevated temperatures.
-
Sample Preparation: A thin layer of the CaNaPO₄ powder is placed on a flat sample holder made of a high-temperature resistant material (e.g., platinum or alumina).
-
Instrument Setup: The sample is mounted in a high-temperature furnace chamber attached to the XRD goniometer. The chamber is equipped with a heating element and a thermocouple to control and measure the sample temperature accurately.
-
Data Collection: XRD patterns are collected at various temperatures as the sample is heated. The heating rate and temperature intervals are chosen based on the expected phase transitions. Data is typically collected in a continuous or step-wise heating mode.
-
Data Analysis: The collected XRD patterns are analyzed to identify the crystal structures present at each temperature. Changes in the diffraction peak positions are used to determine the lattice parameters and calculate the thermal expansion coefficients. The appearance or disappearance of peaks indicates a phase transition.
2.2.2. Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperatures and enthalpies of phase transitions.
-
Sample Preparation: A small, accurately weighed amount of the CaNaPO₄ powder (typically 5-15 mg) is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specific temperature range. The cell is purged with an inert gas (e.g., nitrogen or argon) to prevent any reactions with the atmosphere.
-
Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting DSC curve shows peaks corresponding to thermal events such as phase transitions. The onset temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.
2.2.3. Solution Calorimetry
Solution calorimetry is used to determine the enthalpy of formation of CaNaPO₄.
-
Calorimeter Setup: An isoperibol or isothermal calorimeter is used. A suitable solvent, in which the sample and reference compounds dissolve completely, is placed in the reaction vessel. For phosphates, acidic solutions like nitric acid are often used.
-
Sample Dissolution: A precisely weighed amount of the CaNaPO₄ sample is dissolved in the solvent, and the heat change (enthalpy of solution) is measured.
-
Reference Compound Dissolution: The enthalpies of solution of the constituent oxides or other suitable reference compounds (e.g., CaO, Na₂O, P₂O₅) are also measured under the same conditions.
-
Thermochemical Cycle: By applying Hess's law, a thermochemical cycle is constructed to relate the measured enthalpies of solution to the enthalpy of formation of CaNaPO₄ from its elements or constituent oxides.
Visualizations
The following diagrams illustrate the experimental workflow for studying the thermodynamic stability of CaNaPO₄ and the phase transitions it undergoes.
Caption: Experimental workflow for the synthesis and thermodynamic characterization of CaNaPO₄.
Caption: Phase transitions of CaNaPO₄ showing the relationship between the β and α phases.
Conclusion
The thermodynamic stability of CaNaPO₄ phases is a critical aspect that influences its synthesis and application. This guide has provided a compilation of the available thermodynamic data, detailed experimental protocols for its characterization, and visual aids to understand the experimental workflow and phase transitions. The β to α phase transition is a key feature of the CaNaPO₄ system, and the quantitative data on its enthalpy and temperature are essential for materials processing and design. Further research focusing on the determination of the Gibbs free energy of formation at various temperatures and the influence of dopants and solid solutions on the thermodynamic stability will provide a more complete understanding of this important material.
References
An In-depth Technical Guide on the Core Mechanism of Calcium Sodium Phosphate Biomineralization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying calcium sodium phosphate (B84403) biomineralization. It delves into the intricate processes of mineral formation, the critical role of sodium, and the transformation pathways from amorphous precursors to crystalline structures. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental workflows to facilitate a deeper understanding for research and development in fields such as bone regeneration, dental materials, and drug delivery.
Introduction to Calcium Sodium Phosphate Biomineralization
Biomineralization is a highly regulated process by which living organisms produce inorganic minerals. In vertebrates, the primary mineral component of hard tissues like bone and teeth is a form of calcium phosphate known as carbonate-substituted hydroxyapatite (B223615).[1] The incorporation of other ions, such as sodium, is crucial for modulating the structure and properties of these biominerals.[2][3]
The process begins with the intracellular formation and accumulation of calcium and phosphate ions, often within organelles like the endoplasmic reticulum and mitochondria.[4][5] These ions form amorphous calcium phosphate (ACP) precursors, which are then secreted into the extracellular matrix, often within matrix vesicles.[4][6] Extracellularly, this amorphous phase undergoes a transformation into more stable crystalline structures, such as octacalcium phosphate (OCP) and finally hydroxyapatite (HA), within an organic matrix predominantly composed of type I collagen.[4][7] Sodium ions play a significant role in this process, influencing the stability of ACP and being incorporated into the final apatite lattice.[8][9]
The Role of Sodium in Apatite Formation
Sodium is an important minor constituent of biological hydroxyapatite, found in both bone and dental enamel.[9] Its incorporation is often coupled with the substitution of carbonate ions into the apatite structure.[2][9] This coupled substitution can occur in two primary ways:
-
Type A substitution: A carbonate ion replaces two hydroxyl (OH⁻) groups in the apatite channel.
-
Type B substitution: A carbonate ion replaces a phosphate (PO₄³⁻) group.
The presence of sodium facilitates the incorporation of carbonate, particularly in the B-site.[8] One proposed mechanism involves the substitution of a sodium ion for a calcium ion to maintain charge neutrality when a carbonate ion replaces a phosphate ion.[8] This incorporation of sodium and carbonate alters the lattice parameters of the apatite crystal, specifically causing a shortening of the a-axis.[8]
Pathways of Biomineralization
The formation of this compound biominerals follows a multi-step pathway, beginning with intracellular processes and culminating in the organized deposition of crystalline mineral in the extracellular matrix.
3.1. Intracellular Events
The initiation of biomineralization occurs within cells, where calcium and phosphate ions are concentrated. Cellular influx of phosphate is managed by sodium-dependent phosphate transporters.[4] These ions accumulate in the endoplasmic reticulum and mitochondria, where they form initial ACP precursors.[4][5] These precursors are then packaged into matrix vesicles, which are subsequently secreted from the cell.[4][6]
3.2. Extracellular Mineralization
Once in the extracellular space, the matrix vesicles provide a protected environment for the maturation of the mineral phase. The ACP within these vesicles transforms into crystalline apatite.[4] This process can be described in the following stages:
-
ACP Dissolution: The amorphous phase begins to dissolve.[10]
-
OCP Precipitation: A transient octacalcium phosphate (OCP) phase precipitates from the dissolved ACP.[10]
-
Hydrolysis to Hydroxyapatite: The OCP phase hydrolyzes into the more thermodynamically stable hydroxyapatite.[10]
This transformation is influenced by the local ionic environment, including the presence of sodium and carbonate ions. The final mineral is deposited within the collagen fibril network of the osteoid, the unmineralized organic matrix.[7]
Signaling and Mineralization Pathway
Caption: Intracellular and Extracellular Biomineralization Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on calcium phosphate biomineralization.
Table 1: Ca/P Ratios of Calcium Phosphate Phases
| Calcium Phosphate Phase | Theoretical Ca/P Molar Ratio | Observed Ca/P Molar Ratio Range | Reference(s) |
| Dicalcium Phosphate (DCP) | 1.00 | 1.0 | [11] |
| Octacalcium Phosphate (OCP) | 1.33 | - | [4] |
| Amorphous Calcium Phosphate (ACP) | 1.50 | 1.33 - 1.67 | [11][12] |
| β-Tricalcium Phosphate (β-TCP) | 1.50 | - | [13] |
| Hydroxyapatite (HA) | 1.67 | 1.67 | [4][11] |
| Calcium-deficient Hydroxyapatite (CDHA) | < 1.67 | - | [4] |
| Bone Mineral | - | 1.3 - 2.0 (by weight) | [7] |
Table 2: Nanoparticle Properties in Synthesis Experiments
| Synthesis Method | Stabilizer/Dopant | Particle Size (nm) | Ca/P Molar Ratio | Reference(s) |
| Co-precipitation | Polyvinylpyrrolidone (PVP) | - | - | [14] |
| Spray Drying | None | 38 - 172 | 1.0 - 1.67 | [11] |
| Template-guided | Polyaspartic acid (pAsp) | 1.0 - 1.9 | 1.7 - 2.7 | [15][16] |
| Continuous Flow | Sodium Citrate (B86180) | - | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound nanoparticles.
5.1. Synthesis of Calcium Phosphate Nanoparticles by Co-Precipitation
This protocol is adapted from methods used for synthesizing calcium phosphate nanoparticles for various applications.[14]
-
Materials:
-
Calcium chloride (CaCl₂)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Polyvinylpyrrolidone (PVP) (optional stabilizer)
-
Distilled water
-
Hydrochloric acid (HCl) (for pH adjustment)
-
-
Procedure:
-
Prepare a 180 mM solution of CaCl₂ in distilled water.
-
Prepare a 108 mM solution of Na₂HPO₄ in distilled water.
-
While stirring the CaCl₂ solution at room temperature, add the Na₂HPO₄ solution dropwise.
-
Monitor and maintain the pH of the mixture between 5 and 6 using HCl.
-
Continue stirring the solution. If a stabilizer is used, add a 1% PVP solution dropwise to prevent agglomeration of the nanoparticles.
-
The resulting suspension contains the synthesized calcium phosphate nanoparticles.
-
5.2. Synthesis of Citrate-Stabilized Amorphous Calcium Phosphate (Cit-ACP)
This protocol is based on methods for preparing stable ACP nanoparticles.[18]
-
Materials:
-
Calcium chloride (CaCl₂)
-
Sodium citrate
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of 0.02 mol sodium citrate in 30 g of deionized water.
-
Prepare an aqueous solution of 0.02 mol calcium chloride in 30 g of deionized water.
-
Slowly add the sodium citrate solution to the calcium chloride solution while continuously stirring for 30 minutes.
-
Prepare an aqueous solution of 0.012 mol sodium phosphate in 40 g of deionized water.
-
Slowly add the sodium phosphate solution to the calcium-citrate mixture with vigorous stirring for 60 minutes.
-
Purify the resulting product by two rounds of centrifugation and washing with deionized water.
-
Freeze-dry the final precipitate to obtain Cit-ACP powder.
-
5.3. In Vitro Apatite-Forming Ability Test
This protocol is used to assess the bioactivity of a material by its ability to form an apatite layer in a simulated body fluid (SBF).[19]
-
Materials:
-
Simulated Body Fluid (SBF) with ion concentrations nearly equal to human blood plasma (in mM: Na⁺ 142.0, K⁺ 5.0, Ca²⁺ 2.5, Mg²⁺ 1.5, Cl⁻ 148.8, HCO₃⁻ 4.2, HPO₄²⁻ 1.0, SO₄²⁻ 0.5).
-
Material samples to be tested.
-
-
Procedure:
-
Prepare the SBF solution according to standard protocols.
-
Cut the material samples into appropriate dimensions (e.g., 5 mm diameter, 10 mm height cylinders).
-
Soak the samples in the SBF solution at 36.5 °C in a humidified environment.
-
Change the SBF solution periodically (e.g., every hour for the first 12 hours, then daily) for up to 28 days.
-
At designated time points (e.g., 1, 3, 7, 14, and 28 days), remove the samples from the SBF.
-
Analyze the surface of the samples for apatite formation using techniques such as Scanning Electron Microscopy (SEM).
-
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for Nanoparticle Synthesis and Characterization.
Conclusion
The biomineralization of this compound is a complex, multi-stage process that is fundamental to the formation of hard tissues in vertebrates. It involves intricate intracellular pathways for the formation of amorphous precursors and their subsequent extracellular transformation into crystalline apatite, a process significantly influenced by the presence of sodium and carbonate ions. Understanding these core mechanisms is essential for the rational design of biomaterials for bone and dental applications, as well as for developing novel drug delivery systems. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and professionals working in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomineralization of bone tissue: calcium phosphate-based inorganics in collagen fibrillar organic matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coupling of Intracellular Calcium Homeostasis and Formation and Secretion of Matrix Vesicles: Their Role in the Mechanism of Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of biomineralization: Progress in mineralization from intracellular generation to extracellular deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Pathways in Biomineralization: Perspectives on Uptake, Transport, and Deposition of Calcium, Carbonate, and Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone - Wikipedia [en.wikipedia.org]
- 8. A mechanism for incorporation of carbonate into apatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eps.mcgill.ca [eps.mcgill.ca]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Analysis of Calcium Phosphate Nanocluster Growth Using Time-of-Flight Medium-Energy-Ion-Scattering Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Citrate-Stabilized Amorphous Calcium Phosphate Nanoparticles as an Effective Adsorbent for Defluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro bioactivity, mechanical, and cell interaction of sodium chloride-added calcium sulfate–hydroxyapatite composite bone cements - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Calcium Sodium Phosphate with Biological Fluids: A Technical Guide
Introduction
Calcium sodium phosphate-based biomaterials, particularly in the form of bioactive glasses and ceramics, are integral to numerous applications in tissue engineering, dentistry, and drug delivery. Their clinical success is predicated on their ability to interact favorably with biological fluids, a process that dictates their biocompatibility, bioactivity, and ultimate integration with host tissues. This technical guide provides an in-depth examination of the complex interactions occurring at the interface of calcium sodium phosphate (B84403) materials and physiological environments. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the material's behavior in vitro and in vivo.
1. Physicochemical Interactions in Biological Fluids
Upon implantation or contact with biological fluids such as plasma, interstitial fluid, or saliva, this compound materials undergo a series of dynamic surface reactions. These reactions are fundamental to the material's bioactivity, particularly its ability to bond to bone. The most widely accepted sequence of events occurs in five stages when a bioactive glass is exposed to a physiological environment.
The initial stages involve rapid ion exchange between the material and the surrounding fluid. Cations from the material, primarily Na+, are exchanged for H+ ions from the fluid, leading to a localized increase in pH. This is followed by the dissolution of the glass network, releasing calcium (Ca2+) and phosphate (PO43-) ions into the solution. The elevated local concentrations of these ions, coupled with the increased pH, lead to the supersaturation and subsequent precipitation of a calcium phosphate layer. This layer eventually crystallizes into a biologically equivalent hydroxyapatite (B223615) (HA) or hydroxy-carbonate apatite (HCA) layer, which is chemically similar to the mineral phase of bone.
1.1. Dissolution Kinetics
The rate of dissolution and ion release is a critical parameter influencing the material's bioactivity. It is dependent on the material's composition, surface area, and the composition of the biological fluid. The table below summarizes typical ion concentration changes in Simulated Body Fluid (SBF) after immersion of a bioactive glass.
| Time (hours) | Si Concentration (ppm) | Ca Concentration (ppm) | P Concentration (ppm) |
| 1 | 15 | 110 | 55 |
| 6 | 40 | 80 | 40 |
| 24 | 75 | 50 | 30 |
| 72 | 90 | 45 | 28 |
| 168 | 100 | 42 | 25 |
2. Protein Adsorption at the Material Interface
The newly formed hydroxyapatite layer on the surface of this compound materials plays a crucial role in the adsorption of biomolecules from the surrounding biological fluids. This adsorbed protein layer, known as the "conditioning film," modulates subsequent cellular interactions. Proteins such as fibronectin, vitronectin, and albumin are among the first to adsorb, and their conformation on the material surface can expose specific binding sites that promote cell attachment.
The composition and bioactivity of the material can influence the selective adsorption of these proteins. For instance, surfaces that promote the formation of a crystalline HA layer have been shown to preferentially adsorb proteins that are known to mediate osteoblast adhesion and differentiation.
| Protein | Adsorbed Amount (µg/cm²) on Bioactive Glass | Adsorbed Amount (µg/cm²) on Inert Glass |
| Albumin | 1.5 | 2.0 |
| Fibronectin | 0.8 | 0.2 |
| Vitronectin | 0.5 | 0.1 |
3. Cellular and Tissue Response
The interaction of cells with this compound materials is a complex process mediated by the material's surface chemistry, topography, and the adsorbed layer of proteins. The release of soluble ionic species, particularly Si and Ca, can also have a direct effect on cellular behavior.
3.1. Osteoblast Response and Bone Formation
In the context of bone regeneration, the interaction with osteoblasts is of paramount importance. The ionic dissolution products of bioactive glasses have been shown to stimulate osteoblast proliferation and differentiation. Specifically, critical concentrations of soluble Si and Ca can upregulate the expression of genes associated with bone formation, such as alkaline phosphatase (ALP), collagen type I (COL-I), and osteocalcin (B1147995) (OCN). This leads to enhanced extracellular matrix mineralization and ultimately, accelerated bone regeneration.
The signaling pathways involved in this cellular stimulation are multifaceted. One of the key pathways is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. The activation of the ERK pathway is known to promote cell proliferation and differentiation in various cell types, including osteoblasts.
3.2. Biocompatibility and Inflammatory Response
The biocompatibility of this compound materials is generally considered to be excellent. However, the initial release of ions and the particulate nature of some implants can elicit a transient inflammatory response. Macrophages are key cells in this process, and their response can range from a pro-inflammatory (M1) to a pro-healing (M2) phenotype. The dissolution products of some bioactive glasses have been shown to polarize macrophages towards an M2 phenotype, which is associated with tissue repair and regeneration.
4. Experimental Protocols
4.1. In Vitro Bioactivity Assessment in Simulated Body Fluid (SBF)
This protocol is used to evaluate the formation of a hydroxyapatite layer on the surface of a material, which is a hallmark of in vitro bioactivity.
4.2. Protein Adsorption Assay
This protocol quantifies the amount of protein that adsorbs onto the material surface.
-
Sample Preparation: Prepare and sterilize material discs of a known surface area.
-
Protein Solution: Prepare a solution of the protein of interest (e.g., albumin, fibronectin) in phosphate-buffered saline (PBS) at a known concentration.
-
Incubation: Incubate the material discs in the protein solution for a specified time (e.g., 2 hours) at 37°C with gentle agitation. Use empty wells as controls.
-
Rinsing: After incubation, gently rinse the discs with PBS to remove non-adsorbed protein.
-
Quantification: Quantify the amount of adsorbed protein. This can be done either by measuring the depletion of protein from the solution using a technique like the bicinchoninic acid (BCA) assay or by directly eluting the protein from the surface and then quantifying it.
4.3. In Vitro Cell Culture for Osteoblast Response
This protocol assesses the cytocompatibility and osteogenic potential of the material.
-
Cell Seeding: Sterilize material discs and place them in a multi-well cell culture plate. Seed osteoblasts (e.g., MC3T3-E1 cell line) onto the material surface at a specific density (e.g., 1 x 10^4 cells/cm²).
-
Cell Culture: Culture the cells in a suitable medium (e.g., alpha-MEM with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability/Proliferation: At various time points (e.g., 1, 3, 7 days), assess cell viability and proliferation using assays such as the MTT assay or by quantifying DNA content.
-
Cell Differentiation: To assess osteogenic differentiation, culture the cells in an osteogenic medium (culture medium supplemented with ascorbic acid, β-glycerophosphate, and dexamethasone). At later time points (e.g., 7, 14, 21 days), measure alkaline phosphatase (ALP) activity and quantify calcium deposition using Alizarin Red S staining.
The interaction of this compound-based biomaterials with biological fluids is a multifaceted process that governs their performance. From the initial ion exchange and formation of a bioactive hydroxyapatite layer to the subsequent adsorption of proteins and modulation of cellular behavior, each step is critical for successful tissue integration. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is essential for the rational design and development of the next generation of bioactive materials for clinical applications.
Methodological & Application
Application Notes and Protocols for Aqueous Precipitation Synthesis of Calcium Sodium Phosphate (NaCaPO4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sodium phosphate (B84403) (NaCaPO4) is a biocompatible ceramic material with significant potential in the biomedical field, particularly in drug delivery and bone tissue engineering. Its composition, which includes essential ions found in the human body, makes it an attractive candidate for various therapeutic applications. The aqueous precipitation method offers a straightforward and cost-effective approach for synthesizing NaCaPO4 nanoparticles. This technique allows for control over particle size, crystallinity, and phase purity by carefully manipulating reaction parameters. These application notes provide a detailed overview and experimental protocols for the synthesis and potential applications of NaCaPO4.
Applications in Drug Delivery and Regenerative Medicine
Calcium phosphate-based materials are widely utilized as carriers for therapeutic agents due to their biodegradability and biocompatibility.[1][2][3] NaCaPO4 nanoparticles can be engineered to encapsulate or adsorb a variety of bioactive molecules, from small-molecule drugs to larger biologics like proteins and nucleic acids. The dissolution rate of these nanoparticles can be tailored by controlling their physicochemical properties, which in turn governs the release kinetics of the therapeutic payload.[2]
In the context of bone regeneration, the composition of NaCaPO4, which is analogous to the mineral phase of bone, can stimulate cellular activities conducive to tissue repair.[2][4] The release of calcium, sodium, and phosphate ions can influence cell adhesion, proliferation, and differentiation of osteogenic precursor cells.[1][2]
Experimental Protocols
The following protocols are generalized methodologies for the aqueous precipitation synthesis of calcium sodium phosphate. The precise parameters may require optimization depending on the desired particle characteristics and specific application.
Protocol 1: Co-precipitation Synthesis of NaCaPO4 Nanoparticles
This protocol describes a typical co-precipitation reaction to form NaCaPO4.
1. Materials and Reagents:
-
Calcium Nitrate (B79036) Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Trisodium (B8492382) Phosphate (Na₃PO₄)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (NH₄OH) for pH adjustment
2. Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Drying oven or freeze-dryer
3. Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of calcium nitrate tetrahydrate.
-
Prepare an aqueous solution of trisodium phosphate.
-
-
Precipitation Reaction:
-
Place the calcium nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the trisodium phosphate solution dropwise to the calcium nitrate solution while stirring vigorously.
-
Maintain the temperature of the reaction mixture at a constant value (e.g., room temperature or an elevated temperature).
-
Continuously monitor and adjust the pH of the suspension to a desired value (typically in the basic range) using ammonium hydroxide.
-
-
Aging of the Precipitate:
-
After the addition is complete, continue stirring the suspension for a specific period (e.g., 2 to 24 hours) to allow the precipitate to age and crystallize.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the collected precipitate multiple times with deionized water and then with ethanol to remove any unreacted ions.
-
-
Drying:
-
Dry the final product in an oven at a specific temperature (e.g., 80-100 °C) or by freeze-drying to obtain a fine powder of NaCaPO4 nanoparticles.
-
Quantitative Data Summary (Representative Values):
The following table summarizes representative quantitative parameters for the synthesis of calcium phosphate nanoparticles via wet chemical precipitation. Specific values for NaCaPO4 may vary and require empirical optimization.
| Parameter | Value Range | Unit |
| Precursor Concentrations | ||
| Calcium Source (e.g., Ca(NO₃)₂) | 0.1 - 1.0 | M |
| Sodium Phosphate Source (e.g., Na₃PO₄) | 0.1 - 1.0 | M |
| Reaction Conditions | ||
| Ca:Na:P Molar Ratio | 1:1:1 (Stoichiometric) | - |
| Temperature | 25 - 80 | °C |
| pH | 8 - 11 | - |
| Stirring Speed | 200 - 600 | rpm |
| Aging Time | 2 - 24 | hours |
| Post-Processing | ||
| Drying Temperature (Oven) | 80 - 120 | °C |
Visualization of Workflows and Pathways
Experimental Workflow for NaCaPO4 Synthesis
Caption: Workflow for the aqueous precipitation synthesis of NaCaPO4.
Cellular Uptake and Potential Signaling of NaCaPO4 Nanoparticles
The interaction of NaCaPO4 nanoparticles with cells is a critical aspect of their application in drug delivery and tissue engineering. Upon administration, these nanoparticles are expected to be internalized by cells primarily through endocytic pathways.[5][6] The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry.
While specific signaling pathways directly activated by NaCaPO4 are not yet fully elucidated, the dissolution of the nanoparticles within the cell can release calcium, sodium, and phosphate ions, which may influence various cellular processes. For instance, studies on other calcium phosphate materials suggest that the uptake of extracellular phosphate can lead to an increase in intracellular ATP, which is then metabolized to adenosine (B11128).[6] This adenosine can then act on cell surface receptors to trigger downstream signaling cascades, such as those involved in osteogenic differentiation.[6]
Caption: Cellular uptake and potential signaling cascade of NaCaPO4.
References
- 1. scielo.br [scielo.br]
- 2. Bone regeneration: molecular and cellular interactions with calcium phosphate ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium phosphate bioceramics: From cell behavior to chemical-physical properties [frontiersin.org]
- 4. Osteoblast Cell Response to Naturally Derived Calcium Phosphate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium phosphate-bearing matrices induce osteogenic differentiation of stem cells through adenosine signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sol-Gel Synthesis of Calcium Sodium Phosphate
Introduction
Calcium sodium phosphate (B84403) (CaNaPO₄) based biomaterials are of significant interest in the fields of bone regeneration and drug delivery due to their biocompatibility and bioresorbability. The sol-gel method offers a versatile approach for synthesizing these materials with high purity, homogeneity, and controlled nanostructure at relatively low temperatures compared to traditional melt-quenching techniques.[1][2] This bottom-up approach involves the hydrolysis and polycondensation of molecular precursors in a solution to form a gel, which is then dried and heat-treated to obtain the final ceramic material.[3][4] The sol-gel process allows for precise control over the material's composition and properties by manipulating the synthesis parameters.
Principle of the Method
The sol-gel synthesis of calcium sodium phosphate typically involves the use of alkoxide or salt precursors for calcium, sodium, and phosphorus. In a common approach, a calcium precursor and a sodium precursor are dissolved in an alcoholic solvent. A phosphorus precursor is then introduced, often under controlled pH and temperature, to initiate hydrolysis and condensation reactions. These reactions lead to the formation of a three-dimensional network of metal-oxygen-metal bonds, resulting in a gel. The subsequent aging, drying, and calcination steps are crucial for removing residual organics and achieving the desired crystalline phase.[4][5] The use of templating agents can also be incorporated to introduce hierarchical porosity into the final material, which is beneficial for tissue engineering applications.[3][6][7]
Applications
Materials synthesized through this method are promising candidates for various biomedical applications:
-
Bone Grafts and Scaffolds: The porous nature and chemical similarity to bone mineral make sol-gel derived this compound an excellent material for bone regeneration scaffolds.[6][8]
-
Drug Delivery: The high surface area and porous structure can be utilized for loading and controlled release of therapeutic agents.[6]
-
Coatings for Implants: These materials can be used to coat metallic implants to enhance their biocompatibility and promote osseointegration.[1]
Experimental Protocol: Sol-Gel Synthesis of this compound
This protocol describes a general method for the synthesis of this compound powder using a sol-gel process.
Materials and Equipment
| Reagents | Equipment |
| Calcium Nitrate Tetrahydrate | Magnetic stirrer with heating capabilities |
| Triethyl Phosphite (TEP) | Beakers and flasks |
| Sodium Methoxide (B1231860) (NaOMe) | Condenser |
| Absolute Ethanol (B145695) | pH meter |
| Deionized Water | Drying oven |
| Nitric Acid (for pH adjustment) | Muffle furnace |
| Ammonium (B1175870) Hydroxide (B78521) (for pH adjustment) | Mortar and pestle |
Precursor Solution Preparation (Sol Formation)
-
Calcium Precursor Solution: Dissolve a specific molar amount of Calcium Nitrate Tetrahydrate in absolute ethanol in a beaker under vigorous stirring. The concentration of calcium in the solution is typically around 3 M.[5]
-
Phosphorus Precursor Solution: In a separate beaker, mix Triethyl Phosphite (TEP) with deionized water and absolute ethanol. The H₂O/P molar ratio is generally maintained at 4, and the TEP concentration is also around 3 M.[5] This solution should be sealed and stirred vigorously.
-
Sodium Precursor: Sodium methoxide can be used as the sodium source and added to the calcium precursor solution.[3] The exact molar ratio of Ca:Na:P should be calculated based on the desired final composition of the this compound.
Gelation
-
Slowly add the phosphorus precursor solution dropwise to the combined calcium and sodium precursor solution under continuous stirring.
-
Adjust the pH of the mixture if necessary using nitric acid or ammonium hydroxide to catalyze the hydrolysis and condensation reactions. The reaction can proceed in acidic or basic conditions.[9]
-
Continue stirring the solution until a viscous gel is formed. The time required for gelation can vary depending on the specific precursors, concentrations, and temperature.
Aging and Drying
-
Age the gel at room temperature for a period of 24 to 72 hours in a sealed container. This step allows for the strengthening of the gel network through further condensation reactions.
-
Dry the aged gel in an oven at a temperature of approximately 80-110°C to remove the solvent and other volatile components.[5] This process results in the formation of a xerogel.
Calcination
-
Carefully grind the dried xerogel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace at a temperature typically ranging from 600°C to 1100°C for several hours.[8] The calcination temperature and duration are critical for removing organic residues and achieving the desired crystalline phase of this compound.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Calcium Precursor Conc. | ~3 M | [5] |
| Phosphorus Precursor Conc. | ~3 M | [5] |
| H₂O/P Molar Ratio | 4 | [5] |
| Drying Temperature | 80 - 110 °C | [5] |
| Calcination Temperature | 600 - 1100 °C | [8] |
Experimental Workflow Diagram
Caption: Workflow for the sol-gel synthesis of this compound powder.
References
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Sol–gel method to fabricate CaP scaffolds by robocasting for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sol-gel templating route for the synthesis of hierarchical porous calcium phosphate glasses containing zinc - UCL Discovery [discovery.ucl.ac.uk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Sol-gel synthesis and characterization of macroporous calcium phosphate bioceramics containing microporosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.irsm.cas.cz [www2.irsm.cas.cz]
Application Notes and Protocols for the Solid-State Synthesis of Calcium Sodium Phosphate (CaNaPO4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of calcium sodium phosphate (B84403) (CaNaPO4), also known as rhenanite, via the solid-state reaction method. This ceramic material is of growing interest in biomedical research and drug development due to its biocompatibility and potential applications in bone regeneration and as a component in bioactive glasses and cements.
Introduction
Calcium sodium phosphate (CaNaPO4) is a crystalline material that can be synthesized through a high-temperature solid-state reaction. This method offers a straightforward and scalable approach to producing CaNaPO4 powder. The resulting material's properties, such as phase purity, particle size, and crystallinity, are highly dependent on the precursors and reaction conditions. These characteristics, in turn, influence its biological activity and suitability for various applications.
Recent research has highlighted the role of calcium phosphates in cellular signaling, particularly in osteogenic differentiation. While specific pathways for CaNaPO4 are still under investigation, the release of calcium and phosphate ions is known to activate signaling cascades such as the Raf/MEK/ERK and Akt pathways.[1] Furthermore, calcium phosphate-bearing materials can induce osteogenic differentiation of stem cells through adenosine (B11128) signaling.[2]
Experimental Protocols
Synthesis of β-CaNaPO4 via Solid-State Reaction
This protocol is adapted from a known method for synthesizing β-rhenanite (β-NaCaPO4).[3]
Materials:
-
Sodium Carbonate (Na2CO3), analytical grade
-
Calcium Pyrophosphate (Ca2P2O7), analytical grade
-
Mortar and pestle (agate or alumina)
-
Alumina (B75360) crucible
-
High-temperature furnace
Procedure:
-
Precursor Preparation: Accurately weigh equimolar amounts of sodium carbonate (Na2CO3) and calcium pyrophosphate (Ca2P2O7).
-
Mixing: Thoroughly grind the precursors together in an agate or alumina mortar and pestle for at least 30 minutes to ensure a homogenous mixture.
-
Calcination: Transfer the mixed powder to an alumina crucible. Place the crucible in a high-temperature furnace.
-
Heating Profile:
-
Ramp up the temperature to 1000°C at a rate of 5°C/minute.
-
Hold the temperature at 1000°C for 10 hours.[3]
-
Allow the furnace to cool down to room temperature naturally.
-
-
Product Recovery: Once cooled, remove the crucible from the furnace. The resulting white powder is β-CaNaPO4. Gently grind the product to break up any agglomerates.
-
Storage: Store the synthesized β-CaNaPO4 powder in a desiccator to prevent moisture absorption.
Alternative Synthesis of β-CaNaPO4 from a Cement-Salt Stone
This protocol describes the formation of β-CaNaPO4 by firing a composite cement-salt stone.[4][5]
Materials:
-
Calcium Citrate (B86180) Tetrahydrate (Ca3(C6H5O7)2∙4H2O)
-
Sodium Dihydrogen Phosphate (NaH2PO4)
-
Deionized water
-
Molding equipment
-
High-temperature furnace
Procedure:
-
Precursor Mixture: Prepare a hardening powder mixture of calcium citrate tetrahydrate and sodium dihydrogen phosphate.
-
Stone Formation: Mix the powder with a minimal amount of deionized water to form a paste and press it into a desired shape (e.g., pellets). Allow the "cement-salt stone" to harden at room temperature. The initial phase composition will be mainly monetite (CaHPO4), unreacted sodium dihydrogen phosphate, and calcium citrate tetrahydrate.[4][5]
-
Firing: Place the hardened stone in a high-temperature furnace.
-
Heating Profile:
Data Presentation
Table 1: Summary of Solid-State Reaction Parameters for CaNaPO4 Synthesis
| Parameter | Method 1: Direct Solid-State Reaction | Method 2: Firing of Cement-Salt Stone |
| Calcium Precursor | Calcium Pyrophosphate (Ca2P2O7) | Calcium Citrate Tetrahydrate (Ca3(C6H5O7)2∙4H2O) |
| Sodium Precursor | Sodium Carbonate (Na2CO3) | Sodium Dihydrogen Phosphate (NaH2PO4) |
| Phosphate Precursor | Calcium Pyrophosphate (Ca2P2O7) | Sodium Dihydrogen Phosphate (NaH2PO4) |
| Mixing Ratio | Equimolar | Not specified |
| Calcination Temperature | 1000°C[3] | 900°C[4][5] |
| Dwell Time | 10 hours[3] | Not specified |
| Resulting Phase | β-CaNaPO4 (β-rhenanite)[3] | β-CaNaPO4 (β-rhenanite)[4][5] |
Table 2: Characterization Data for Synthesized β-CaNaPO4
| Property | Method 1 | Method 2 |
| Crystal Structure | Orthorhombic | Orthorhombic |
| Phase Purity | Primarily β-CaNaPO4, may require optimization to eliminate unreacted precursors or intermediate phases. | Pure β-CaNaPO4 phase reported after annealing at 900°C.[4][5] |
| Grain Size | Dependent on sintering activity, typically low for conventional solid-state synthesis.[3] | Increases with annealing temperature, from ~1 µm at 500°C to ~5 µm at 900°C.[4][5] |
| Density | Not specified | 0.94 g/cm³[4][5] |
| Compressive Strength | Not specified | 10.3 MPa[4][5] |
Visualizations
Potential Signaling Pathways
While direct studies on the signaling pathways specifically modulated by CaNaPO4 are limited, the dissolution of calcium phosphate-based materials is known to influence cellular behavior through the release of calcium (Ca²⁺) and phosphate (Pi) ions. These ions can act as signaling molecules.
-
Phosphate (Pi) Signaling: Extracellular phosphate can trigger intracellular signaling cascades. Elevated Pi concentrations can activate the fibroblast growth factor receptor (FGFR) and subsequently the Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways.[1] These pathways are crucial for regulating gene expression related to cell proliferation, differentiation, and survival.
-
Calcium (Ca²⁺) Signaling: An increase in intracellular Ca²⁺ concentration is a ubiquitous second messenger that regulates a vast array of cellular processes, including differentiation.[6][7] The release of Ca²⁺ from CaNaPO4 could potentially modulate intracellular Ca²⁺ levels, thereby influencing Ca²⁺-dependent signaling pathways.
-
Adenosine Signaling in Osteogenesis: Calcium phosphate-bearing matrices have been shown to promote osteogenic differentiation of mesenchymal stem cells by modulating the phosphate-ATP-adenosine metabolic signaling pathway.[2] This suggests that the local phosphate concentration, influenced by the dissolution of CaNaPO4, could play a role in bone formation.
References
- 1. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium phosphate-bearing matrices induce osteogenic differentiation of stem cells through adenosine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramics Based on Sodium Rhenanite CaNaPO4, Obtained via Firing of Composite Cement-Salt Stone | MDPI [mdpi.com]
- 6. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca(2+) signals, NAADP and two-pore channels: role in cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Calcium Sodium Phosphate: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the comprehensive characterization of calcium sodium phosphate (B84403) materials, which are of significant interest in the fields of biomaterials, drug delivery, and tissue engineering. The following sections outline the key analytical techniques for elucidating the structural, compositional, morphological, thermal, and mechanical properties of these materials.
Structural Characterization
Structural analysis is fundamental to understanding the atomic arrangement and phase composition of calcium sodium phosphate. X-ray Diffraction and Fourier-Transform Infrared Spectroscopy are primary techniques for this purpose.
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify crystalline phases, determine lattice parameters, and estimate crystallite size and strain. For this compound, it is crucial for distinguishing between amorphous and crystalline phases and identifying specific crystalline compounds like NaCa(PO₃)₃ or Ca₂P₂O₇.[1][2][3]
-
Sample Preparation:
-
Grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.[4]
-
Mount the powdered sample onto a zero-background sample holder. Ensure a flat, smooth surface. Alternatively, sprinkle the powder onto a thin layer of ethanol (B145695) on a single-crystal quartz sample holder and allow it to dry.[4]
-
-
Instrument Parameters (Typical):
-
Data Analysis:
-
Identify crystalline phases by comparing the experimental diffraction pattern to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).
-
Perform Rietveld refinement for quantitative phase analysis, lattice parameter determination, and crystallite size/strain analysis.[7] The presence of an amorphous phase can be detected by modeling the background.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation. For this compound, it provides information on the phosphate network structure, such as the presence of P-O-P linkages and different phosphate (PO₄³⁻) vibrational modes.[8][9]
-
Sample Preparation:
-
Instrument Parameters (Typical):
-
Data Analysis:
-
Identify characteristic absorption bands corresponding to phosphate and other functional groups.
-
Correct the baseline and normalize the spectra for comparison.
-
For rapid, non-destructive analysis without the need for pellet preparation, ATR-FTIR is a suitable alternative.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters: Similar to the KBr pellet method, but measured in absorbance.
-
Data Analysis: Similar to the KBr pellet method. Note that ATR spectra may have slight peak shifts and intensity differences compared to transmission spectra.
Compositional and Morphological Characterization
Understanding the elemental composition and surface morphology is crucial for evaluating the properties and performance of this compound materials.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
SEM provides high-resolution images of the sample's surface morphology, including particle size and shape.[2] When coupled with EDS, it allows for semi-quantitative elemental analysis of the material.[12][13]
-
Sample Preparation:
-
Powders: Mount the dry powder onto an aluminum stub using double-sided carbon tape. To minimize agglomeration and ensure a monolayer, gently press the stub onto a thin, even layer of the powder spread in a petri dish (the dish method) or use a "flick method" where powder on a cotton swab is flicked over the stub.[14][15] Remove any loose particles with a gentle stream of compressed air or nitrogen.[14][16] For nano-sized powders, disperse them in a volatile solvent (e.g., ethanol or isopropanol) via ultrasonication, place a droplet onto a suitable substrate (e.g., silicon wafer), and allow it to dry.[16]
-
Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold, platinum, or carbon) using a sputter coater to prevent charging under the electron beam.[17]
-
-
Instrument Parameters (Typical):
-
Data Analysis:
Advanced Structural Analysis
For a more in-depth understanding of the local atomic environment and glass structure, Nuclear Magnetic Resonance spectroscopy is employed.
³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) Spectroscopy
³¹P MAS NMR is a powerful technique for probing the local environment of phosphorus atoms in this compound glasses and crystalline materials. It can distinguish between different phosphate structural units, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms connecting the phosphate tetrahedron to neighboring tetrahedra.[19][20][21]
-
Sample Preparation:
-
Finely powder the this compound sample.
-
Pack the powder into an NMR rotor (e.g., 4 mm zirconia rotor).
-
-
Instrument Parameters (Typical):
-
Spectrometer Frequency: e.g., 121.5 MHz for ³¹P at a magnetic field of 7.04 T.[21]
-
Magic Angle Spinning (MAS) Speed: 10 kHz or higher to minimize spinning sidebands.[21]
-
Reference: 85% H₃PO₄ is used as an external reference.[21]
-
Repetition Time: Should be set according to the spin-lattice relaxation time (T₁); for glasses, this can be long (e.g., 2000 s), while for crystalline powders, it may be shorter (e.g., 60 s).[21]
-
-
Data Analysis:
Thermal Properties Analysis
Thermal analysis techniques are used to determine the material's response to changes in temperature, providing information on thermal stability, phase transitions, and composition.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, which is useful for studying thermal stability and decomposition.[22] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[22][23]
-
Sample Preparation:
-
Weigh a small amount of the this compound powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Parameters (Typical):
-
Data Analysis:
-
TGA: Analyze the TGA curve for mass loss steps, which indicate decomposition or volatilization events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
-
DSC: Analyze the DSC curve to identify the glass transition (a step change in the baseline), crystallization (an exothermic peak), and melting (an endothermic peak).[6]
-
Mechanical Properties
For applications in bone regeneration and orthopedics, the mechanical properties of this compound are of critical importance.
Compressive Strength Testing
Compressive strength is a key parameter for load-bearing applications. This is particularly relevant for this compound cements.
-
Sample Preparation:
-
For cements, mix the powder and liquid components according to the desired formulation.[24]
-
Cast the cement paste into cylindrical or cubical molds of defined dimensions.
-
Allow the samples to set and cure under controlled conditions (e.g., 24 hours at 100% humidity).[24]
-
Carefully remove the samples from the molds and ensure the loading surfaces are flat and parallel.
-
-
Testing Procedure:
-
Use a universal testing machine to apply a compressive load at a constant crosshead speed until the sample fractures.
-
Record the maximum load at failure.
-
-
Data Analysis:
-
Calculate the compressive strength by dividing the maximum load by the initial cross-sectional area of the sample.
-
Perform tests on multiple samples (n ≥ 5) to obtain statistically relevant data.
-
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data that can be obtained from the characterization of this compound materials.
Table 1: Structural and Compositional Data
| Parameter | Technique | Typical Values/Information Obtained | Reference(s) |
| Crystalline Phases | XRD | NaCa(PO₃)₃, Ca₂P₂O₇, Na₄Ca(PO₃)₆, CaP₂O₆ | [1][3] |
| Lattice Parameters | XRD | Refined unit cell dimensions (a, b, c, α, β, γ) | [7] |
| Crystallite Size | XRD | 50-100 nm | [25] |
| Ca/P Molar Ratio | EDS | 0.8 - 1.7 | [12][19] |
| Elemental Composition | EDS | Presence of Na, Ca, P, O | [26] |
| Phosphate Units | ³¹P NMR | Q⁰ (orthophosphate), Q¹ (end-chain), Q² (middle-chain) | [3][19][21] |
Table 2: Spectroscopic and Thermal Data
| Parameter | Technique | Typical Values/Ranges | Reference(s) |
| PO₄³⁻ Vibrations | FTIR | ~565 cm⁻¹ (ν₄), ~966-1039 cm⁻¹ (ν₁, ν₃) | [8][27] |
| P-O-P Asymmetric Stretch | FTIR | ~893 cm⁻¹ | [8] |
| Glass Transition (Tg) | DSC | 400 - 600 °C | [3][6] |
| Crystallization Temp. (Tc) | DSC | 500 - 700 °C | [3][6] |
| Melting Temperature (Tm) | DSC | >700 °C | [6] |
Table 3: Mechanical Properties
| Parameter | Technique | Typical Values | Reference(s) |
| Compressive Strength | Universal Testing Machine | 10 - 20 MPa (for cements) | [24] |
Visualizations: Workflows and Relationships
The following diagrams illustrate the logical workflow for characterizing this compound and the relationship between different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphate glasses for tissue engineering: Part 1. Processing and characterisation of a ternary-based P2O5-CaO-Na2O glass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. nanoscience.com [nanoscience.com]
- 15. m.youtube.com [m.youtube.com]
- 16. vaccoat.com [vaccoat.com]
- 17. users.encs.concordia.ca [users.encs.concordia.ca]
- 18. SEM and EDS analysis of calcospherites in human teeth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 31 P NMR characterisation of phosphate fragments during dissolution of this compound glasses - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/C4TB01757A [pubs.rsc.org]
- 20. 31P NMR characterisation of phosphate fragments during dissolution of this compound glasses - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. abceram.org.br [abceram.org.br]
- 25. medcraveonline.com [medcraveonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Sodium Phosphate for Bone Cement Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate (B84403) cements (CPCs) are a class of synthetic bone graft substitutes that are widely used in orthopedic and dental applications due to their excellent biocompatibility, osteoconductivity, and compositional similarity to the mineral phase of bone.[1][2] The incorporation of sodium ions into the calcium phosphate matrix has been shown to enhance the material's bioactivity and degradation rate, making it a promising modification for bone cement applications.[3][[“]] This document provides detailed application notes and protocols for researchers and professionals working with calcium sodium phosphate-based bone cements.
Data Presentation: Properties of this compound Bone Cements
The following tables summarize the key quantitative data for various this compound bone cement formulations, providing a comparative overview of their physical and mechanical properties.
Table 1: Composition and Setting Time of this compound Bone Cements
| Formulation ID | Powder Composition | Liquid Phase | Powder-to-Liquid Ratio (g/mL) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
| CSP-1 | This compound, α-TCP, Anhydrous Citric Acid | Water | 3:1 | 7 | 15-20 |
| CSP-2 | This compound, α-TCP, β-TCP, Anhydrous Citric Acid | Water | 3:1 | 5.7 ± 0.3 | 10-15 |
| CSP-MA | Sodium Calcium Phosphate, Tetracalcium Phosphate, β-TCP | 30 wt% Malic Acid | 3:1 | 3 | ~10 |
| CSP-CA | Sodium Calcium Phosphate, Tetracalcium Phosphate, β-TCP | 30 wt% Citric Acid | 3:1 | 7 | ~20 |
Note: α-TCP (alpha-tricalcium phosphate), β-TCP (beta-tricalcium phosphate). Data compiled from multiple sources.
Table 2: Mechanical Properties of this compound Bone Cements
| Formulation ID | Compressive Strength (MPa) | Porosity (%) |
| CSP-1 | Lower than CSP-2 | Not Reported |
| CSP-2 | 86.0 ± 9.7 (after 5 days) | Not Reported |
| CSP-MA | ~52 | Not Reported |
| CSP-CA | ~27 | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound bone cements.
Protocol 1: Determination of Setting Time
This protocol is adapted from ISO 18530 for dental cements and is commonly used for bone cement evaluation.
1. Materials:
- This compound cement powder and liquid components.
- Mixing spatula and mixing pad.
- Gillmore apparatus with two needles: a light needle (e.g., 1/4 lb weight, 1/12 inch diameter) for initial setting time and a heavy needle (e.g., 1 lb weight, 1/24 inch diameter) for final setting time.
- Mold (e.g., 10 mm in diameter and 5 mm in height).
- Timer.
- Controlled environment chamber (37°C and >90% humidity).
2. Procedure:
- Pre-condition all materials and equipment to 37°C.
- Mix the powder and liquid components according to the manufacturer's instructions for the specified powder-to-liquid ratio. Start the timer immediately upon mixing.
- Fill the mold with the mixed cement paste, ensuring a flat, smooth surface.
- Place the filled mold in the controlled environment chamber.
- Initial Setting Time: Gently lower the light Gillmore needle vertically onto the surface of the cement. The initial setting time is reached when the needle no longer leaves a complete circular impression on the cement surface.[5] Record the time from the start of mixing.
- Final Setting Time: After the initial set, gently lower the heavy Gillmore needle vertically onto the cement surface. The final setting time is the point at which the needle fails to produce a visible indentation.[5] Record the time from the start of mixing.
- Repeat the measurement at least three times for each formulation.
Protocol 2: Measurement of Compressive Strength
This protocol is based on the ASTM F451 standard for acrylic bone cements and is adapted for calcium phosphate cements.[6][7]
1. Materials:
- This compound cement components.
- Cylindrical molds (e.g., 6 mm diameter and 12 mm height).[7]
- Universal testing machine with a compression fixture.
- Calipers for precise measurement of specimen dimensions.
- Incubator set at 37°C.
- Phosphate-buffered saline (PBS) or simulated body fluid (SBF).
2. Procedure:
- Prepare the cement paste as described in Protocol 1.
- Fill the cylindrical molds with the cement paste, ensuring no air bubbles are trapped.
- Allow the cement to set in the molds in a humid environment at 37°C for 24 hours.
- After 24 hours, carefully remove the cylindrical specimens from the molds.
- Immerse the specimens in PBS or SBF at 37°C for a specified period (e.g., 1, 7, or 28 days) to simulate physiological conditions.
- At the designated time point, remove the specimens from the fluid and measure their diameter and height using calipers.
- Place the specimen on the lower platen of the universal testing machine.
- Apply a compressive load at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.[8]
- Record the maximum load at failure.
- Calculate the compressive strength (σ) using the formula: σ = F / A, where F is the maximum load and A is the cross-sectional area of the specimen.
- Test at least five specimens for each formulation and time point.
Protocol 3: In Vitro Biocompatibility - Cytotoxicity Assay
This protocol follows the principles of ISO 10993-5 for testing the in vitro cytotoxicity of medical devices.[9][10]
1. Materials:
- Sterilized, set discs of this compound cement.
- Osteoblast-like cells (e.g., MC3T3-E1 or Saos-2).
- Cell culture medium (e.g., DMEM or α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- 24-well cell culture plates.
- Cytotoxicity assay kit (e.g., MTT, XTT, or LDH assay).
- Incubator (37°C, 5% CO2).
2. Procedure:
- Prepare extracts of the cement discs by incubating them in a cell culture medium (e.g., 1 cm² of material per 1 mL of medium) for 24 hours at 37°C.
- Seed osteoblast-like cells into a 24-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
- After 24 hours, replace the culture medium with the prepared cement extracts (undiluted, and serial dilutions). Include a positive control (e.g., cytotoxic material) and a negative control (fresh culture medium).
- Incubate the cells with the extracts for 24-72 hours.
- At the end of the incubation period, assess cell viability using a chosen cytotoxicity assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability relative to the negative control.
Protocol 4: In Vitro Osteogenic Differentiation - Alkaline Phosphatase (ALP) Activity Assay
This protocol assesses the potential of the bone cement to promote the differentiation of osteoprogenitor cells into mature osteoblasts.
1. Materials:
- Sterilized, set discs of this compound cement.
- Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1).
- Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).
- 24-well cell culture plates.
- ALP assay kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate).[11]
- Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- Microplate reader.
2. Procedure:
- Place the sterilized cement discs at the bottom of the wells of a 24-well plate.
- Seed MSCs or pre-osteoblastic cells directly onto the surface of the cement discs at a density of 2 x 10⁴ cells/disc.
- Culture the cells in osteogenic differentiation medium for 7, 14, and 21 days, changing the medium every 2-3 days.
- At each time point, rinse the cell-seeded discs with PBS.
- Lyse the cells by adding cell lysis buffer and incubating for 10-15 minutes.
- Transfer the cell lysate to a new microplate.
- Add the pNPP substrate solution to each well and incubate according to the kit's instructions.
- Stop the reaction and measure the absorbance at 405 nm.
- Normalize the ALP activity to the total protein content or DNA content of the cell lysate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound bone cements.
Hypothesized Signaling Pathway for Osteogenic Response
Caption: Hypothesized signaling pathway for osteogenic response to this compound cements.
References
- 1. Evaluation of Biocomposite Cements for Bone Defect Repair in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive histological evaluation of bone implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sodium-doped porous calcium polyphosphate – strength and in vitro degradation characteristics [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. The Effect of Liquid Phase Concentration on the Setting Time and Compressive Strength of Hydroxyapatite/Bioglass Composite Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testresources.net [testresources.net]
- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 8. researchgate.net [researchgate.net]
- 9. nhsrcindia.org [nhsrcindia.org]
- 10. Biocompatibility Testing for Bone Implants: A Comprehensive Overview - European Biomedical Institute [ebi.bio]
- 11. drmillett.com [drmillett.com]
Application Notes and Protocols for Calcium Sodium Phosphate Coatings on Dental Implants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of calcium sodium phosphate (B84403) coatings for dental implants, summarizing key quantitative data for comparative analysis. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of these coatings are also included to facilitate research and development in this field.
Application Notes
Calcium sodium phosphate coatings on dental implants are designed to enhance osseointegration, the process of direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. The incorporation of sodium into the calcium phosphate lattice can improve the coating's bioactivity and degradation rate, potentially leading to faster and more robust bone formation compared to pure hydroxyapatite (B223615) coatings.
Data Presentation: Quantitative Properties of Calcium Phosphate Coatings
The following tables summarize key quantitative data for different types of calcium phosphate coatings on titanium-based dental implants. This allows for a comparative analysis of their physical, mechanical, and biological properties.
| Coating Type | Coating Thickness (μm) | Surface Roughness (Ra, μm) | Reference |
| Plasma-Sprayed Hydroxyapatite | 50 - 400 | 2.5 - 6.5 | [1] |
| Sol-Gel Derived Calcium Phosphate | 0.5 - 2 | 0.00185 - 0.00402 | [2][3] |
| Electrochemically Deposited Calcium Phosphate | 2.1 - 20 | 1.204 | [4][5][6] |
Table 1: Physical Properties of Calcium Phosphate Coatings. This table provides a comparative overview of the coating thickness and surface roughness for three common deposition techniques.
| Coating Type | Bond Strength (MPa) | Reference |
| Plasma-Sprayed Hydroxyapatite | 4.8 - 24 | [1] |
| Biomimetic Calcium Phosphate | ~15.5 | [7] |
Table 2: Mechanical Properties of Calcium Phosphate Coatings. This table highlights the bond strength of the coatings to the titanium substrate, a critical factor for the long-term stability of the implant.
| Coating Type | Cell Viability (%) | Bone-Implant Contact (BIC) (%) | Reference |
| Hydroxyapatite (HA) Coated | > 70 (non-cytotoxic) | 57.9 - 75 | [8][9][10] |
| Titanium Plasma Sprayed (TPS) | Not specified | 48.9 | [10] |
| Sandblasted/Acid-Etched (SBM) | Not specified | 68.5 | [10] |
| Machined (Smooth) | Not specified | 41.7 | [10] |
| CaP-coated (Brushite) | Not specified | 48.8 | [11] |
Table 3: In Vitro and In Vivo Biological Performance of Coated Implants. This table summarizes the biocompatibility and osseointegration potential of different implant surfaces.
Osteogenic Differentiation Signaling Pathway
The diagram below illustrates the signaling pathway involved in osteoblast differentiation on calcium phosphate surfaces. The interaction of mesenchymal stem cells (MSCs) with the calcium phosphate surface triggers a cascade of intracellular events culminating in the expression of osteogenic markers and bone formation.
Caption: Osteogenic signaling cascade on CaP surfaces.
Experimental Protocols
Synthesis of this compound Coatings
This protocol describes the synthesis of a this compound coating on a titanium substrate using the sol-gel dip-coating technique.[11][12]
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium nitrate (NaNO₃)
-
Triethyl phosphite (B83602) (P(OC₂H₅)₃)
-
Ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Titanium (Ti) or Titanium alloy (e.g., Ti6Al4V) substrates
-
Nitric acid (HNO₃) (for catalyst)
-
Beakers, magnetic stirrer, dip-coater, furnace
Procedure:
-
Substrate Preparation:
-
Mechanically polish the Ti substrates with SiC paper of decreasing grit size.
-
Ultrasonically clean the substrates in acetone (B3395972), ethanol, and deionized water for 15 minutes each.
-
Chemically etch the substrates in a solution of HF and HNO₃ to activate the surface.
-
Rinse thoroughly with deionized water and dry in an oven.
-
-
Sol Preparation:
-
Dissolve calcium nitrate tetrahydrate and sodium nitrate in a mixture of ethanol and deionized water with stirring. The molar ratio of Ca:Na:P should be controlled (e.g., 9:1:6 for a 10% sodium substitution).
-
In a separate beaker, hydrolyze triethyl phosphite by adding it to a mixture of deionized water and ethanol with a catalytic amount of nitric acid.
-
Slowly add the phosphate precursor solution to the calcium-sodium precursor solution under continuous stirring.
-
Age the resulting sol for 24-48 hours at room temperature to allow for hydrolysis and condensation reactions.
-
-
Dip-Coating:
-
Immerse the prepared Ti substrate into the aged sol.
-
Withdraw the substrate at a constant speed (e.g., 100 mm/min).
-
Dry the coated substrate at 100°C for 10 minutes.
-
Repeat the dipping and drying cycle to achieve the desired coating thickness.
-
-
Heat Treatment:
-
Place the coated substrates in a furnace.
-
Heat to a final temperature of 500-700°C with a controlled heating rate (e.g., 2°C/min).
-
Hold at the final temperature for 2 hours.
-
Allow the furnace to cool down slowly to room temperature.
-
This protocol details the electrochemical deposition of a sodium-doped calcium phosphate coating on a titanium alloy substrate.[5][13]
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄)
-
Sodium nitrate (NaNO₃)
-
Deionized water
-
Ti6Al4V substrates (working electrode)
-
Platinum mesh (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl (reference electrode)
-
Potentiostat/Galvanostat
-
Electrochemical cell, water bath
Procedure:
-
Substrate Preparation:
-
Prepare the Ti6Al4V substrates as described in the sol-gel protocol (Section 1.1.1).
-
-
Electrolyte Preparation:
-
Prepare an aqueous electrolyte solution containing calcium nitrate, ammonium dihydrogen phosphate, and sodium nitrate. A typical concentration would be 0.042 M Ca(NO₃)₂, 0.025 M NH₄H₂PO₄, and a desired concentration of NaNO₃.
-
Adjust the pH of the electrolyte to a range of 4-6 using NaOH or HNO₃.
-
Maintain the electrolyte temperature at 60-80°C using a water bath.
-
-
Electrochemical Deposition:
-
Assemble the three-electrode electrochemical cell with the Ti6Al4V substrate as the working electrode, platinum mesh as the counter electrode, and the reference electrode.
-
Apply a constant cathodic potential (e.g., -1.5 V to -2.0 V vs. SCE) or a constant current density (e.g., 1-5 mA/cm²) for a specific duration (e.g., 30-60 minutes).
-
-
Post-Treatment:
-
Gently rinse the coated substrates with deionized water to remove any residual electrolyte.
-
Dry the samples in air or in an oven at a low temperature (e.g., 80°C).
-
Optional: Perform a post-deposition heat treatment at 400-600°C to improve the crystallinity of the coating.
-
This protocol outlines the atmospheric plasma spraying of a hydroxyapatite coating, which can be adapted for this compound powders.[1][14]
Materials:
-
This compound powder with a specific particle size distribution (e.g., 20-60 µm).
-
Titanium or Ti6Al4V substrates.
-
Plasma spray system (gun, power supply, powder feeder, gas controller).
-
Grit-blasting equipment.
Procedure:
-
Substrate Preparation:
-
Grit-blast the substrate surface with alumina (B75360) or silicon carbide particles to increase surface roughness and promote mechanical interlocking of the coating.
-
Clean the blasted surface with compressed air and then ultrasonically in acetone and ethanol.
-
-
Plasma Spraying Parameters:
-
Set the plasma spray parameters, which are critical for coating quality. Typical parameters include:
-
Plasma gas flow rates (e.g., Argon and Hydrogen)
-
Current and Voltage (e.g., 500-600 A, 60-70 V)
-
Powder feed rate (e.g., 15-25 g/min )
-
Spray distance (e.g., 100-150 mm)
-
-
-
Coating Deposition:
-
Mount the substrate on a rotating and traversing holder to ensure uniform coating.
-
Initiate the plasma jet and once stable, introduce the this compound powder into the plasma stream.
-
The molten or semi-molten particles are propelled onto the substrate, where they flatten and solidify to form the coating.
-
-
Cooling:
-
Cool the coated substrates in a controlled manner to minimize residual stresses.
-
Characterization of Coatings
Protocol:
-
Mount the coated samples on aluminum stubs using conductive carbon tape.
-
If the coating is non-conductive, apply a thin layer of gold or carbon using a sputter coater to prevent charging.
-
Place the stub in the scanning electron microscope (SEM) chamber.
-
Evacuate the chamber to high vacuum.
-
Acquire secondary electron images to visualize the surface topography and microstructure of the coating at various magnifications.
-
Perform Energy Dispersive X-ray (EDX) analysis on selected areas to determine the elemental composition and calculate the Ca/P and Na/Ca ratios.
Protocol:
-
For cross-sectional analysis, embed the coated sample in an epoxy resin.
-
Cut the embedded sample perpendicular to the coated surface.
-
Grind and polish the cross-section to a mirror finish.
-
Observe the cross-section under an SEM.
-
Measure the coating thickness at multiple locations using the SEM's measurement software and calculate the average.
Protocol (ASTM F1044-05):
-
Use a universal testing machine with a tensile loading fixture.
-
Glue a fixture to the coated surface of the implant and another to the uncoated side of the substrate using a strong adhesive.
-
Apply a tensile load perpendicular to the coating-substrate interface at a constant crosshead speed (e.g., 1 mm/min) until the coating detaches.
-
The bond strength is calculated by dividing the maximum load at failure by the bonded area.
In Vitro Biological Evaluation
This protocol assesses the viability of cells cultured on the coated surface.[8][15]
Materials:
-
Osteoblast-like cells (e.g., MG-63, Saos-2)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Coated and uncoated (control) substrate samples sterilized by autoclaving or UV irradiation.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
96-well plates, incubator, microplate reader
Procedure:
-
Place the sterile samples in a 24-well plate.
-
Seed osteoblast-like cells onto the samples at a density of 1 x 10⁴ cells/well.
-
Incubate for 1, 3, and 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (cells on tissue culture plastic). A viability of less than 70% is generally considered cytotoxic.
This assay measures the activity of ALP, an early marker of osteoblast differentiation.[16][17]
Materials:
-
Osteoblast-like cells and culture reagents as in the MTT assay.
-
Coated and control samples.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Cell lysis buffer (e.g., 0.1% Triton X-100).
-
NaOH solution (0.1 M).
-
Microplate reader.
Procedure:
-
Culture cells on the samples for 7, 14, and 21 days.
-
At each time point, wash the cells with PBS and lyse them with the lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
In Vivo Evaluation
This protocol is for the quantitative analysis of bone apposition to the implant surface in an animal model.[18][19]
Procedure:
-
Implantation: Surgically place the sterile coated and control implants into the femurs or tibias of an appropriate animal model (e.g., rabbits, sheep).
-
Healing Period: Allow for a healing period of several weeks (e.g., 4, 8, or 12 weeks).
-
Sample Retrieval: Euthanize the animals and retrieve the implants with the surrounding bone tissue.
-
Histological Preparation:
-
Fix the samples in formalin.
-
Dehydrate the samples in a graded series of ethanol.
-
Embed the samples in a hard resin (e.g., PMMA).
-
Create thin, undecalcified sections through the implant using a microtome.
-
Stain the sections with a bone-staining dye such as toluidine blue or Goldner's trichrome.
-
-
Image Analysis:
-
Acquire high-resolution images of the stained sections using a light microscope.
-
Using image analysis software, measure the length of the implant surface that is in direct contact with the bone and the total length of the implant surface within the bone.
-
Calculate the BIC percentage: (Length of bone-implant contact / Total implant length) x 100.
-
References
- 1. Induction Plasma Sprayed Nano Hydroxyapatite Coatings on Titanium for Orthopaedic and Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Composition and structure of calcium-phosphate coatings on Ti3AlC2 produced by sol-gel synthesis | Journal of V. N. Karazin Kharkiv National University. Series Physics [periodicals.karazin.ua]
- 3. Osteoblast-like Cell Proliferation, ALP Activity and Photocatalytic Activity on Sintered Anatase and Rutile Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between bond-strength tests and clinical outcomes | Pocket Dentistry [pocketdentistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. namsa.com [namsa.com]
- 9. researchgate.net [researchgate.net]
- 10. Histomorphometric analysis of the bone-implant contact obtained with 4 different implant surface treatments placed side by side in the dog mandible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sol-gel synthesis of calcium phosphate coatings on Ti substrate using dip-coating technique | Chemija [lmaleidykla.lt]
- 12. lmaleidykla.lt [lmaleidykla.lt]
- 13. researchgate.net [researchgate.net]
- 14. doras.dcu.ie [doras.dcu.ie]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. d-nb.info [d-nb.info]
- 17. Effect of bisphosphonate treatment of titanium surfaces on alkaline phosphatase activity in osteoblasts: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Fabrication of Porous CaNaPO₄ Scaffolds in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium sodium phosphate (B84403) (CaNaPO₄) ceramics are emerging as a promising class of biomaterials for tissue engineering applications, particularly in bone regeneration. Their chemical composition, incorporating sodium ions into the calcium phosphate lattice, can enhance bioactivity and degradation rates compared to more traditional calcium phosphate ceramics like hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP). The introduction of a porous architecture into these scaffolds is crucial for facilitating cell infiltration, nutrient transport, and vascularization, all of which are essential for successful tissue regeneration.
These application notes provide an overview of the fabrication of porous CaNaPO₄ scaffolds, detailing various manufacturing techniques and their resulting scaffold properties. The accompanying protocols offer step-by-step guidance for the synthesis and fabrication of these scaffolds, intended to be a valuable resource for researchers in the field.
Data Presentation: Comparative Properties of Porous CaNaPO₄ Scaffolds
The following tables summarize the quantitative data for porous CaNaPO₄ scaffolds fabricated using different methods. These values are indicative and can be influenced by specific process parameters.
| Fabrication Method | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Elastic Modulus (GPa) |
| Foam Replication | 80 - 95% | 100 - 800[1] | 0.5 - 5 | 0.1 - 0.5 |
| Sol-Gel | 40 - 70% | 0.1 - 10 | 1 - 10 | 0.5 - 2 |
| 3D Printing (Direct Ink Writing) | 30 - 70% | 200 - 1000 | 2 - 37[2] | 0.2 - 1.0 |
| Porogen Leaching | 70 - 90% | 200 - 500 | 1 - 8 | 0.1 - 0.8 |
Note: Data is compiled from various studies on calcium phosphate-based scaffolds and serves as a general guideline. Specific values for CaNaPO₄ may vary.
Experimental Protocols
Protocol 1: Fabrication of Porous CaNaPO₄ Scaffolds via Foam Replication
This method utilizes a polymeric sponge as a sacrificial template to create a highly porous and interconnected ceramic scaffold.
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium nitrate (NaNO₃)
-
Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄)
-
Polyurethane (PU) foam (desired pore size)
-
Polyvinyl alcohol (PVA)
-
Dispersant (e.g., Dolapix CE 64)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Drying oven
-
High-temperature furnace
-
Ultrasonic bath
Procedure:
-
CaNaPO₄ Slurry Preparation: a. Prepare an aqueous solution of calcium nitrate tetrahydrate and sodium nitrate. b. Separately, prepare an aqueous solution of ammonium dihydrogen phosphate. c. Slowly add the phosphate solution to the calcium-sodium solution while stirring vigorously to initiate the precipitation of CaNaPO₄ particles. Maintain the pH between 7 and 8. d. Age the precipitate for 24 hours, then wash repeatedly with deionized water and dry at 80°C. e. Calcine the dried powder at 800-1000°C for 2 hours to obtain crystalline CaNaPO₄. f. Prepare a ceramic slurry by dispersing the CaNaPO₄ powder in a solution of deionized water containing PVA (as a binder) and a dispersant. The solid loading should be between 30-50 wt%. g. Homogenize the slurry using an ultrasonic bath.
-
Polymeric Sponge Impregnation: a. Cut the PU foam to the desired scaffold dimensions. b. Immerse the foam into the CaNaPO₄ slurry and gently squeeze to ensure complete infiltration and to remove excess slurry.[3] c. Dry the coated foam at 60°C for 12 hours. d. Repeat the impregnation and drying steps 2-3 times to achieve a sufficient coating thickness.
-
Sintering: a. Place the dried, coated foam in a high-temperature furnace. b. Heat slowly (1-2°C/min) to 600°C and hold for 2 hours to burn out the PU template.[3] c. Increase the temperature to 1100-1300°C (heating rate of 5°C/min) and hold for 2-4 hours to sinter the ceramic particles.[3][4] d. Allow the furnace to cool down slowly to room temperature.
Protocol 2: Fabrication of Porous CaNaPO₄ Scaffolds via Sol-Gel Synthesis with Porogen Leaching
This protocol combines the sol-gel synthesis of the CaNaPO₄ matrix with the use of a porogen that is later removed to create pores.
Materials:
-
Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Sodium nitrate (NaNO₃)
-
Triethyl phosphate (TEP)
-
Nitric acid (HNO₃)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Porogen (e.g., sucrose (B13894) or paraffin (B1166041) spheres of desired size)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Molds of desired shape
-
Drying oven
-
Furnace
Procedure:
-
Sol Preparation: a. Dissolve calcium nitrate tetrahydrate and sodium nitrate in a mixture of ethanol and deionized water. b. In a separate beaker, mix triethyl phosphate with ethanol. c. Slowly add the TEP solution to the calcium-sodium solution under constant stirring. d. Add a few drops of nitric acid to catalyze the hydrolysis reaction. e. Continue stirring for 1-2 hours to obtain a clear sol.
-
Gelation and Porogen Incorporation: a. Add the porogen particles to the sol and stir to ensure a homogeneous distribution. The volume fraction of the porogen will determine the final porosity. b. Adjust the pH of the sol to ~8-9 with ammonium hydroxide to initiate gelation. c. Pour the mixture into molds and allow it to age at room temperature for 48 hours.
-
Drying and Porogen Removal: a. Dry the gels at 60°C for 24 hours. b. To remove the porogen, immerse the dried gels in a suitable solvent (e.g., water for sucrose, hexane (B92381) for paraffin) for 48 hours, changing the solvent periodically. c. Dry the scaffolds again at 80°C for 12 hours.
-
Sintering: a. Place the dried, porous gels in a furnace. b. Heat to 600°C at a rate of 2°C/min and hold for 1 hour to remove any residual organics. c. Increase the temperature to 900-1100°C (heating rate of 5°C/min) and hold for 2 hours for sintering. d. Cool down slowly to room temperature.
Protocol 3: Fabrication of Porous CaNaPO₄ Scaffolds via 3D Printing (Direct Ink Writing)
This advanced manufacturing technique allows for the precise control of scaffold architecture, including pore size and interconnectivity.
Materials:
-
CaNaPO₄ powder (synthesized as in Protocol 1 or commercially sourced)
-
Binder solution (e.g., Pluronic F-127, polyvinyl alcohol)
-
Dispersant
-
Deionized water
Equipment:
-
3D Bioplotter or other direct ink writing system
-
Syringe with a suitable nozzle
-
Planetary mixer or high-shear mixer
-
Drying oven
-
Furnace
Procedure:
-
Ink Preparation: a. Prepare the binder solution according to the manufacturer's instructions. b. Gradually add the CaNaPO₄ powder to the binder solution while mixing to achieve a high solid loading (typically 40-60 vol%).[5] c. Add a dispersant to improve powder dispersion and reduce viscosity. d. Mix the paste in a planetary mixer until a homogeneous, printable ink is obtained. The ink should exhibit shear-thinning behavior.[5]
-
3D Printing: a. Load the prepared ink into a syringe and mount it on the 3D printer. b. Design the desired scaffold architecture using CAD software. c. Set the printing parameters (e.g., nozzle diameter, printing speed, layer height, extrusion pressure) based on the ink rheology and desired resolution.[5][6] d. Print the scaffold layer-by-layer onto a suitable substrate.
-
Post-Processing: a. Dry the printed green body at room temperature or in a low-temperature oven (e.g., 60°C) to remove the solvent. b. Perform a debinding step by slowly heating the scaffold to 600°C to burn out the organic binder. c. Sinter the scaffold at 1100-1300°C for 2-4 hours to achieve densification and mechanical strength.[4] d. Cool down slowly to room temperature.
Visualizations
Experimental Workflow
References
- 1. Osteoblast-like Cell Differentiation on 3D-Printed Scaffolds Using Various Concentrations of Tetra-Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of porosity reduction by compaction on compressive strength and microstructure of calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Obtaining biocompatible ceramic scaffolds of calcium phosphates through ceramic stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Osteoconductivity Testing of Calcium Sodium Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vivo evaluation of the osteoconductive properties of calcium sodium phosphate-based biomaterials. The protocols outlined below detail the experimental workflow from animal model selection and surgical procedures to advanced imaging and histological analysis, ensuring a robust and reproducible assessment of bone regeneration.
Introduction to Osteoconductivity and Calcium Sodium Phosphate (B84403)
Osteoconduction is the process by which a bone graft material serves as a scaffold for the growth of new bone from the surrounding host tissue. An ideal osteoconductive material should be biocompatible, bioresorbable at a rate that matches new bone formation, and possess a porous structure that facilitates cell infiltration, vascularization, and bone tissue ingrowth.
This compound-based biomaterials are a class of synthetic bone graft substitutes that have garnered interest due to their chemical similarity to the mineral phase of bone. The incorporation of sodium ions into the calcium phosphate lattice can influence the material's solubility and resorption kinetics, potentially enhancing its bioactivity and osteoconductive potential. This protocol provides a framework for the preclinical in vivo assessment of these properties.
Experimental Workflow Overview
The following diagram illustrates the key stages of the in vivo protocol for testing the osteoconductivity of this compound.
Detailed Experimental Protocols
Animal Model Selection
The choice of animal model is critical and should be based on the specific research question. Rodent and rabbit models are commonly used for initial screening due to their cost-effectiveness and well-characterized healing processes.
-
Rat Calvarial Defect Model: A non-load-bearing site ideal for evaluating de novo bone formation without the influence of mechanical stress. A critical-size defect (typically 5-8 mm in diameter) will not heal spontaneously over the animal's lifetime, making it suitable for assessing the osteoconductive potential of a graft material.[1][2]
-
Rabbit Femoral or Tibial Condyle Defect Model: A load-bearing site that more closely mimics the clinical scenario of many orthopedic applications. This model is useful for assessing both bone and cartilage regeneration.[3][4][5]
Surgical Protocol: Rat Calvarial Defect Model
This protocol describes the creation of a critical-size calvarial defect in a rat.[1][6][7][8]
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Shave the surgical site on the scalp and disinfect with povidone-iodine and 70% ethanol.
-
Administer pre-operative analgesics as per institutional guidelines.
-
-
Surgical Procedure:
-
Make a sagittal incision along the midline of the scalp to expose the calvarium.
-
Carefully retract the periosteum to expose the parietal bones.
-
Using a trephine bur (5-8 mm diameter) attached to a low-speed dental drill, create a full-thickness, circular defect in one of the parietal bones under constant sterile saline irrigation to prevent thermal necrosis.[7][8]
-
Carefully remove the bone disc, ensuring the underlying dura mater remains intact.
-
-
Material Implantation and Closure:
-
Gently place the sterile this compound material into the defect. The material can be in granular, block, or paste form.
-
Reposition the periosteum and suture the scalp incision in layers.
-
-
Post-Operative Care:
-
Administer post-operative analgesics for a minimum of 48 hours.
-
Monitor the animal for signs of pain, infection, or distress.
-
Surgical Protocol: Rabbit Femoral Condyle Defect Model
This protocol details the creation of a defect in the rabbit femoral condyle.[3][4][5][9][10]
-
Anesthesia and Preparation:
-
Anesthetize the rabbit and prepare the surgical site over the knee joint as described for the rat model.
-
Administer pre-operative analgesics and antibiotics.
-
-
Surgical Procedure:
-
Make a medial parapatellar incision to expose the knee joint.
-
Dislocate the patella laterally to expose the femoral condyle.
-
Using a dental drill with a cylindrical bur of the desired diameter (e.g., 3-5 mm), create a defect of a specific depth (e.g., 4-6 mm) in the load-bearing area of the medial femoral condyle under saline irrigation.[10]
-
-
Material Implantation and Closure:
-
Fill the defect with the this compound material.
-
Relocate the patella and close the joint capsule, subcutaneous tissue, and skin in layers.
-
-
Post-Operative Care:
-
Provide post-operative analgesia and monitor the animal's recovery and mobility.
-
Analytical Methods
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT is a non-destructive imaging technique used to quantify bone regeneration in three dimensions.[11][12][13][14]
-
In Vivo Imaging (Optional):
-
At selected time points (e.g., 4, 8, and 12 weeks), anesthetize the animal and perform a micro-CT scan of the defect site.
-
Scan parameters should be optimized for bone imaging (e.g., 70 kVp, 142 µA, 18 µm pixel size).[13]
-
-
Ex Vivo Imaging:
-
At the end of the study period, euthanize the animals and harvest the calvaria or femur containing the defect.
-
Fix the samples in 10% neutral buffered formalin.
-
Perform a high-resolution micro-CT scan of the explanted tissue.
-
-
Data Analysis:
-
Reconstruct the 3D images and define a region of interest (ROI) corresponding to the original defect volume.
-
Quantify the following parameters within the ROI:
-
Bone Volume (BV): The volume of newly formed bone.
-
Total Volume (TV): The total volume of the defect.
-
Bone Volume Fraction (BV/TV): The percentage of the defect filled with new bone.
-
Trabecular Thickness (Tb.Th): The average thickness of the newly formed bone trabeculae.
-
Trabecular Number (Tb.N): The number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp): The average distance between trabeculae.
-
Tissue Mineral Density (TMD): The density of the mineralized tissue.
-
-
Histological and Histomorphometric Analysis
Histology provides qualitative and quantitative information on the cellular response and tissue integration of the biomaterial.[15][16][17][18][19]
-
Sample Preparation:
-
After micro-CT scanning, decalcify the bone samples (if necessary for specific staining) and embed them in paraffin (B1166041) or a resin (e.g., polymethyl methacrylate (B99206) - PMMA) for hard tissue histology.
-
Section the embedded tissues to a thickness of 5-10 µm.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general assessment of tissue morphology, cellular infiltration, and inflammatory response.
-
Masson's Trichrome: To differentiate between collagenous bone matrix (blue/green) and other tissues.
-
Immunohistochemistry (Optional): To identify specific cell types (e.g., osteoblasts, osteoclasts) or signaling molecules.
-
-
Histomorphometric Analysis:
-
Using a microscope equipped with a digital camera and image analysis software, quantify the following parameters:
-
New Bone Area: The area of newly formed bone within the defect.
-
Residual Material Area: The area occupied by the remaining graft material.
-
Fibrous Tissue Area: The area of non-mineralized connective tissue.
-
Bone-to-Implant Contact (BIC): The percentage of the implant surface in direct contact with new bone.
-
-
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be obtained from in vivo osteoconductivity studies of this compound-based materials.
Table 1: Micro-CT Analysis of Bone Regeneration in a Rat Calvarial Defect (8 weeks)
| Group | Bone Volume (BV) (mm³) | Total Volume (TV) (mm³) | Bone Volume Fraction (BV/TV) (%) | Trabecular Thickness (Tb.Th) (µm) |
| Empty Defect (Control) | 1.2 ± 0.4 | 58.9 ± 2.1 | 2.0 ± 0.7 | 55 ± 8 |
| This compound | 15.3 ± 3.1 | 58.9 ± 2.1 | 26.0 ± 5.3 | 85 ± 12 |
| Autograft | 25.9 ± 4.5# | 58.9 ± 2.1 | 44.0 ± 7.6# | 95 ± 15 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to Empty Defect. #p < 0.05 compared to this compound.
Table 2: Histomorphometric Analysis of Bone Regeneration in a Rabbit Femoral Condyle Defect (12 weeks)
| Group | New Bone Area (%) | Residual Material Area (%) | Fibrous Tissue Area (%) | Bone-to-Implant Contact (BIC) (%) |
| Empty Defect (Control) | 5.2 ± 1.8 | N/A | 94.8 ± 1.8 | N/A |
| This compound | 35.7 ± 6.2 | 25.4 ± 4.9 | 38.9 ± 5.5 | 45.1 ± 8.3 |
| β-Tricalcium Phosphate | 30.1 ± 5.5 | 32.8 ± 6.1 | 37.1 ± 6.0 | 38.6 ± 7.1 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to Empty Defect.
Signaling Pathways in Osteoconduction
The osteoconductive properties of calcium phosphate-based materials are mediated by several key signaling pathways that regulate osteoblast differentiation and function. The surface properties and ionic dissolution products of the biomaterial can activate these pathways in progenitor cells.
This diagram illustrates how the biomaterial surface and its dissolution products can activate intracellular signaling cascades, leading to the expression of osteogenic genes and ultimately, bone formation.
References
- 1. Evaluation of Bone Regeneration Using the Rat Critical Size Calvarial Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the “critical-size” in calvarial bone defects: revisiting the concept of a critical-sized defect (CSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rabbit Femoral Condyle Defect Model for Assessment of Osteochondral Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rabbit Femoral Condyle Defect Model for Assessment of Osteochondral Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. community.sent2promo.com [community.sent2promo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A rabbit osteochondral defect (OCD) model for evaluation of tissue engineered implants on their biosafety and efficacy in osteochondral repair [frontiersin.org]
- 10. A rabbit osteochondral defect (OCD) model for evaluation of tissue engineered implants on their biosafety and efficacy in osteochondral repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo micro-CT analysis of bone remodeling in a rat calvarial defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Analysis of the Biocompatibility and Bone Healing Capacity of a Novel Bone Grafting Material Combined with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Histologic and Histomorphometric Analysis of Bone Regeneration with Bovine Grafting Material after 24 Months of Healing. A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 19. Bone Formation with Two Types of Grafting Materials: A Histologic and Histomorphometric Study [opendentistryjournal.com]
Application Note: Analytical Methods for CaNaPO4 Phase Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium sodium phosphate (B84403) (CaNaPO₄) and related materials are of significant interest in biomaterials, drug delivery, and industrial applications due to their biocompatibility and chemical versatility. Accurate phase identification is critical for controlling material properties such as solubility, bioactivity, and mechanical strength. This document outlines key analytical techniques and provides detailed protocols for the phase identification of CaNaPO₄, ensuring reliable and reproducible characterization.
Overview of Key Analytical Techniques
A multi-technique approach is often necessary for unambiguous phase identification of calcium phosphate-based materials. The primary methods employed are X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
X-ray Diffraction (XRD): XRD is the most definitive method for identifying crystalline phases. It provides information about the crystal structure, lattice parameters, and phase purity. The Rietveld refinement method can be used for quantitative phase analysis in multiphase samples.[1][2]
-
Vibrational Spectroscopy (FTIR & Raman): Both FTIR and Raman spectroscopy probe the vibrational modes of molecules.[3] They are highly sensitive to the presence of specific functional groups, such as the phosphate (PO₄³⁻) and carbonate (CO₃²⁻) ions, and can differentiate between various phosphate phases based on subtle shifts in vibrational frequencies.[4][5] FTIR is particularly useful for identifying phosphate and carbonate groups, while Raman spectroscopy is highly sensitive to the symmetric stretching of the PO₄³⁻ group and is less affected by water, making it suitable for hydrated samples.[6]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ³¹P NMR is a powerful tool for probing the local chemical environment of phosphorus atoms.[7] It can distinguish between different phosphate groups (e.g., orthophosphate, pyrophosphate) and provide information on their connectivity and protonation state, which is invaluable for characterizing amorphous or poorly crystalline phases.[8][9]
Experimental Workflows and Logic
The selection and sequence of analytical methods are crucial for efficient and accurate phase identification.
Caption: General experimental workflow for CaNaPO₄ phase identification.
Caption: Logical relationship of analytical techniques and the data they provide.
Quantitative Data Summary
The following tables summarize the characteristic spectral features for identifying calcium phosphate phases. Note that specific values for CaNaPO₄ should be compared against a verified standard or literature data.
Table 1: Characteristic X-ray Diffraction Peaks for Common Calcium Phosphates
| Phase | Chemical Formula | Key 2θ Peaks (Cu Kα) | JCPDS Card No. |
|---|---|---|---|
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 25.9°, 31.8°, 32.2°, 32.9°, 34.1° | 09-0432 |
| β-Tricalcium Phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 25.9°, 27.8°, 31.0°, 34.2° | 09-0169 |
| α-Tricalcium Phosphate (α-TCP) | α-Ca₃(PO₄)₂ | 29.8°, 30.7°, 34.2° | 09-0348 |
| Monetite | CaHPO₄ | 26.5°, 30.2°, 33.1° | 09-0080 |
| Brushite | CaHPO₄·2H₂O | 11.7°, 20.9°, 29.4° | 11-0293 |
| Sodium Calcium Phosphate | NaCaPO₄ | Requires comparison with a standard pattern (e.g., JCPDS 29-1193) | 29-1193 |
Table 2: Characteristic Vibrational Spectroscopy Bands for Phosphate Groups
| Vibrational Mode | Description | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|---|
| ν₁ (PO₄³⁻) | Symmetric P-O Stretch | ~962 (often weak or inactive) | ~960-970 (very strong, sharp)[5] |
| ν₂ (PO₄³⁻) | Symmetric O-P-O Bend | ~470 | ~430-450[3] |
| ν₃ (PO₄³⁻) | Antisymmetric P-O Stretch | ~1020-1120 (very strong, broad)[4] | ~1000-1080 |
| ν₄ (PO₄³⁻) | Antisymmetric O-P-O Bend | ~560-610 (strong)[10] | ~580-620[3] |
| P-O-P Stretch | Pyrophosphate linkage | ~720-750 | ~700-750 |
| (HPO₄²⁻) | P-O(H) Stretch | ~890[11] | ~875[12] |
| OH⁻ Stretch | Hydroxyl group in Apatite | ~3570 | ~3570 |
| H₂O Bending | Water of hydration | ~1640 | Weak |
Table 3: Characteristic ³¹P Solid-State NMR Chemical Shifts
| Phosphate Environment | Phase Example | Typical Chemical Shift (ppm) |
|---|---|---|
| Orthophosphate (Q⁰) | Hydroxyapatite | 2.5 - 3.5[7] |
| Orthophosphate (Q⁰) | β-TCP | Multiple peaks, 0 - 5 |
| Orthophosphate (Q⁰) | Monetite (CaHPO₄) | ~1.26, -0.36, -1.59[9] |
| Orthophosphate (Q⁰) | Brushite (CaHPO₄·2H₂O) | ~1.5 |
| Pyrophosphate (Q¹) | β-Ca₂P₂O₇ | ~-9.0, -10.9[9] |
| Metaphosphate (Q²) | Ca(PO₃)₂ | ~-20 to -30 |
| Network/Branched (Q³) | Phosphate Glasses | ~-35 to -45[8] |
Detailed Experimental Protocols
Protocol 1: X-ray Diffraction (XRD) Analysis
1. Sample Preparation:
-
Grind the CaNaPO₄ sample to a fine, homogeneous powder (<10 µm) using an agate mortar and pestle to minimize preferred orientation.
-
Back-load the powder into a sample holder, pressing gently to ensure a flat, dense surface level with the holder's rim.
2. Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Instrument: Powder Diffractometer
-
Voltage/Current: 40 kV / 40 mA
-
Scan Range (2θ): 10° - 70°
-
Step Size: 0.02°
-
Dwell Time: 1-2 seconds per step
3. Data Acquisition:
-
Perform a background scan on an empty sample holder (e.g., zero-background silicon wafer) if high precision is needed.
-
Run the scan on the prepared CaNaPO₄ sample.
4. Data Analysis:
-
Use software to perform background subtraction and peak identification.
-
Compare the resulting peak positions (2θ) and relative intensities with standard patterns from the ICDD/JCPDS database to identify the crystalline phase(s).[13]
-
For quantitative analysis of multiphase samples, perform Rietveld refinement.[2]
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the sample powder and spectroscopic grade Potassium Bromide (KBr).
-
Mix ~1 mg of the CaNaPO₄ sample with ~150-200 mg of KBr in an agate mortar. Grind until the mixture is a fine, homogeneous powder.[14]
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
2. Instrument Parameters (Typical):
-
Instrument: FTIR Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
3. Data Acquisition:
-
Acquire a background spectrum using an empty sample compartment or a pure KBr pellet.
-
Place the CaNaPO₄-KBr pellet in the sample holder and acquire the sample spectrum. The software will automatically ratio the sample spectrum to the background.
4. Data Analysis:
-
Identify the wavenumbers of major absorption bands.
-
Assign bands to specific vibrational modes by comparing with the data in Table 2 and relevant literature.[4][11] Look for characteristic peaks of PO₄³⁻, HPO₄²⁻, and potential impurities like CO₃²⁻.
Protocol 3: Raman Spectroscopy
1. Sample Preparation:
-
Place a small amount of the CaNaPO₄ powder onto a microscope slide or into a sample well. No special preparation is usually needed.
2. Instrument Parameters (Typical):
-
Instrument: Raman Spectrometer/Microscope
-
Laser Excitation: 532 nm or 785 nm (select to avoid fluorescence if possible)
-
Laser Power: 1-10 mW (use low power to avoid sample degradation)
-
Objective: 10x or 50x
-
Scan Range: 200 - 4000 cm⁻¹
-
Acquisition Time: 10-60 seconds
-
Accumulations: 3-5
3. Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum.
4. Data Analysis:
-
Perform baseline correction to remove any fluorescence background.
-
Identify the Raman shifts of the observed peaks.
-
Assign peaks by comparing with literature values (see Table 2). The ν₁ symmetric stretch of the PO₄³⁻ group around 960-970 cm⁻¹ is typically the most intense and diagnostic peak.[5][12]
Protocol 4: ³¹P Solid-State NMR Spectroscopy
1. Sample Preparation:
-
Pack the fine CaNaPO₄ powder into a zirconia NMR rotor (e.g., 4 mm diameter). Ensure the sample is packed tightly and symmetrically to ensure stable spinning.
2. Instrument Parameters (Typical):
-
Instrument: Solid-State NMR Spectrometer
-
Technique: Magic Angle Spinning (MAS)
-
Spinning Speed: 10 - 14 kHz
-
Pulse Sequence: Single pulse (Bloch decay) with high-power proton decoupling, or Cross-Polarization (CP/MAS) to enhance signals from phosphorus nuclei near protons.
-
Recycle Delay: 5 - 300 s (must be optimized based on T₁ relaxation times)
-
Reference: Set the 0 ppm chemical shift using an external standard of 85% H₃PO₄.
3. Data Acquisition:
-
Insert the rotor into the NMR probe and allow the spinning speed to stabilize.
-
Tune and match the probe for the ³¹P frequency.
-
Acquire the spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
4. Data Analysis:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Identify the chemical shifts (in ppm) of the peaks in the spectrum.
-
Assign peaks to different phosphorus environments based on literature data (see Table 3).[7][8][9] Deconvolution can be used to quantify the relative amounts of different phosphate species in multiphase or amorphous samples.
References
- 1. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement | Semantic Scholar [semanticscholar.org]
- 3. Infrared and Raman spectroscopic characterization of the phosphate mineral fairfieldite--Ca2(Mn2+,Fe2+)2(PO4)2·2(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bio.umass.edu [bio.umass.edu]
- 7. Solid-state phosphorus-31 nuclear magnetic resonance studies of synthetic solid phases of calcium phosphate: potential models of bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31P NMR characterisation of phosphate fragments during dissolution of calcium sodium phosphate glasses - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. medcraveonline.com [medcraveonline.com]
- 14. scisoc.confex.com [scisoc.confex.com]
Troubleshooting & Optimization
Technical Support Center: Calcium Sodium Phosphate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium sodium phosphate (B84403) precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of pH on calcium sodium phosphate precipitation?
A1: The pH of the solution is a critical factor influencing calcium phosphate solubility and precipitation. Generally, as the pH increases, the solubility of calcium phosphate decreases, leading to increased precipitation.[1][2] This is because the phosphate ion equilibrium shifts towards the less soluble dibasic (HPO₄²⁻) and tribasic (PO₄³⁻) forms at higher pH levels.[3] Conversely, at lower pH, the more soluble monobasic form (H₂PO₄⁻) is predominant, which can increase calcium and phosphate solubility.[3]
Q2: Why is my calcium phosphate precipitate forming at an unexpected pH?
A2: Several factors can influence the pH at which precipitation occurs. The presence of other ions, the temperature of the solution, and the concentration of calcium and phosphate ions all play a role.[3][4] For instance, higher concentrations of calcium and phosphate can lead to precipitation at a lower pH than expected.[4] Additionally, the presence of preexisting solid particles can also induce precipitation at a lower pH than in a solution without them.[5]
Q3: Can the order of reagent addition affect the precipitation process?
A3: Yes, the order of mixing reagents can impact the characteristics of the precipitate. To avoid localized high concentrations of reactants which can lead to rapid, uncontrolled precipitation and the formation of larger, non-uniform particles, it is recommended to add the calcium solution slowly to the phosphate solution while stirring.[4]
Q4: How does temperature influence this compound precipitation?
A4: The solubility of calcium phosphate is influenced by temperature. In some cases, increasing the temperature can decrease the solubility of calcium phosphate, leading to increased precipitation.[4][5][6] It is crucial to control the temperature during your experiments to ensure reproducibility.
Q5: What is the expected Ca/P ratio in the precipitate at different pH values?
A5: The Ca/P molar ratio of the precipitate is influenced by the pH of the solution. Generally, a higher initial solution pH promotes the formation of precipitates with a higher Ca/P ratio. For example, one study observed that the Ca/P ratio increased from 1.30 at pH 4.0 to 1.55 at pH 10.0.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms when expected | The pH of the solution may be too low, keeping the calcium and phosphate ions in their more soluble forms.[3] The concentrations of calcium and/or phosphate may be too low. | Gradually increase the pH of the solution using a suitable base (e.g., NaOH) while monitoring for precipitate formation. Increase the concentration of the calcium or phosphate solution. |
| Precipitate forms too quickly or is clumpy | The local concentration of reactants is too high at the point of mixing. The pH is too high, causing rapid precipitation. | Add the calcium-containing solution dropwise to the phosphate-containing solution with vigorous stirring.[4] Consider lowering the initial pH of the phosphate solution and then adjusting it after the calcium has been added. |
| Inconsistent results between experiments | Fluctuations in pH, temperature, or reagent concentrations.[9] The rate of reagent addition may not be consistent. | Carefully control and monitor the pH and temperature throughout the experiment. Use a calibrated pH meter and a temperature-controlled water bath. Employ a syringe pump or burette for precise and repeatable addition of reagents. |
| Precipitate dissolves over time | The final pH of the solution may have decreased, leading to the dissolution of the precipitate. This can happen due to atmospheric CO₂ absorption in alkaline solutions. | Monitor the pH of the solution over time and adjust as necessary. Perform experiments in a controlled atmosphere (e.g., under a nitrogen blanket) if pH stability is critical. |
Quantitative Data Summary
The following table summarizes the effect of pH on key parameters of calcium phosphate precipitation based on findings from various studies.
| pH | Ca/P Molar Ratio of Precipitate | Phosphorus (P) Removal Efficiency (%) | Observations | Reference |
| 4.0 | 1.30 | 56.1% | At this pH, phosphorus is predominantly in the H₂PO₄⁻ form.[8] | [7][8] |
| 6.5 | - | Significant decrease in measured calcium, magnesium, and phosphate above this pH. | Calcium phosphate precipitation tends to predominate at pH values below approximately 6.5.[10] | [10] |
| 8.2 | 1.38 | 57.4% | - | [7][8] |
| 10.0 | 1.55 | 48.4% | High initial pH promotes the formation of more crystalline products.[7] | [7][8] |
Experimental Protocols
Protocol: pH-Controlled this compound Precipitation
This protocol describes a method for precipitating calcium phosphate at different pH values to study the effect of pH on the precipitate's characteristics.
Materials:
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Sodium phosphate (a mixture of NaH₂PO₄ and Na₂HPO₄) stock solution (e.g., 1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M and 1 M) for pH adjustment
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M and 1 M) for pH adjustment
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers or reaction vessel
-
Burette or syringe pump
Procedure:
-
Prepare the Phosphate Solution:
-
In a beaker, prepare the desired concentration of the sodium phosphate solution by diluting the stock solution with deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
-
Adjust Initial pH:
-
Immerse a calibrated pH electrode into the phosphate solution.
-
Slowly add NaOH or HCl solution to adjust the pH to the desired starting value for your experiment (e.g., pH 6.0, 7.0, 8.0, 9.0). Allow the pH to stabilize before proceeding.
-
-
Add Calcium Solution:
-
Using a burette or syringe pump for controlled addition, slowly add the calcium chloride stock solution to the stirring phosphate solution.
-
Monitor the pH continuously during the addition. If the pH changes significantly, pause the calcium addition and readjust the pH with NaOH or HCl.
-
-
Incubation and Precipitation:
-
Once all the calcium solution has been added, continue stirring the mixture for a defined period (e.g., 1-2 hours) to allow for the formation and equilibration of the precipitate.
-
Maintain the desired pH throughout the incubation period by adding small amounts of NaOH or HCl as needed.
-
-
Sample Collection and Analysis:
-
After incubation, collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water to remove any soluble ions.
-
Dry the precipitate for further analysis (e.g., determination of Ca/P ratio, crystal structure analysis).
-
Visualizations
Caption: Logical workflow of pH's effect on precipitation.
Caption: Step-by-step experimental workflow diagram.
References
- 1. Solubility of Calcium Phosphates | NIST [nist.gov]
- 2. bio.umass.edu [bio.umass.edu]
- 3. Calcium and Phosphate Solubility Curve Equation for Determining Precipitation Limits in Compounding Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Phosphate Precipitation as an Unintended Consequence of Phosphate Dosing to High-pH Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Induced Calcium Phosphate Precipitation: Importance of Local pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Experimental and computer modelling speciation studies of the effect of pH and phosphate on the precipitation of calcium and magnesium salts in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
"influence of temperature on CaNaPO4 synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols regarding the influence of temperature on the synthesis of Calcium Sodium Phosphate (B84403) (CaNaPO₄).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in controlling the final phase of CaNaPO₄ during synthesis?
A1: Temperature is the most critical parameter. The synthesis of calcium phosphates is highly sensitive to thermal conditions, which dictate the resulting crystal structure, phase purity, and particle size.[1][2] Different temperature ranges can yield various stable phases, such as hydroxyapatite (B223615) (HA), β-tricalcium phosphate (β-TCP), or the desired CaNaPO₄ (rhenanite).[3][4]
Q2: At what temperature range is the pure β-CaNaPO₄ (rhenanite) phase typically formed?
A2: The optimal temperature for forming the β-CaNaPO₄ phase, also known as rhenanite, through solid-state reaction is generally between 900°C and 1050°C.[4][5] Firing within this window promotes the conversion of precursors into the desired crystalline phase.
Q3: My final product contains β-tricalcium phosphate (β-TCP) impurities. What is the likely cause?
A3: The formation of β-TCP alongside CaNaPO₄ often indicates that the calcination temperature was too high, likely exceeding 1000°C or 1050°C.[5][6] Above this range, phase transformations can favor the formation of β-TCP and other calcium phosphate phases.[6]
Q4: How does calcination temperature affect the crystallinity and particle size of the synthesized powder?
A4: Increasing the calcination or heat treatment temperature generally leads to increased crystallinity and larger particle sizes.[3][7] Lower temperatures may result in amorphous or poorly crystalline products, while higher temperatures provide the energy needed for crystal growth and atomic ordering.[8]
Q5: Can secondary phases other than β-TCP form?
A5: Yes. Depending on the precursors and the specific temperature, other phases can appear. For instance, in some systems, firing up to 900°C can result in a mix of rhenanite (CaNaPO₄) and β-calcium pyrophosphate (β-CPP).[6] The precise composition of the final product is highly dependent on the reaction pathway determined by the thermal profile.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low Yield or Incomplete Reaction | The calcination temperature was too low or the heating duration was insufficient for the reaction to go to completion. | Increase the calcination temperature to within the 900-1050°C range. Ensure the heating time is adequate, often several hours (e.g., 5 hours), to allow for complete transformation.[5] |
| Amorphous Product (No Sharp XRD Peaks) | The heat treatment temperature was too low to induce crystallization. Amorphous calcium phosphate (ACP) often crystallizes between 600-700°C.[9] | Increase the calcination temperature to a minimum of 700°C, with an ideal range of 900-1050°C for well-crystallized CaNaPO₄. |
| Presence of Unwanted Phases (e.g., β-TCP, β-CPP) | The calcination temperature exceeded the stability window for pure β-CaNaPO₄ (typically >1050°C).[5][6] | Carefully control the furnace temperature to not exceed 1050°C. Use a calibrated furnace with precise temperature control. |
| Inconsistent Results Between Batches | Inconsistent heating or cooling rates. Rapid quenching can sometimes be used to preserve high-temperature phases, while slow cooling is often necessary for stable low-temperature phase formation.[8] | Standardize the heating and cooling protocol for all syntheses. Program the furnace for a controlled ramp-up and ramp-down rate. |
| Final Product is Chemically Inhomogeneous | Poor mixing of precursor powders before heat treatment. | Ensure precursors are thoroughly mixed and milled to achieve a homogenous blend. Techniques like ball milling can improve uniformity.[10] |
Quantitative Data: Temperature Effects on Phase Composition
The following table summarizes the typical phases obtained when synthesizing calcium phosphates via solid-state reaction at various calcination temperatures.
| Calcination Temperature | Resulting Crystalline Phases | Method / Precursors | Key Observations & References |
| 600 - 700 °C | Hydroxyapatite (HA), initial crystallization of Amorphous Calcium Phosphate (ACP) | Wet Precipitation / Solid-State | This range is often where ACP begins to crystallize. HA can transform into other calcium phosphates above 600°C.[3][9][11] |
| ~900 °C | β-Ca₂P₂O₇ (β-CPP), CaNaPO₄ (rhenanite), Sodium-doped orthophosphate | Solid-State Reaction | Formation of the target rhenanite phase begins, but other phases like β-CPP may coexist.[6] |
| 950 - 1050 °C | β-CaNaPO₄ (rhenanite), potentially with β-TCP | Solid-State Reaction (e.g., CaCO₃ + Ca₂P₂O₇) | This is considered the optimal range for producing highly plant-available rhenanite. The formation of β-TCP can begin around 1050°C.[4][5] |
| > 1050 °C | β-Ca₃(PO₄)₂ (β-TCP), β-Ca₂P₂O₇ (β-CPP) | Solid-State Reaction | The desired CaNaPO₄ phase may become unstable or coexist with significant amounts of β-TCP.[6] |
Visualized Guides and Protocols
Logical Flow of Temperature Influence
The following diagram illustrates how the synthesis temperature dictates the final product's characteristics in a typical solid-state reaction.
Caption: Temperature's impact on CaNaPO₄ synthesis outcome.
General Experimental Workflow: Solid-State Synthesis
This workflow outlines the standard procedure for synthesizing CaNaPO₄ using the solid-state reaction method, highlighting the critical thermal processing stage.
Caption: Workflow for solid-state synthesis of CaNaPO₄.
Detailed Experimental Protocol: Solid-State Synthesis of CaNaPO₄
This protocol provides a generalized methodology for the synthesis of CaNaPO₄ powder via a solid-state reaction.
1. Materials and Precursors:
-
Calcium Carbonate (CaCO₃)
-
Dicalcium Phosphate Anhydrous (CaHPO₄) or Calcium Pyrophosphate (Ca₂P₂O₇)[5][8]
-
Sodium Carbonate (Na₂CO₃) or Sodium Phosphate source
-
High-purity alumina (B75360) crucibles
-
Ethanol (B145695) (for wet milling)
2. Procedure:
-
Stoichiometric Weighing: Accurately weigh the precursor powders according to the desired stoichiometry to form CaNaPO₄.
-
Milling and Mixing:
-
Combine the weighed precursors in a milling jar.
-
For improved homogeneity, perform wet milling using ethanol as a medium.
-
Mill the mixture for several hours (e.g., 4-8 hours) to ensure a uniform, fine-particle blend.[10]
-
Dry the resulting slurry in an oven at a low temperature (e.g., 80-100°C) to completely evaporate the ethanol.
-
-
Calcination:
-
Place the dried, homogenized powder into an alumina crucible.
-
Transfer the crucible to a high-temperature programmable furnace.
-
Heat the sample to the target temperature, between 950°C and 1050°C .[5] A slow heating rate (e.g., 5°C/minute) is recommended to ensure uniform heat distribution.
-
Hold the sample at the target temperature for a prolonged period, typically 5 to 12 hours , to ensure the reaction proceeds to completion.[5][8]
-
After the holding period, cool the furnace down to room temperature at a controlled rate.
-
-
Post-Calcination Processing:
-
Gently grind the resulting calcined cake into a fine powder using an agate mortar and pestle.
-
3. Characterization:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the final powder and confirm the formation of β-CaNaPO₄.
-
Scanning Electron Microscopy (SEM): To analyze the particle morphology, size, and degree of agglomeration.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of phosphate (PO₄³⁻) functional groups and assess the absence of precursor residuals (e.g., carbonates).
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Compressive Strength of Calcium Sodium Phosphate Cement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the compressive strength of calcium sodium phosphate (B84403) cement.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of calcium sodium phosphate cements that can lead to suboptimal compressive strength.
| Problem | Potential Causes | Recommended Solutions |
| Low Compressive Strength | - Inadequate mixing of powder and liquid components.[1] - Incorrect powder-to-liquid ratio. - High porosity in the set cement.[2] - Incomplete setting reaction.[3][4][5] - Unfavorable phase composition (e.g., high monetite content in brushite cements).[6] - Premature exposure to physiological fluids, leading to washout.[7] - Inadequate curing time or conditions.[3][5] | - Ensure thorough and uniform mixing to create a homogenous paste. Mechanical mixing is often more effective than manual grinding.[1] - Strictly adhere to the validated powder-to-liquid ratio for your specific cement formulation. - Optimize mixing to reduce air entrapment. Consider using surfactants or air-entraining agents to control porosity.[8] - Allow sufficient time for the setting reaction to complete. Monitor the reaction progress through techniques like XRD.[3][4][5] - Control storage conditions and setting environment to favor the formation of the desired crystalline phase (e.g., brushite).[6] - Consider incorporating additives like chitosan (B1678972) or sodium alginate to improve washout resistance.[7] - Follow the recommended curing protocol, including time and immersion in a suitable fluid (e.g., simulated body fluid) if required.[9] |
| Poor Injectability | - High viscosity of the cement paste.[1][7] - Rapid setting time. | - Adjust the powder-to-liquid ratio; a lower ratio can decrease viscosity. - Incorporate plasticizers or viscosity-modifying agents like modified starch.[1] - Use retardants such as citric acid to prolong the setting time.[10] |
| Cement Collapses in Water | - Insufficient initial cohesion of the cement paste. | - Optimize the particle size distribution of the powder components. - Add cohesive agents like pregelatinized starch.[1] |
| Inconsistent Results | - Variation in raw material properties. - Inconsistent experimental conditions (e.g., temperature, humidity).[1][10] - Improper storage of cement powders.[10] | - Characterize and standardize all raw materials. - Maintain a controlled laboratory environment with stable temperature and humidity.[1][10] - Store cement powders in sealed containers in a dry atmosphere, potentially at low temperatures, to prevent premature reactions.[10] |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the compressive strength of this compound cement?
The primary factors include the powder-to-liquid ratio, the chemical composition of the powder and liquid phases (e.g., α-TCP, DCPD, TTCP, DCPA, Na₂HPO₄), particle size of the reactants, mixing method and efficiency, curing time and conditions, and the presence of additives.[1][2][3][4]
2. How does the powder-to-liquid ratio affect compressive strength?
Generally, a higher powder-to-liquid ratio leads to a denser cement with lower porosity and higher compressive strength. However, an excessively high ratio can make the paste too thick to handle and may result in incomplete wetting of the powder particles, leading to a weaker structure.
3. What is the role of sodium phosphate in the cement formulation?
Sodium phosphate in the liquid phase can influence the setting reaction and the final properties of the cement. For instance, a 0.25 mol/L Na₂HPO₄ solution is used as a setting liquid in some formulations.[1] It can also be a component of the solid phase, such as in cements containing sodium calcium phosphate (Na₃Ca₆(PO₄)₅).[7]
4. Can additives be used to enhance compressive strength?
Yes, various additives can be incorporated. For example, adding chitosan has been shown to increase compressive strength.[7] Dispersing particles of materials like zirconia or alumina (B75360) can also significantly improve strength.[9] However, some additives, like certain fluorides used to retard the setting reaction, may decrease mechanical strength if not used in optimal concentrations.[11]
5. How does temperature affect the cement's properties?
Temperature can influence both the setting reaction and the final mechanical properties. Higher temperatures can accelerate the curing of the cement paste, which may affect injectability and the development of compressive strength.[1] The initial setting temperature can also have a lasting effect on the final compressive strength.[9]
6. What is the typical range for the compressive strength of this compound cements?
The compressive strength can vary widely depending on the specific formulation and preparation method, ranging from approximately 1 MPa to over 80 MPa.[2][9] For example, some brushite cements have compressive strengths between 1 and 74 MPa.[2]
Experimental Protocols
Protocol 1: Preparation of an α-TCP/DCPD-Based Cement
This protocol is based on a formulation designed for injectability and adequate compressive strength.
Materials:
-
α-Tricalcium phosphate (α-TCP)
-
Dicalcium phosphate dihydrate (DCPD)
-
Pregelatinized starch
-
Barium sulfate (B86663) (BaSO₄)
-
0.25 mol/L Disodium hydrogen phosphate (Na₂HPO₄) solution
Procedure:
-
Prepare the base cement powder by mixing α-TCP and DCPD at a mass ratio of 9:1.[1]
-
Prepare the final powder mixture by combining the base cement powder, pregelatinized starch, and BaSO₄ at a weight ratio of 3:1:1.[1]
-
Mix the final powder with the 0.25 mol/L Na₂HPO₄ solution at a powder-to-liquid ratio of 2.5 g/mL.[1]
-
Ensure vigorous and uniform mixing for at least 60 seconds to form a homogenous paste.
-
Transfer the paste into molds of the desired dimensions for compressive strength testing.
-
Cure the specimens in a humid environment (e.g., >95% relative humidity) at 37°C for 24 hours.
Protocol 2: Preparation of a TTCP/DCPA-Based Cement
This protocol describes the formation of a hydroxyapatite-based cement.
Materials:
-
Tetracalcium phosphate (TTCP)
-
Anhydrous dicalcium phosphate (DCPA)
-
Liquid solution: 25 mmol/L H₃PO₄ and 1.32 mmol/L sodium fluoride.[3][5]
Procedure:
-
Prepare the cement powder by mixing TTCP and DCPA at a weight ratio of approximately 73:27.[3][5]
-
Mix 0.7 g of the powder with 0.175 mL of the liquid solution (powder-to-liquid ratio of 4 g/mL).[3][5]
-
Mix thoroughly to form a uniform paste.
-
Place the paste into cylindrical molds.
-
Allow the cement to set and harden. The reaction is typically near completion within 4 hours.[3][5]
-
Remove specimens from the molds for compressive strength testing at predetermined time intervals.
Data Presentation
Table 1: Compressive Strength of Various Calcium Phosphate Cement Formulations
| Cement Powder Composition | Liquid Phase Composition | Powder-to-Liquid Ratio (g/mL) | Curing Time | Compressive Strength (MPa) | Reference |
| α-TCP, DCPD, Starch, BaSO₄ | 0.25 M Na₂HPO₄ | 2.5 | Not specified | Not specified | [1] |
| 72.9% TTCP, 27.1% DCPA | 25 mM H₃PO₄, 1.32 mM NaF | 4.0 | 4 hours | Linearly increases with reaction | [3][5] |
| β-TCP, MCPM | Citric Acid or Malic Acid (30 wt%) | 3.0 | Not specified | ~27 (Citric), ~52 (Malic) | [7] |
| TTCP, DCPA (equimolar) | Water | 3.3 | 24 hours in SBF | 38 | [9] |
| α-TCP | Simulated Body Fluid | Not specified | 168 hours | 42 | [9] |
| α-TCP with 7.5 wt% Al₂O₃ | Simulated Body Fluid | Not specified | 168 hours | 64 | [9] |
| α-TCP with 7.5 wt% 3Y-TZP | Simulated Body Fluid | Not specified | 168 hours | 48 | [9] |
| α-TCP with 7.5 wt% SiO₂ | Simulated Body Fluid | Not specified | 168 hours | 67 | [9] |
Visualizations
Diagram 1: Experimental Workflow for Cement Preparation and Testing
References
- 1. mdpi.com [mdpi.com]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Setting reaction and hardening of an apatitic calcium phosphate cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting reactions and compressive strengths of calcium phosphate cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compressive fatigue properties of an acidic calcium phosphate cement—effect of phase composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Phosphate Bone Cements Including Sugar Surfactants: Part One—Porosity, Setting Times and Compressive Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors influencing calcium phosphate cement shelf-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymeric calcium phosphate cements: setting reaction modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
"controlling particle size in calcium sodium phosphate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling particle size during calcium sodium phosphate (B84403) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during calcium sodium phosphate synthesis that can affect particle size control.
Issue 1: Inconsistent or Larger-Than-Expected Particle Size
Q: My synthesized this compound particles are much larger than the target size. What are the potential causes and how can I reduce the particle size?
A: Larger-than-expected particle size is a common issue that can be attributed to several factors related to reaction kinetics and nucleation/growth processes.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Precursor Concentration | Higher concentrations of calcium and phosphate precursors can lead to faster crystal growth and the formation of larger particles.[1] | 1. Decrease Precursor Concentration: Systematically lower the molar concentrations of your calcium and phosphate starting solutions. 2. Slower Addition Rate: Add the precursor solutions dropwise or at a slower rate to maintain a lower degree of supersaturation in the reaction mixture. |
| High Reaction Temperature | Elevated temperatures generally promote faster crystal growth, resulting in larger and more crystalline particles.[1] | 1. Lower the Reaction Temperature: Conduct the synthesis at a lower temperature (e.g., room temperature or on an ice bath) to slow down the growth kinetics.[2] 2. Optimize Temperature Profile: For methods like solvothermal synthesis, carefully control the heating ramp and final temperature. |
| Inadequate Mixing/Stirring | Insufficient agitation can lead to localized areas of high supersaturation, promoting uncontrolled particle growth and agglomeration.[1] | 1. Increase Stirring Rate: Use a higher stirring speed to ensure homogeneous mixing of reactants. 2. Use a Different Agitation Method: Consider mechanical stirring over magnetic stirring for more vigorous and uniform mixing.[3] |
| Incorrect pH Level | The pH of the reaction solution significantly influences the solubility of calcium and phosphate ions and the precipitation kinetics.[1] An inappropriate pH can favor the growth of larger crystals of specific calcium phosphate phases.[4] | 1. Adjust and Buffer pH: Carefully control and maintain the pH of the reaction mixture using buffers. For smaller particles, synthesis at a higher pH (e.g., pH 9-11) is often preferred for the formation of hydroxyapatite-like phases.[5][6] 2. Monitor pH Throughout: Continuously monitor and adjust the pH during the addition of precursors. |
| Prolonged Reaction Time | Longer reaction or aging times can allow for Ostwald ripening, where larger particles grow at the expense of smaller ones.[7] | 1. Reduce Reaction/Aging Time: Quench the reaction or separate the particles from the solution after a shorter duration. |
Issue 2: Particle Agglomeration
Q: The synthesized particles are heavily agglomerated. How can I prevent this and obtain a well-dispersed nanoparticle suspension?
A: Particle agglomeration is often caused by strong van der Waals forces between small particles and can be exacerbated by the drying process.[8]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Particle Concentration | A high concentration of nanoparticles increases the likelihood of collisions and subsequent agglomeration.[9] | 1. Synthesize in Dilute Conditions: Use lower precursor concentrations to reduce the number of particles per unit volume. 2. Dilute Immediately After Synthesis: Dilute the nanoparticle suspension immediately after formation. |
| Inadequate Surface Charge | Insufficient electrostatic repulsion between particles can lead to agglomeration. The zeta potential of the particles is a key indicator of suspension stability. | 1. Use Stabilizing Agents/Surfactants: Introduce stabilizing agents such as sodium citrate (B86180) to increase the negative surface charge and promote electrostatic repulsion.[10] 2. Control pH: Adjust the pH to be far from the isoelectric point of the particles to maximize surface charge. For calcium phosphates, a pH between 6 and 8 is often recommended for good dispersion in deionized water.[10] |
| Ineffective Drying Method | Conventional drying methods can lead to the formation of hard agglomerates due to capillary forces as the solvent evaporates.[8] | 1. Use Freeze-Drying (Lyophilization): This technique minimizes agglomeration by sublimating the solvent from a frozen state. 2. Redisperse with Sonication: After drying, use probe or bath sonication to break up agglomerates when resuspending the powder in a liquid medium. |
| Inappropriate Dispersing Medium | The choice of solvent for particle size analysis or storage can affect dispersion. | 1. Optimize the Dispersing Medium: Deionized water is a common choice, but other solvents like ethanol (B145695) may be suitable depending on the particle surface properties.[10] 2. Ensure pH of the Medium is Appropriate: As mentioned, the pH of the dispersing medium should be controlled to ensure particle stability.[10] |
Frequently Asked Questions (FAQs)
Q1: How does the Ca/P molar ratio influence particle size?
The Ca/P molar ratio is a critical parameter that affects not only the phase composition of the resulting calcium phosphate but also its particle size.[11] Generally, varying the Ca/P ratio can influence the nucleation and growth kinetics. For instance, in some synthesis methods, a higher Ca/P ratio can lead to smaller particle sizes.[11] It is essential to optimize this ratio for your specific synthesis method and desired particle characteristics.
Q2: What is the role of temperature in controlling particle size?
Temperature plays a significant role in the kinetics of this compound precipitation. Higher temperatures typically increase the rate of crystal growth, leading to larger and more crystalline particles.[1] Conversely, lower temperatures tend to favor the formation of smaller, and sometimes amorphous, particles.[1][2] For example, conducting a wet chemical precipitation on an ice bath can significantly reduce the final particle size compared to the same reaction at room temperature or higher.[2]
Q3: Can the stirring speed affect the particle size distribution?
Yes, the method and intensity of stirring have a direct impact on particle size distribution and agglomeration.[1] Vigorous and uniform stirring promotes the rapid and homogeneous mixing of precursors, leading to a more uniform supersaturation and, consequently, a narrower particle size distribution.[1] Inadequate stirring can result in localized high concentrations of reactants, causing uncontrolled growth and the formation of larger, non-uniform particles and agglomerates. Mechanical stirring is often more effective than magnetic stirring for achieving a more stable and uniform nanoparticle suspension.[3]
Q4: Which synthesis method offers the best control over particle size?
Several synthesis methods can produce this compound nanoparticles with controlled sizes, and the "best" method often depends on the desired particle characteristics and scalability requirements.
-
Wet Chemical Precipitation: This is a simple and widely used method. Particle size can be controlled by adjusting parameters like pH, temperature, precursor concentration, and stirring rate.[1]
-
Solvothermal/Hydrothermal Synthesis: These methods, conducted in a sealed vessel at elevated temperature and pressure, offer excellent control over particle size and morphology by manipulating the reaction time, temperature, and solvent.[7]
-
Sol-Gel Method: This technique allows for the synthesis of highly pure and homogeneous nanoparticles at relatively low temperatures, with good control over particle size through careful management of hydrolysis and condensation reactions.[12]
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to achieve rapid and uniform heating, which can lead to the formation of smaller and more uniform nanoparticles with shorter reaction times.[1][13]
Quantitative Data on Particle Size Control
The following tables summarize the influence of key synthesis parameters on the particle size of calcium phosphates as reported in the literature.
Table 1: Effect of pH on Calcium Phosphate Particle Size
| Synthesis Method | pH | Resulting Particle Size/Observation |
| Wet Chemical Precipitation | 5.5 | Transformation to β-TCP at 750°C.[14] |
| Wet Chemical Precipitation | > 6.5 | Partial transformation to β-TCP at temperatures > 750°C.[14] |
| Hydrothermal Synthesis | 4 | Larger particle diameter.[5] |
| Hydrothermal Synthesis | 9 | Smaller particle diameter.[5] |
| Wet Precipitation | 8 | Average particle size of ~150 nm.[6] |
| Wet Precipitation | 10.8 | Formation of agglomerates consisting of smaller particles (80-150 nm).[6] |
Table 2: Effect of Temperature on Calcium Phosphate Particle Size
| Synthesis Method | Temperature | Resulting Particle Size/Observation |
| Wet Chemical Precipitation | Higher Temperature | Promotes faster crystal growth, leading to larger particles.[1] |
| Wet Chemical Precipitation | Lower Temperature | Favors the formation of smaller or amorphous particles.[1] |
| Wet Chemical Precipitation | Increasing Temperature | Can lead to an increase in the number of small particles, shifting the size distribution to smaller values.[15] |
| Solvothermal Synthesis | Higher Temperature | Generally results in larger particles with enhanced crystallinity.[7] |
| Spray Drying | Inlet: ~85°C, Outlet: ~50°C | Produced primary particles of 38-172 nm, which formed larger agglomerates.[11] |
Table 3: Effect of Additives on Calcium Phosphate Particle Size
| Synthesis Method | Additive | Concentration | Resulting Particle Size/Observation |
| Wet Chemical Precipitation | Sodium Citrate | 7.8 mM | Hydrodynamic diameter of ~210 nm.[2] |
| Wet Chemical Precipitation | Sodium Citrate | 15.6 mM | Hydrodynamic diameter of ~80 nm.[2] |
Experimental Protocols
Detailed methodologies for key synthesis techniques are provided below.
1. Wet Chemical Precipitation Method
This protocol is a general guideline and should be optimized for specific particle size requirements.
-
Materials: Calcium precursor (e.g., Calcium Nitrate Tetrahydrate - Ca(NO₃)₂·4H₂O), Phosphate precursor (e.g., Diammonium Hydrogen Phosphate - (NH₄)₂HPO₄), pH adjusting solution (e.g., Ammonium Hydroxide - NH₄OH or Sodium Hydroxide - NaOH), Deionized water.
-
Procedure:
-
Prepare aqueous solutions of the calcium and phosphate precursors at the desired concentrations.
-
Place the phosphate precursor solution in a beaker equipped with a magnetic or mechanical stirrer.
-
Slowly add the calcium precursor solution dropwise to the phosphate solution while stirring vigorously.
-
Continuously monitor the pH of the mixture and maintain it at the desired level by adding the pH adjusting solution.
-
After the addition is complete, allow the resulting suspension to age for a specific period (e.g., 2 to 24 hours) at a controlled temperature.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove residual ions.
-
Dry the final product using a suitable method, such as freeze-drying or oven drying at a low temperature (e.g., 80°C).[6]
-
2. Solvothermal Synthesis Method
This method is suitable for producing highly crystalline nanoparticles.
-
Materials: Calcium precursor, Phosphate precursor, Solvent (e.g., water for hydrothermal synthesis, or an organic solvent like ethanol), Additives (optional, e.g., surfactants).
-
Procedure:
-
Dissolve the calcium and phosphate precursors in the chosen solvent in a beaker.
-
Stir the mixture until a homogeneous solution or suspension is formed.
-
Transfer the mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 120-200°C) for a specific duration (e.g., 12-24 hours).[7]
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation or filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final nanoparticles, typically in a vacuum oven.
-
3. Sol-Gel Method
This method is excellent for achieving high purity and homogeneity.
-
Materials: Calcium alkoxide or salt (e.g., Calcium Nitrate), Phosphorus precursor (e.g., Triethyl Phosphate - TEP), Solvent (e.g., ethanol), Catalyst (acid or base, e.g., nitric acid).
-
Procedure:
-
Dissolve the calcium precursor in ethanol.
-
In a separate container, mix the phosphorus precursor with ethanol and a small amount of water and catalyst to initiate hydrolysis.
-
Slowly add the phosphorus precursor solution to the calcium precursor solution under continuous stirring.
-
Allow the resulting sol to age at room temperature until a gel is formed (gelation).
-
Age the gel for a period (e.g., 24-72 hours) to strengthen the network.
-
Dry the gel at a controlled temperature (e.g., 60-120°C) to remove the solvent, which may result in a xerogel or aerogel depending on the drying method.[16]
-
Calcine the dried gel at a higher temperature (e.g., >500°C) to remove organic residues and crystallize the this compound.
-
4. Microwave-Assisted Synthesis
This method offers rapid synthesis of nanoparticles.
-
Materials: Calcium precursor, Phosphate precursor, Solvent (e.g., deionized water or ethylene (B1197577) glycol).
-
Procedure:
-
Prepare a solution containing the calcium and phosphate precursors in the chosen solvent.
-
Place the solution in a microwave-safe reaction vessel.
-
Subject the solution to microwave irradiation at a specific power (e.g., 600 watts) and for a short duration (e.g., 5-60 minutes).[13][17]
-
After the reaction, cool the suspension to room temperature.
-
Collect the nanoparticles by centrifugation.
-
Wash the particles with deionized water and ethanol.
-
Dry the product.
-
Visualizations
References
- 1. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH in the synthesis of calcium phosphate based nanostructures with enhanced bioactivity and pro-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the In Vitro Biocompatibility of Surfactant-Assisted Synthesis and Hydrothermal Precipitation of Rod-Shaped Nano-Hydroxyapatite [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering [mdpi.com]
- 8. Synthesis of spherical calcium phosphate particles for dental and orthopedic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Systematic Study of the Effect of pH on the Initialization of Ca-deficient Hydroxyapatite to β-TCP Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Microwave-assisted synthesis of calcium phosphate nanowhiskers [scholars.utoledo.edu]
Technical Support Center: Synthesis of CaNaPO4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase purity issues during the synthesis of Calcium Sodium Phosphate (B84403) (CaNaPO4).
Troubleshooting Guide
Phase impurity is a common challenge in the synthesis of CaNaPO4. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Presence of unexpected peaks in the X-Ray Diffraction (XRD) pattern.
Step 1: Identify the secondary phase(s).
Use the table below to identify potential secondary phases based on their characteristic XRD peaks. Rietveld refinement of the XRD data is the recommended method for accurate phase quantification.[1][2][3][4][5][6]
Table 1: Common Secondary Phases in CaNaPO4 Synthesis and their Key XRD Reflections.
| Secondary Phase | Chemical Formula | Key XRD Peaks (2θ, Cu Kα) |
| β-Tricalcium Phosphate | β-Ca3(PO4)2 | 31.0°, 34.2°, 27.8° |
| Hydroxyapatite (B223615) | Ca10(PO4)6(OH)2 | 31.8°, 32.2°, 32.9° |
| Calcium Oxide | CaO | 37.4°, 53.9°, 64.2° |
| Calcium Pyrophosphate | Ca2P2O7 | 29.8°, 30.2°, 28.1° |
| Sodium Calcium Silicate | Na2CaSiO4 | 32.5°, 29.4°, 47.5° |
Step 2: Determine the likely cause based on the identified secondary phase(s) and your synthesis method.
Refer to the appropriate troubleshooting workflow below.
Troubleshooting Workflow: Solid-State Synthesis
Caption: Troubleshooting workflow for solid-state synthesis of CaNaPO4.
Troubleshooting Workflow: Wet-Chemical Synthesis
Caption: Troubleshooting workflow for wet-chemical synthesis of CaNaPO4.
Frequently Asked Questions (FAQs)
Q1: What are the most common secondary phases observed during CaNaPO4 synthesis?
A1: The most frequently encountered secondary phases are β-tricalcium phosphate (β-Ca3(PO4)2) and hydroxyapatite (HA). The formation of these phases is often related to deviations in the Ca/P/Na precursor stoichiometry, incorrect calcination temperatures, or inadequate pH control during wet-chemical synthesis.
Q2: How does the Ca/P/Na ratio affect the phase purity of CaNaPO4?
A2: The stoichiometry of the precursors is a critical factor. An excess of calcium can lead to the formation of hydroxyapatite or other calcium-rich phases. Conversely, a deficiency in calcium or an excess of phosphorus may result in the formation of calcium pyrophosphate. Similarly, an incorrect sodium concentration will hinder the formation of the desired CaNaPO4 phase.
Q3: What is the optimal calcination temperature for CaNaPO4 synthesis?
A3: The optimal calcination temperature for solid-state synthesis of CaNaPO4 is typically in the range of 800°C to 1100°C. However, the ideal temperature can vary depending on the specific precursors used and the desired crystallinity. It is recommended to perform a series of calcinations at different temperatures and analyze the products by XRD to determine the optimal conditions for your specific experimental setup.
Q4: Can Rietveld refinement be used to quantify the amount of secondary phases?
A4: Yes, Rietveld refinement is a powerful and widely used method for the quantitative phase analysis of multiphase materials, including calcium phosphates.[1][2][3][4][5][6] It allows for the accurate determination of the weight percentage of each crystalline phase present in a sample by fitting the entire experimental XRD pattern with calculated profiles based on the crystal structures of the constituent phases.
Q5: What is the influence of precursor selection on the phase purity of CaNaPO4?
A5: The choice of precursors can significantly impact the reaction kinetics and, consequently, the phase purity of the final product. For solid-state synthesis, common precursors include CaCO3, Na2CO3, and (NH4)2HPO4. The reactivity of these precursors can be influenced by their particle size and morphology. For wet-chemical methods, soluble salts like CaCl2, NaH2PO4, and NaOH are often used. The purity of the precursors is also crucial, as impurities can lead to the formation of undesired secondary phases.
Experimental Protocols
1. Solid-State Synthesis of CaNaPO4
This protocol provides a general guideline for the synthesis of CaNaPO4 via a solid-state reaction.
Materials:
-
Calcium carbonate (CaCO3)
-
Sodium carbonate (Na2CO3)
-
Diammonium hydrogen phosphate ((NH4)2HPO4)
-
Ethanol or acetone (B3395972) for milling
-
Alumina (B75360) crucible
-
Ball mill
-
High-temperature furnace
Procedure:
-
Stoichiometric Calculation: Calculate the required molar ratios of the precursors to yield CaNaPO4.
-
Milling: Weigh the precursors and mix them in a ball mill with a suitable solvent (e.g., ethanol) for several hours to ensure homogeneous mixing.
-
Drying: Dry the milled powder to remove the solvent.
-
Calcination: Place the dried powder in an alumina crucible and calcine in a high-temperature furnace. A typical two-step calcination profile is:
-
Heat to 600°C for 2 hours to decompose the carbonates and phosphate precursors.
-
Increase the temperature to 900-1100°C for 4-6 hours to facilitate the solid-state reaction and formation of CaNaPO4.
-
-
Characterization: Analyze the resulting powder using XRD to determine the phase purity.
2. Wet-Chemical Precipitation Synthesis of CaNaPO4
This protocol outlines a general procedure for the synthesis of CaNaPO4 using a wet-chemical precipitation method.
Materials:
-
Calcium chloride (CaCl2)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
pH meter
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
-
Furnace
Procedure:
-
Solution Preparation: Prepare aqueous solutions of CaCl2, Na2HPO4, and NaOH of known concentrations.
-
Precipitation: Slowly add the CaCl2 solution to the Na2HPO4 solution under constant stirring. Maintain the pH of the solution at a specific value (typically between 9 and 11) by the dropwise addition of NaOH solution.
-
Aging: Age the resulting precipitate in the mother liquor for a specific period (e.g., 24 hours) at a constant temperature to allow for crystal growth and phase transformation.
-
Washing: Separate the precipitate from the solution by centrifugation and wash it several times with deionized water to remove any unreacted ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) to remove water.
-
Calcination: Calcine the dried powder in a furnace at a temperature between 700°C and 900°C to obtain crystalline CaNaPO4.
-
Characterization: Use XRD to analyze the phase composition of the final product.
Data Presentation
Table 2: Example of Quantitative Phase Analysis of CaNaPO4 Synthesized at Different Calcination Temperatures using Rietveld Refinement.
| Sample ID | Calcination Temperature (°C) | Calcination Time (h) | CaNaPO4 (wt%) | β-TCP (wt%) | HA (wt%) |
| CNP-800 | 800 | 4 | 85.2 ± 0.5 | 10.1 ± 0.3 | 4.7 ± 0.2 |
| CNP-900 | 900 | 4 | 95.8 ± 0.3 | 2.5 ± 0.1 | 1.7 ± 0.1 |
| CNP-1000 | 1000 | 4 | 99.1 ± 0.2 | 0.9 ± 0.1 | < 0.1 |
| CNP-1100 | 1100 | 4 | 97.3 ± 0.4 | 2.1 ± 0.2 | 0.6 ± 0.1 |
Note: The data presented in this table is illustrative and the actual results may vary depending on the specific experimental conditions.
References
- 1. [PDF] Rapid, accurate phase quantification of multiphase calcium phosphate materials using Rietveld refinement | Semantic Scholar [semanticscholar.org]
- 2. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doc.rero.ch [doc.rero.ch]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 6. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Improving Injectability of Calcium Sodium Phosphate Bone Cements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of calcium sodium phosphate (B84403) bone cements, with a specific focus on enhancing injectability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Cement is Too Thick and Difficult to Inject
Question: My calcium sodium phosphate cement paste is extremely viscous and requires excessive force to extrude from the syringe. What factors can I adjust to improve its flowability?
Answer: High viscosity is a common challenge that can be mitigated by modifying several key parameters of your cement formulation. The primary factors influencing cement viscosity are the liquid-to-powder ratio (LPR), the particle size of the solid phase, and the use of plasticizing additives.
-
Increase the Liquid-to-Powder Ratio (LPR): A higher LPR reduces the solid content per unit volume, decreasing inter-particle friction and lowering the overall viscosity of the paste.[1] However, an excessively high LPR can lead to reduced compressive strength and increased porosity in the final set cement.[1][2]
-
Optimize Particle Size: Utilizing smaller and more uniform particles can enhance the flowability of the cement paste.[1][3] Techniques such as ball milling can be employed to achieve a finer particle size distribution. Be aware that smaller particles can also accelerate the setting reaction.[1][4]
-
Incorporate Plasticizing Additives: The addition of certain chemicals can significantly improve injectability. Citrate (B86180) ions, for instance, have been shown to increase the injectability of α-TCP-water mixtures by 50–100%.[3] Glycerol can also be used as a lubricant to reduce friction between particles, though it may prolong the setting time.[1][2]
Issue 2: Phase Separation During Injection
Question: When I attempt to inject the cement, only the liquid phase is extruded, leaving a dry, solid mass in the syringe. How can I prevent this "filter pressing" phenomenon?
Answer: Phase separation occurs when the injection pressure forces the liquid through the solid particles, leading to clogging and incomplete injection.[3] This issue can be addressed by increasing the viscosity of the liquid phase and improving the cohesion of the paste.
-
Increase Liquid Phase Viscosity: The most effective method to prevent phase separation is to increase the viscosity of the mixing liquid.[1][5] This can be achieved by incorporating water-soluble polymers or gelling agents.
-
Use Cohesion Promoters: Additives such as hydroxypropyl methylcellulose (B11928114) (HPMC), methylcellulose (MC), sodium alginate, or chitosan (B1678972) can create a more cohesive and homogenous paste that resists phase separation under pressure.[1][4][6] These agents help to hold the solid and liquid phases together during extrusion.
Issue 3: Cement Hardens Too Quickly in the Syringe
Question: The bone cement is setting before I have adequate time to inject it. What can I do to prolong the working time?
Answer: Premature hardening is often related to the setting reaction kinetics, which are influenced by temperature and the composition of the cement.
-
Control the Temperature: Higher ambient temperatures can accelerate the setting reaction.[7][8] It is advisable to mix and handle the cement at a controlled room temperature (e.g., 22°C) to prevent premature setting.[1][8] Conversely, lower temperatures (e.g., 4°C) have been shown to require nearly the same injection force as room temperature, while a higher temperature of 37°C significantly increases the required injection force due to accelerated curing.[7][8]
-
Use Setting Retarders: Certain additives can slow down the setting reaction. Trisodium (B8492382) citrate is known to inhibit dicalcium phosphate dihydrate (DCPD) crystal growth by adsorbing to the crystal surface and blocking growth sites, thereby extending the setting time.[9]
Below is a troubleshooting workflow to diagnose and resolve common injectability issues.
Caption: Troubleshooting workflow for injectability issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal liquid-to-powder ratio (LPR) for good injectability?
There is no single "ideal" LPR, as it is highly dependent on the specific powder composition, particle size, and desired properties of the set cement. Generally, increasing the LPR improves injectability.[2][3] For example, one study found that a tetracalcium phosphate-dicalcium phosphate cement was readily injectable with LPRs from 2 to 3, but injectability significantly decreased at an LPR of 3.5.[2] It is crucial to empirically determine the optimal LPR for your specific system, balancing injectability with the final mechanical properties.
Q2: How do different additives affect injectability and other cement properties?
Various additives can be incorporated to modify the properties of this compound bone cements. The table below summarizes the effects of common additives on injectability and other key characteristics.
| Additive Category | Example(s) | Primary Effect on Injectability | Secondary Effects | Reference(s) |
| Plasticizers/Lubricants | Citrate, Glycerol | Increases flowability by reducing inter-particle friction. | May increase setting time. | [1][2][3] |
| Viscosity Modifiers | HPMC, Methylcellulose, Sodium Alginate, Chitosan | Reduces phase separation by increasing liquid phase viscosity. | Can prolong setting time and may decrease mechanical properties. | [1][4][6] |
| Setting Retarders | Trisodium Citrate | Extends working time by inhibiting crystal growth. | Improves injectability by delaying premature hardening. | [9] |
| Polymers | Poly(lactic-co-glycolic acid) (PLGA) | Can be used to create macroporosity. | May enhance early mechanical strength. | [6] |
Q3: What are the standard methods for quantitatively measuring injectability?
Injectability is typically quantified by measuring the force required for extrusion and/or the percentage of the cement paste that can be successfully extruded from a syringe.[3][7]
-
Injection Force Measurement: This involves extruding the cement paste from a syringe at a constant rate using a universal testing machine.[7] The force is continuously recorded, and the mean force during the stable extrusion phase is used as a key metric for injectability.[7]
-
Extruded Mass Percentage: This method measures the mass of the cement that is extruded from the syringe under a defined force or until the injection is blocked.[3] The injectability is then expressed as the ratio of the extruded mass to the initial mass of the cement paste loaded into the syringe.[10]
Experimental Protocols
Protocol 1: Measurement of Injectability
This protocol describes a standardized method for evaluating the injectability of a bone cement paste based on the extrusion force.
Materials and Equipment:
-
Universal testing machine with a load cell (e.g., 5 kN)
-
Standard disposable syringe (e.g., 5 mL) with a specific needle gauge (e.g., 10-gauge)
-
This compound cement powder and liquid components
-
Mixing spatula and vessel
-
Timer
-
Balance
Methodology:
-
Cement Preparation: Prepare the cement paste by mixing the powder and liquid components according to your specific formulation and LPR. Start the timer immediately upon mixing.
-
Syringe Loading: At a predetermined time point after mixing (e.g., 2 minutes), load the freshly prepared paste into the syringe, taking care to avoid air bubbles.
-
Experimental Setup: Mount the syringe onto the universal testing machine.
-
Extrusion: Begin extrusion at a constant cross-head speed (e.g., 10 mm/min).[7]
-
Data Recording: Continuously record the injection force as a function of the plunger displacement.
-
Analysis: Analyze the resulting force-displacement curve. The injectability can be quantified by the mean injection force during the steady extrusion phase, excluding the initial peak force and the final unloaded segment.[7]
The following diagram illustrates the experimental workflow for measuring injectability.
Caption: Experimental workflow for injectability testing.
Protocol 2: Measurement of Setting Time
The setting time of bone cement is a critical parameter that influences its handling and clinical application. It is typically determined using a Vicat needle apparatus according to standards such as ASTM C191-03.[7][8]
Materials and Equipment:
-
Vicat apparatus with an initial needle (e.g., 113.4 g weight, 2.12 mm diameter) and a final needle (e.g., 453.6 g weight, 1.06 mm diameter)
-
Mold (e.g., 6 mm diameter, 12 mm height)
-
This compound cement powder and liquid components
-
Mixing spatula and vessel
-
Timer
-
Controlled environment (e.g., 37°C, 100% humidity)
Methodology:
-
Cement Preparation: Mix the cement paste according to your protocol.
-
Molding: Pack the freshly prepared paste into the mold and flatten the surface with a spatula.
-
Initial Setting Time: Place the mold under the Vicat apparatus. Gently lower the initial needle onto the surface of the cement paste at regular intervals. The initial setting time is defined as the time at which the needle no longer leaves a complete circular impression on the surface.[8][11]
-
Final Setting Time: Replace the initial needle with the final needle. The final setting time is the point at which the final needle no longer produces a visible indentation on the cement surface.[8][11]
-
Data Recording: Record the time elapsed from the start of mixing to the initial and final set points. For orthopedic applications, a desired initial setting time is around 8 minutes, and a final setting time is around 15 minutes.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Injectable Calcium Phosphate Cement: Effects of Powder-to-Liquid Ratio and Needle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 144287743.fs1.hubspotusercontent-eu1.net [144287743.fs1.hubspotusercontent-eu1.net]
- 4. Sudoku of porous, injectable calcium phosphate cements – Path to osteoinductivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Injectable bone cements: What benefits the combination of calcium phosphates and bioactive glasses could bring? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Calcium Phosphate Bone Cement Preparation Parameters on Injectability and Compressive Strength for Minimally Invasive Surgery | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Liquid Phase Concentration on the Setting Time and Compressive Strength of Hydroxyapatite/Bioglass Composite Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Calcium Sodium Phosphate Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scaled-up production of calcium sodium phosphate (B84403). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of calcium sodium phosphate synthesis.
Issue 1: Poor Control Over Particle Size and Broad Size Distribution
Question: During scale-up, we are observing a wide particle size distribution and difficulty in achieving the target particle size. What are the potential causes and solutions?
Answer:
Lack of precise control over particle size is a frequent challenge in scaling up precipitation reactions. The primary factors influencing particle size are nucleation and growth rates, which are sensitive to local variations in supersaturation.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Mixing & Localized High Supersaturation | - Optimize Stirring Rate: Insufficient agitation leads to poor reactant mixing, creating zones of high supersaturation and rapid nucleation, resulting in fine particles. Conversely, excessively high shear can lead to particle fracture. Experiment with different stirring speeds to find an optimal range for your vessel geometry. - Impeller Design and Position: The type and position of the impeller are critical. For scaled-up reactors, a multi-impeller system might be necessary to ensure homogeneous mixing. |
| Rapid Addition of Reactants | - Controlled Dosing: A slow, controlled addition of the precursor solutions (e.g., calcium source to a phosphate source) helps to maintain a lower and more uniform level of supersaturation, favoring crystal growth over new nucleation.[1] |
| Inappropriate Temperature Control | - Maintain Consistent Temperature: Temperature affects both the solubility of reactants and the kinetics of nucleation and growth. Ensure uniform and stable temperature control throughout the reactor. Lowering the reaction temperature can slow down the precipitation rate, allowing for more controlled crystal growth.[1] |
| Incorrect Precursor Concentration | - Adjust Concentrations: Higher precursor concentrations generally lead to a higher nucleation rate and smaller particles. Conversely, lower concentrations can favor the growth of existing crystals, resulting in larger particles.[2] |
Experimental Protocol: Optimizing Stirring for Particle Size Control
-
Setup: Use a jacketed reactor with a variable-speed overhead stirrer.
-
Initial Conditions: Start with the optimized precursor concentrations and temperature from your lab-scale experiments.
-
Vary Stirring Speed: Run a series of experiments at different stirring speeds (e.g., 100, 200, 300, 400 RPM).
-
Analysis: Collect samples at various time points and analyze the particle size distribution using techniques like Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Evaluation: Plot particle size and polydispersity index (PDI) against stirring speed to identify the optimal range for your desired particle characteristics.
Issue 2: Particle Agglomeration
Question: Our this compound particles are agglomerating during and after precipitation, leading to filtration and formulation issues. How can we prevent this?
Answer:
Agglomeration is a common issue, particularly with nanoparticles, driven by forces that cause particles to stick together.
Potential Causes & Solutions:
| Cause | Solution |
| Low Particle Surface Charge (Zeta Potential) | - pH Adjustment: The surface charge of calcium phosphate particles is highly dependent on the pH of the surrounding medium. Adjusting the pH can increase electrostatic repulsion between particles. A pH between 6 and 8 is often recommended to avoid dissolution or phase changes while maintaining stability.[3][4] - Use of Stabilizers: Introduce charged molecules that adsorb to the particle surface. Sodium citrate (B86180) is an effective stabilizer that provides electrosteric repulsion.[3][5][6] |
| High Slurry Density | - Control Cooling Rate: In crystallization processes, a slower cooling rate can reduce slurry density during precipitation, weakening crystal collisions and agglomeration.[5] |
| Inefficient Drying Process | - Optimize Drying Method: The method of drying can significantly impact agglomeration. Spray drying can sometimes lead to agglomerates of primary nanoparticles.[7] Lyophilization (freeze-drying) may be a gentler alternative for sensitive materials. |
| Presence of Impurities | - Purify Reactants: Impurities can alter the surface chemistry of the particles, promoting agglomeration. Ensure high-purity precursors are used. |
Experimental Protocol: Evaluating the Effect of a Stabilizer
-
Precursor Solutions: Prepare your standard calcium and sodium phosphate precursor solutions.
-
Stabilizer Solution: Prepare a stock solution of a stabilizer, such as sodium citrate.
-
Experimental Runs: Conduct a series of precipitation reactions, adding different concentrations of the sodium citrate solution to the phosphate precursor solution before mixing with the calcium solution.
-
Characterization: After synthesis, measure the particle size, PDI, and zeta potential of each batch.
-
Analysis: Determine the optimal concentration of the stabilizer that minimizes agglomeration without negatively impacting other critical quality attributes of your product.
Issue 3: Phase Impurity
Question: We are observing the presence of unintended crystalline phases (e.g., brushite, monetite) alongside our desired this compound phase. How can we ensure phase purity?
Answer:
The formation of different calcium phosphate phases is highly sensitive to the reaction conditions. Controlling these parameters is key to obtaining a pure product.
Potential Causes & Solutions:
| Cause | Solution |
| Incorrect pH Control | - Precise pH Monitoring and Adjustment: The final crystalline phase is strongly influenced by the pH of the reaction. For example, at lower pH values (around 5.5-6.5), brushite (dicalcium phosphate dihydrate) may preferentially form, while higher pH values favor the formation of apatite-like structures.[8][9] Maintain a constant and uniform pH throughout the reaction vessel. |
| Inaccurate Ca/P Molar Ratio | - Stoichiometric Control: The initial molar ratio of calcium to phosphate in the precursor solutions is a critical determinant of the final product phase.[3][8][10] Ensure precise measurement and addition of reactants to achieve the desired stoichiometry. |
| Inappropriate Reaction Temperature | - Optimize and Maintain Temperature: Temperature can influence the transformation of metastable phases to more stable ones. For instance, brushite can convert to monetite upon heating.[8] |
| Presence of Impurities | - Use High-Purity Reagents: Impurities can act as nucleation sites for undesired phases or inhibit the formation of the target phase. |
Experimental Protocol: Investigating the Effect of pH on Phase Purity
-
Reaction Setup: Use a pH-controlled reactor.
-
Parameter Variation: Keeping the Ca/P ratio and temperature constant, perform a series of syntheses at different pH setpoints (e.g., 6.0, 7.0, 8.0, 9.0).
-
Sample Analysis: After the reaction, wash and dry the precipitate. Analyze the phase composition of each sample using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Data Interpretation: Correlate the pH with the observed crystalline phases to identify the optimal pH for your desired this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound wet precipitation?
A1: The most critical parameters are:
-
pH: Directly influences the crystalline phase and surface charge of the particles.[8]
-
Ca/P Molar Ratio: Determines the stoichiometry and the resulting calcium phosphate phase.[3][8]
-
Temperature: Affects reaction kinetics, solubility of precursors, and phase stability.[8]
-
Stirring Rate and Method: Crucial for ensuring homogeneity and controlling supersaturation, which in turn affects particle size and distribution.
-
Rate of Reactant Addition: A slower, controlled addition generally leads to better control over particle growth.[1]
Q2: How can I improve the yield of my this compound synthesis?
A2: Improving yield often involves optimizing the precipitation conditions to favor the formation of the desired product over soluble complexes or undesired phases. Consider the following:
-
pH and Temperature Optimization: Ensure the pH and temperature are in the optimal range for the precipitation of your target phase.
-
Precursor Concentration: While lower concentrations can improve particle size control, they may reduce the overall yield. A balance needs to be found.
-
Aging Time: Allowing the precipitate to age in the mother liquor can sometimes lead to the transformation of more soluble precursors into the final, less soluble product, thereby increasing the solid yield.
Q3: What analytical techniques are essential for characterizing the scaled-up product?
A3: A comprehensive characterization should include:
-
X-ray Diffraction (XRD): To determine the crystalline phase and purity.[11][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the chemical structure.[12]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize particle morphology and size.[13]
-
Dynamic Light Scattering (DLS) or Laser Diffraction: For quantitative analysis of particle size distribution and polydispersity.[7]
-
Zeta Potential Measurement: To assess the surface charge and predict colloidal stability.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To accurately determine the elemental composition (Ca, Na, P) and confirm the Ca/P ratio.
Q4: We are having trouble with filtration after scaling up the reaction. The filter clogs quickly. What can we do?
A4: Filtration issues are often related to the particle size and morphology of the precipitate.
-
Small Particle Size: Very fine particles can blind the filter medium. Review your synthesis parameters (e.g., reactant concentration, addition rate) to encourage the growth of larger particles.
-
Particle Agglomeration: Soft, gelatinous agglomerates can also clog filters. Implement strategies to reduce agglomeration, such as using stabilizers or optimizing the pH.
-
Filter Selection: Ensure you are using the appropriate filter type and pore size for your particle size distribution. A pre-filter might be necessary to remove larger agglomerates before the main filtration step.[14]
-
Drying Issues: If the material is not properly dried and contains residual solvents, it can be difficult to handle and filter.
Visualizations
Caption: Wet precipitation workflow for this compound production.
Caption: Logical workflow for troubleshooting inconsistent product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Calcium Phosphate Nanocluster Growth Using Time-of-Flight Medium-Energy-Ion-Scattering Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Properties of Nanoparticles of Calcium Phosphates With Various Ca/P Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of calcium phosphate powders by ESCA and EDXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. unitedfiltration.com [unitedfiltration.com]
Technical Support Center: Calcium Sodium Phosphate Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium sodium phosphate (B84403) coatings.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of calcium sodium phosphate coatings.
Issue: Cracking of the coating during or after deposition.
-
Question: My this compound coating is exhibiting cracking. What are the potential causes and how can I prevent this?
-
Answer: Cracking in this compound coatings is a common issue that can arise from several factors. The primary causes include:
-
Intrinsic Brittleness: Calcium phosphate materials are inherently brittle, making them susceptible to cracking under stress.[1]
-
Residual Stresses: Mismatches in the coefficient of thermal expansion (CTE) between the coating and the substrate can induce significant stress upon cooling, leading to cracking.[2][3]
-
Excessive Coating Thickness: Thicker coatings are more prone to developing internal stresses during drying and sintering, which can result in "mud-crack" patterns.[4][5]
-
High Sintering Temperatures: While high temperatures can improve density, they can also lead to excessive grain growth and phase transformations that may induce stress and cracking.[6][7]
-
Inadequate Substrate Preparation: Poor adhesion to the substrate can exacerbate stress-related cracking.[5]
To prevent cracking, consider the following troubleshooting steps:
-
Optimize Coating Thickness: Aim for a thinner, uniform coating. Multiple thin layers may be more effective than a single thick one.[5]
-
Control Sintering Parameters: Carefully control the heating and cooling rates during sintering to minimize thermal shock. Experiment with lower sintering temperatures or shorter dwell times.[8][9]
-
Substrate Pre-heating: Pre-heating the substrate can reduce the thermal gradient between the coating and substrate, thereby lowering residual stresses.[10]
-
Incorporate a Bond Coat: Applying an intermediate bond coat with a CTE between that of the substrate and the this compound coating can help to mitigate stress.
-
Refine Microstructure: Employing techniques to create nanostructured coatings can improve mechanical properties and reduce the likelihood of cracking.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal thickness for a this compound coating to avoid cracking?
A1: While there is no single "ideal" thickness, as it depends on the substrate and deposition method, thinner coatings are generally less prone to cracking. For instance, in magnetron sputtering, coatings with a thickness of up to 2 µm have been successfully deposited without visible defects.[11] It is recommended to start with a thin layer (e.g., < 5 µm) and gradually increase the thickness while monitoring for crack formation.
Q2: How does the sintering temperature affect the mechanical properties and cracking of the coating?
A2: Sintering temperature significantly influences the density, hardness, and phase composition of calcium phosphate coatings, which in turn affects their susceptibility to cracking.[7][9] Higher temperatures generally lead to increased density and hardness up to a certain point.[9] However, excessively high temperatures can cause undesirable phase transformations, grain growth, and the generation of thermal stresses that lead to cracking.[6][7] For example, sintering hydroxyapatite (B223615) above 1200-1300°C can lead to its decomposition and the formation of other calcium phosphate phases, which can introduce stress.[9]
Q3: Can the choice of precursors in the coating solution influence cracking?
A3: Yes, the precursors used can affect the properties of the resulting coating. For example, in sealing treatments for arc-sprayed aluminum coatings, the concentration of sodium phosphate and the addition of calcium nitrate (B79036) were found to significantly reduce defects and improve morphology.[12] The use of different precursors can influence the coating's composition, crystallinity, and microstructure, all of which can impact its mechanical integrity.
Q4: What are the best methods to assess the adhesion of my coating and how does it relate to cracking?
A4: Poor adhesion can contribute to cracking by creating stress concentration points. Several methods can be used to evaluate adhesion, including:
-
Scratch Test: This is a common method to determine the critical load at which the coating begins to fail.[2][13]
-
Tensile Adhesion Test: This involves pulling the coating off the substrate and measuring the force required.
-
Shear Testing: This method, as described in ASTM F1044, measures the adhesion strength of calcium phosphate coatings to metallic substrates under shear stress.
Good adhesion is crucial for the mechanical stability of the coating and can help to prevent delamination and cracking.
Data Presentation
Table 1: Effect of Sintering Temperature on the Physical Properties of Calcium Phosphate Ceramics
| Sintering Temperature (°C) | Density (g/cm³) | Theoretical Density (%) | Vickers Hardness (HV) | Observations |
| 600 | 2.38 | 72.32 | 94 | Low density and hardness. |
| 800 | 2.77 | - | - | Density increases. |
| 900 | - | - | 407 | Maximum hardness achieved. |
| 1100 | 2.90 | 91.77 | - | Near maximum density. |
| 1200 | 2.85 | 90.18 | - | Density begins to decrease. Cracks may form.[13] |
| 1400 | 2.05 | 64.87 | 150 | Significant decrease in density and hardness due to decomposition.[9] |
Data compiled from multiple sources for illustrative purposes.[9][13]
Table 2: Influence of Magnetron Sputtering Parameters on Coating Thickness and Adhesion
| Deposition Time (hours) | Deposition Rate (µm/h) | Coating Thickness (µm) | High-Frequency Specific Power (W/cm²) | Adhesion Strength (Critical Load in N) |
| 1 | - | 0.45 - 1.1 | 2.1 | Increases with power |
| 2 | - | 0.45 - 1.1 | 2.63 | Increases with power |
| 4 | 0.43 | 2.0 | 3.15 | Optimal adhesion observed[13] |
| >4 | - | No significant increase | - | - |
Data synthesized from studies on high-frequency magnetron sputtering of calcium phosphate coatings.[11][13]
Experimental Protocols
Protocol 1: Plasma Spraying of this compound Coatings
-
Substrate Preparation:
-
Mechanically clean the substrate (e.g., titanium alloy) to remove any surface contaminants.
-
Grit-blast the surface with alumina (B75360) particles to create a rough texture for better mechanical interlocking of the coating.
-
Clean the substrate ultrasonically in acetone (B3395972) and then ethanol (B145695) to remove any residual blasting media.
-
-
Powder Preparation:
-
Synthesize this compound powder with the desired composition and particle size distribution.
-
Ensure the powder is dry and free-flowing to prevent clogging of the powder feeder.
-
-
Plasma Spraying Process:
-
Mount the substrate in the plasma spray chamber.
-
Set the plasma spray parameters, including:
-
Plasma gas composition and flow rate (e.g., Argon and Hydrogen).
-
Arc current and voltage.
-
Powder feed rate.
-
Spray distance.
-
-
Preheat the substrate to the desired temperature (e.g., 300°C) to reduce thermal shock.[10]
-
Initiate the plasma jet and begin feeding the powder.
-
Traverse the plasma gun across the substrate surface to build up a uniform coating of the desired thickness.
-
-
Post-Deposition Treatment:
-
Allow the coated substrate to cool down slowly to room temperature to minimize residual stress.
-
Consider a post-deposition heat treatment (sintering) in a furnace to improve the crystallinity and density of the coating. The temperature and duration will depend on the specific coating composition and desired properties.
-
Protocol 2: RF Magnetron Sputtering of this compound Coatings
-
Target Preparation:
-
Prepare a dense, high-purity this compound target with the desired stoichiometry.
-
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer or titanium alloy) using a standard cleaning procedure (e.g., RCA clean for silicon).
-
Mount the substrate onto the substrate holder in the sputtering chamber.
-
-
Sputtering Process:
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Introduce a high-purity inert gas, typically Argon, into the chamber to a working pressure of a few mTorr.
-
Apply RF power to the target to ignite and sustain the plasma.
-
Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin depositing the coating onto the substrate.
-
Control the deposition time to achieve the desired coating thickness. The deposition rate will depend on the RF power, working pressure, and target-to-substrate distance.[4]
-
The substrate may be heated during deposition to control the coating's microstructure and properties.
-
-
Post-Deposition Annealing:
-
After deposition, the coating may be amorphous. A post-deposition annealing step in a furnace can be performed to crystallize the coating. The annealing temperature and atmosphere should be chosen to achieve the desired phase and avoid contamination.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RF magnetron-sputtered coatings deposited from biphasic calcium phosphate targets for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coating Failure Troubleshooting [marvelcoatings.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Hydroxyapatite Sintering Temperature on Its Microstructural, Mechanical, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Sintering Techniques for Calcium Phosphates Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medium.com [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. Investigation of the adhesion properties of calcium-phosphate coating to titanium substrate with regards to the parameters of high-frequency magnetron sputtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degradation Rate of CaNaPO4 Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Calcium Sodium Phosphate (B84403) (CaNaPO4) and other calcium phosphate-based scaffolds.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Scaffold Degrades Too Quickly | High Solubility of a Scaffold Phase: The presence of more soluble calcium phosphate phases, such as amorphous calcium phosphate (ACP) or α-tricalcium phosphate (α-TCP), can accelerate degradation.[1] | Phase Composition Control: Adjust the sintering temperature and cooling rate to favor the formation of less soluble phases like hydroxyapatite (B223615) (HA) or β-tricalcium phosphate (β-TCP).[1] Consider creating biphasic calcium phosphate (BCP) scaffolds with a less soluble matrix to control the degradation of a highly soluble phase.[1] |
| High Porosity: A highly porous and interconnected structure increases the surface area exposed to the degradation medium, leading to faster degradation. | Porosity Adjustment: Modify the scaffold fabrication process (e.g., porogen concentration, 3D printing parameters) to achieve a lower porosity.[2] | |
| Acidic Microenvironment: Cellular activity, particularly from macrophages and osteoclasts, can create an acidic microenvironment that accelerates scaffold dissolution.[3] | Incorporate Bioactive Ions: Doping the scaffold with ions like magnesium (Mg²⁺) can modulate cellular response and potentially buffer the local pH.[4] | |
| Small Particle Size: Scaffolds fabricated from smaller powder particles may have a higher surface area, leading to faster dissolution. | Optimize Particle Size: Use powders with a larger and narrower particle size distribution to reduce the overall surface area.[5] | |
| Scaffold Degrades Too Slowly | Predominantly Hydroxyapatite (HA) Phase: HA is the most stable and least soluble calcium phosphate phase, resulting in very slow degradation.[6] | Introduce More Soluble Phases: Create biphasic (BCP) or triphasic scaffolds containing more soluble phases like β-TCP to initiate and control the degradation process.[1] |
| High Sintering Temperature: Higher sintering temperatures can lead to increased grain size and densification, reducing the surface area available for degradation.[5][7][8] | Optimize Sintering Temperature: Lower the sintering temperature to reduce grain growth and maintain a higher surface area, which can enhance degradation.[5][7] | |
| Low Porosity: A dense scaffold with low porosity limits the infiltration of fluids and cells, thereby slowing down the degradation process. | Increase Porosity: Adjust fabrication parameters to create a more porous and interconnected structure, facilitating fluid and cell penetration.[2] | |
| Fibrous Encapsulation: Micromovement of the implanted scaffold can lead to the formation of a fibrous capsule, which isolates the scaffold from the surrounding biological environment and hinders degradation.[3] | Ensure Stable Implantation: Use appropriate fixation techniques to minimize micromovement at the implantation site. | |
| Inconsistent Degradation Rates Between Batches | Variability in Powder Characteristics: Differences in particle size distribution and phase purity of the starting CaNaPO4 powder can lead to batch-to-batch variations in degradation. | Characterize Starting Materials: Thoroughly characterize each batch of powder for particle size, phase composition (e.g., using XRD), and purity before scaffold fabrication. |
| Inconsistent Sintering Parameters: Fluctuations in the sintering temperature, heating/cooling rates, and dwell time can alter the final phase composition and microstructure of the scaffolds.[9] | Standardize Sintering Protocol: Precisely control and monitor all sintering parameters for each batch to ensure consistency. | |
| Inhomogeneous Porosity: Uneven distribution of pores within the scaffold can lead to localized differences in degradation rates. | Improve Fabrication Homogeneity: Optimize the mixing of porogens or the 3D printing process to achieve a uniform pore distribution. | |
| Poor Mechanical Integrity During Degradation | Rapid Loss of a Soluble Phase: If a highly soluble phase that contributes significantly to the initial strength degrades too quickly, the scaffold can lose its mechanical integrity prematurely.[1] | Create a Biphasic Structure: Design a scaffold where a more stable phase (e.g., HA or β-TCP) forms a continuous matrix to maintain structural integrity as the more soluble phase degrades.[1] |
| Acid-Mediated Structural Weakening: An acidic environment can cause a rapid decrease in the compressive strength of certain calcium phosphate phases.[1] | Material Selection: For applications where an acidic environment is anticipated, consider using scaffolds with a higher proportion of acid-resistant phases like HA.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of CaNaPO4 scaffold degradation?
A1: The degradation of CaNaPO4 scaffolds occurs through two main mechanisms:
-
Acellular Degradation (Dissolution): This is a physiochemical process where the scaffold material dissolves in the surrounding biological fluids. The rate of dissolution is highly dependent on the phase composition, with more amorphous and less crystalline phases dissolving faster.[3][6]
-
Cell-Mediated Degradation: This involves the active breakdown of the scaffold by cells. Macrophages and osteoclasts are key players in this process.[10] These cells can create an acidic microenvironment at the scaffold surface, which enhances the dissolution of the calcium phosphate material.[3] They can also phagocytose small scaffold particles.[3][6]
Q2: How does sintering temperature affect the degradation rate?
A2: Sintering temperature has a significant impact on the microstructure and phase composition of the scaffold, which in turn influences the degradation rate.
-
Higher Sintering Temperatures: Generally lead to increased grain size, higher density, and reduced microporosity.[5][7][8] This results in a smaller surface area exposed to the biological environment, thus decreasing the degradation rate.[5]
-
Phase Transformations: Temperature can induce phase transformations in calcium phosphates. For example, heating can convert more soluble phases into less soluble ones, thereby slowing down degradation.[9]
Q3: How can I modify the degradation rate through compositional changes?
A3: The degradation rate can be tailored by altering the chemical composition of the scaffold:
-
Phase Composition: Scaffolds made of hydroxyapatite (HA) degrade very slowly, while those made of β-tricalcium phosphate (β-TCP) degrade faster.[6] Biphasic calcium phosphate (BCP) scaffolds, which contain both HA and β-TCP, offer a controllable degradation rate based on the ratio of the two phases.[1]
-
Ionic Substitution: Incorporating certain ions into the calcium phosphate lattice can significantly alter the degradation rate. For instance, substituting calcium with magnesium has been shown to increase solubility and accelerate degradation.[4][11][12] Strontium substitution has also been investigated for its effects on degradation and cellular response.[10]
Q4: What is the role of post-treatment in controlling degradation?
A4: Post-treatment of scaffolds can modify their surface chemistry and structure, thereby influencing their degradation behavior. For example, an alkaline post-treatment of calcium magnesium phosphate cements with diammonium hydrogen phosphate can lead to the formation of new, more soluble phases like struvite, which can accelerate degradation compared to an acid post-treatment that forms less soluble phases.[11][12]
Q5: How does porosity influence the degradation rate?
A5: Porosity plays a crucial role in scaffold degradation. A higher open porosity and an interconnected pore network increase the surface area available for interaction with biological fluids and cells. This facilitates faster degradation and allows for better tissue ingrowth.[2] The degradation rate can be modulated by controlling the porosity during the scaffold fabrication process.
Experimental Protocols
In Vitro Degradation Study (Static Immersion)
-
Prepare Degradation Medium: Prepare a simulated body fluid (SBF) solution with ion concentrations similar to human blood plasma. Filter-sterilize the SBF solution.
-
Scaffold Preparation: Measure the initial dry weight (W_i) of the sterile CaNaPO4 scaffolds.
-
Immersion: Place each scaffold in a sterile container with a specific volume of SBF (e.g., 50 mL). The volume should be sufficient to fully immerse the scaffold.
-
Incubation: Incubate the containers at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the scaffolds from the SBF.
-
Post-Immersion Analysis:
-
Gently rinse the scaffolds with deionized water to remove any precipitated salts.
-
Dry the scaffolds to a constant weight in a desiccator or oven at a low temperature (e.g., 60°C).
-
Measure the final dry weight (W_f).
-
Calculate the weight loss percentage: ((W_i - W_f) / W_i) * 100.
-
Analyze the pH of the SBF at each time point to monitor changes due to the release of ionic products.
-
Characterize the surface morphology and composition of the degraded scaffolds using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
-
In Vivo Degradation Study (Rabbit Femoral Condyle Defect Model)
-
Animal Model: Use skeletally mature rabbits. All procedures must be approved by the institutional animal care and use committee.
-
Scaffold Sterilization: Sterilize the CaNaPO4 scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Surgical Procedure:
-
Anesthetize the rabbit.
-
Create a critical-sized defect in the lateral femoral condyle.
-
Implant the sterile scaffold into the defect.
-
Close the surgical site in layers.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Time Points: Euthanize the animals at specific time points (e.g., 6, 12, and 24 weeks).[4][12]
-
Explant Analysis:
-
Harvest the femoral condyles containing the implanted scaffolds.
-
Analyze the degradation and new bone formation using micro-computed tomography (micro-CT).[11][12]
-
Perform histological analysis to assess the tissue response and cell infiltration.
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) can be used to examine the scaffold-tissue interface.[11][12]
-
Visualizations
Caption: Experimental workflow for CaNaPO4 scaffold degradation studies.
Caption: Factors influencing the degradation rate of CaNaPO4 scaffolds.
References
- 1. Structure degradation and strength changes of sintered calcium phosphate bone scaffolds with different phase structures during simulated biodegradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of in Vivo Degradation and Resorption of Calcium Phosphate Based Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The biodegradation mechanism of calcium phosphate biomaterials in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Sintering Techniques for Calcium Phosphates Ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-mediated degradation of strontium-doped calcium polyphosphate scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of degradation behavior and osseointegration of 3D powder-printed calcium magnesium phosphate cement scaffolds with alkaline or acid post-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Calcium Sodium Phosphate and Hydroxyapatite for Bone Regeneration
In the landscape of bone tissue engineering, the selection of an optimal scaffold material is paramount to successful clinical outcomes. Among the myriad of synthetic bone graft substitutes, calcium phosphate-based ceramics have garnered significant attention due to their chemical similarity to the inorganic component of natural bone. This guide provides a detailed, objective comparison of two such prominent materials: Calcium Sodium Phosphate (B84403) and Hydroxyapatite (B223615), with a focus on their performance in bone regeneration, supported by experimental data.
At a Glance: Key Performance Indicators
| Property | Calcium Sodium Phosphate | Hydroxyapatite | Reference |
| Biocompatibility | High, does not produce inflammatory reactions. | High, considered a gold standard for biocompatibility.[1] | [2] |
| Osteoconductivity | Acts as a scaffold for bone ingrowth. | Excellent osteoconductive properties, supports cell adhesion and proliferation.[3][4] | [2] |
| Osteoinductivity | May possess osteoinductive properties, stimulating differentiation of mesenchymal stem cells. | Limited intrinsic osteoinductivity, often combined with other materials to enhance this property.[3] | [5] |
| Resorption Rate | Generally higher than stoichiometric hydroxyapatite. | Slow degradation and absorption in vivo.[6] | [7] |
| Mechanical Strength | Variable, dependent on porosity and formulation. | Brittle nature with low fracture toughness compared to natural bone.[1] | [1] |
| Ion Release | Releases calcium, sodium, and phosphate ions. | Releases calcium and phosphate ions.[8] | [9] |
In-Depth Analysis of Performance
Biocompatibility
Both this compound and Hydroxyapatite exhibit excellent biocompatibility. Studies have shown that this compound coatings on biodegradable membranes do not produce any inflammatory reactions.[2] Hydroxyapatite is widely regarded as a biocompatible material, with a long history of safe clinical use.[1][3] Its chemical composition closely mimics that of natural bone, contributing to its favorable tissue response.[1]
Osteoconductivity and Osteoinductivity
Hydroxyapatite is well-established as an osteoconductive material, providing a scaffold that supports the attachment, proliferation, and differentiation of bone cells, ultimately leading to bone ingrowth.[3][4] However, its intrinsic osteoinductive potential, the ability to recruit and stimulate undifferentiated mesenchymal stem cells to differentiate into osteoblasts, is considered limited.[3]
This compound also functions as an osteoconductive scaffold.[2] Furthermore, some evidence suggests it may possess osteoinductive properties. The release of ions, such as calcium and phosphate, can influence cellular signaling pathways involved in osteogenesis.[8] For instance, calcium ions can stimulate osteoblastic pathways through the activation of ERK1/2 and enhance osteoblast lifespan via PI3K/Akt pathways.[8] Phosphate ions regulate osteoblast differentiation and growth through the IGF-1 and ERK1/2 pathways.[8]
Resorption and Degradation
The resorption rate of a bone graft substitute is a critical factor, as it should ideally match the rate of new bone formation. Hydroxyapatite is known for its slow degradation and absorption in vivo.[6] This can be advantageous in providing long-term structural support, but may also hinder complete replacement by new bone. In contrast, materials like beta-tricalcium phosphate (β-TCP), another calcium phosphate ceramic, have a higher resorption rate.[10] The resorption characteristics of this compound can be tailored based on its specific composition and manufacturing process, but it is generally considered to have a higher resorption rate than stoichiometric hydroxyapatite.
Mechanical Properties
A significant challenge for many ceramic bone graft substitutes is their mechanical strength, particularly their brittleness. Hydroxyapatite has a low fracture toughness compared to natural bone, which can limit its application in load-bearing defects.[1] The mechanical properties of this compound scaffolds are also dependent on factors such as porosity and the specific manufacturing technique used.
Signaling Pathways in Bone Regeneration
The regenerative capacity of calcium phosphate-based materials is intrinsically linked to their ability to influence cellular signaling pathways. The dissolution of these materials releases calcium and phosphate ions, which act as signaling molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and comparison of synthesised hydroxyapatite in bone regeneration: As an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bone Regeneration of Hydroxyapatite with Granular Form or Porous Scaffold in Canine Alveolar Sockets | In Vivo [iv.iiarjournals.org]
- 7. Toward Smart Implant Synthesis: Bonding Bioceramics of Different Resorbability to Match Bone Growth Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive calcium phosphate materials and applications in bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanosynthesis of substituted hydroxyapatite bone grafts: A systematic review | CoLab [colab.ws]
- 10. Synthetic Calcium–Phosphate Materials for Bone Grafting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CaNaPO4 and Tricalcium Phosphate for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Biomaterials
In the field of bone regeneration and tissue engineering, the selection of an appropriate scaffold material is critical to clinical success. Calcium phosphates, due to their chemical similarity to the mineral phase of bone, are a cornerstone of this field. Among them, Tricalcium Phosphate (B84403) (TCP) is a well-established and widely used material. A lesser-known but promising alternative is Sodium Calcium Phosphate (CaNaPO4), often formulated as sodium-doped TCP (Na-TCP). This guide provides a detailed, data-driven comparison of these two materials, focusing on their performance in key areas of biocompatibility, biodegradability, mechanical strength, and osteoconductivity.
Executive Summary: CaNaPO4 vs. Tricalcium Phosphate
Tricalcium phosphate, particularly in its beta-polymorph (β-TCP), is renowned for its excellent biocompatibility and osteoconductivity.[1] It is bioresorbable, meaning it degrades over time and is replaced by new bone tissue.[2] CaNaPO4, or sodium-doped TCP, is a modification of the standard TCP structure where sodium ions substitute some of the calcium ions.[3] This seemingly small alteration can have significant impacts on the material's properties. The incorporation of sodium has been shown to increase the compressive strength and reduce the degradation rate of the material when compared to pure β-TCP.[4][5] While both materials are highly biocompatible, the altered degradation kinetics and improved mechanical properties of CaNaPO4 may offer advantages in specific load-bearing applications where a more gradual resorption profile is desirable.
Quantitative Data Comparison
The following tables summarize the key performance indicators for CaNaPO4 (represented by sodium-doped β-TCP) and standard β-Tricalcium Phosphate based on available experimental data. It is important to note that values can vary depending on synthesis methods, porosity, and specific experimental conditions.
Table 1: Mechanical Properties
| Property | CaNaPO4 (Sodium-Doped β-TCP) | β-Tricalcium Phosphate (β-TCP) |
| Compressive Strength (MPa) | 9 - 32.2[6][7] | 10 - 13[6][8] |
| Porosity (%) | ~70-80%[4] | 3 - 70%[8] |
Table 2: Biodegradability
| Property | CaNaPO4 (Sodium-Doped β-TCP) | β-Tricalcium Phosphate (β-TCP) |
| In Vitro Degradation | Lower solubility than pure β-TCP[5] | Faster degradation than Hydroxyapatite[9] |
| In Vivo Degradation Rate | Slower resorption than α-TCP[8] | 54.6% - 90.5% per year (in rabbit model)[10] |
Table 3: Biocompatibility
| Property | CaNaPO4 (Sodium-Doped β-TCP) | β-Tricalcium Phosphate (β-TCP) |
| Cell Viability (in vitro) | Does not negatively impact cell viability[5] | High cell viability (>70%) |
| Cell Proliferation | No significant difference from pure β-TCP[5] | Supports osteoblast proliferation[11] |
Table 4: Osteoconductivity
| Property | CaNaPO4 (Sodium-Doped β-TCP) | β-Tricalcium Phosphate (β-TCP) |
| Bone Formation (in vivo) | Osteoconductive[8] | Good bone regeneration (32.2% ± 10.6% in rabbit cranial defects at 12 weeks)[11] |
| Bone-Implant Contact | Supports osteointegration[8] | Promotes new bone formation on the surface of granules[12] |
Visualizing Key Processes
To better understand the experimental workflows and comparative aspects discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies commonly employed to evaluate the properties of CaNaPO4 and Tricalcium Phosphate.
Synthesis Protocols
a) CaNaPO4 (Sodium-Doped β-TCP) via Solid-State Reaction: A common method for synthesizing Na-doped β-TCP involves a solid-state reaction.[4]
-
Precursor Mixing: Stoichiometric amounts of calcium carbonate (CaCO3), dicalcium phosphate anhydrous (CaHPO4), and sodium carbonate (Na2CO3) are intimately mixed, often using a ball mill, to ensure homogeneity.
-
Calcination: The mixed powder is then calcined in a high-temperature furnace. The temperature is typically ramped up to around 1000-1100°C and held for several hours.
-
Cooling and Grinding: After calcination, the material is cooled to room temperature. The resulting solid mass is then ground into a fine powder.
-
Characterization: The final product is analyzed using X-ray diffraction (XRD) to confirm the formation of the desired β-TCP phase and the incorporation of sodium into the crystal lattice.
b) β-Tricalcium Phosphate via Wet Chemical Precipitation: Wet chemical precipitation is a widely used method for synthesizing β-TCP powder.[13]
-
Solution Preparation: Two separate aqueous solutions are prepared. One contains a calcium salt, such as calcium nitrate (B79036) (Ca(NO3)2), and the other contains a phosphate source, like diammonium hydrogen phosphate ((NH4)2HPO4).
-
Precipitation: The phosphate solution is slowly added to the calcium solution under constant stirring. The pH of the mixture is carefully controlled and maintained in the range of 8 to 10.8 by the addition of an alkaline solution like ammonium (B1175870) hydroxide (B78521) (NH4OH).[1]
-
Aging: The resulting precipitate is aged in the mother liquor for a period, typically 24 hours, to allow for the formation of a stable phase.
-
Washing and Drying: The precipitate is then filtered, washed repeatedly with deionized water to remove any unreacted ions, and dried in an oven.
-
Calcination: The dried powder is calcined at a temperature range of 800-900°C for several hours to convert the precursor phase into crystalline β-TCP.[13]
Mechanical Strength Testing
Compressive Strength (adapted from ISO 5833):
-
Specimen Preparation: The synthesized powder is typically mixed with a liquid phase to form a paste, which is then cast into cylindrical molds (e.g., 6 mm diameter and 12 mm height). The specimens are allowed to set and are often aged in a simulated body fluid (SBF) or saline solution at 37°C for a specified period (e.g., 24 hours).
-
Testing: The cylindrical specimens are placed in a universal testing machine. A compressive load is applied at a constant crosshead speed (e.g., 1 mm/min) until the specimen fractures.
-
Data Analysis: The compressive strength is calculated by dividing the maximum load at failure by the cross-sectional area of the specimen.
In Vitro Biodegradation Assessment
Immersion in Simulated Body Fluid (SBF):
-
SBF Preparation: SBF is prepared with ion concentrations nearly equal to those of human blood plasma.
-
Immersion: Pre-weighed samples of the ceramic material are immersed in SBF in sealed containers. The ratio of the sample's surface area to the SBF volume is kept constant. The containers are maintained at 37°C in an incubator.
-
Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), the samples are removed from the SBF, rinsed with deionized water, and dried. The weight loss is calculated to determine the degradation rate. The SBF solution can also be analyzed for changes in calcium and phosphate ion concentrations. The surface of the samples is often examined using Scanning Electron Microscopy (SEM) to observe morphological changes.
In Vitro Biocompatibility Testing
MTT Assay for Cell Viability:
-
Cell Seeding: Osteoblast-like cells (e.g., MC3T3-E1 or Saos-2) are seeded in 96-well plates and cultured until they reach a certain confluency.
-
Material Exposure: Extracts of the test materials (prepared by incubating the material in cell culture medium) or the materials themselves (as sterile discs at the bottom of the wells) are added to the cells.
-
Incubation: The cells are incubated with the material/extract for specific time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[10] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[10]
-
Solubilization and Measurement: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The cell viability is often expressed as a percentage relative to a control group (cells cultured without the test material).
In Vivo Osteoconductivity Assessment
Rabbit Femoral Defect Model:
-
Animal Model: Adult New Zealand White rabbits are commonly used.[14][15]
-
Surgical Procedure: Under general anesthesia, a critical-sized defect (a defect that will not heal on its own) is created in the femoral condyle or diaphysis of the rabbit.[14]
-
Implantation: The defect is then filled with the sterile test material (CaNaPO4 or TCP scaffolds/granules). Some defects may be left empty as a control.
-
Post-operative Care and Healing Period: The animals are allowed to recover and are monitored for a predetermined period, typically ranging from 4 to 12 weeks.
-
Analysis: After the healing period, the animals are euthanized, and the femurs are harvested. The defect sites are analyzed using micro-computed tomography (micro-CT) to quantify the new bone volume and the remaining scaffold volume. Histological analysis is also performed, where thin sections of the defect site are prepared, stained (e.g., with Hematoxylin and Eosin or Masson's Trichrome), and examined under a microscope to assess bone ingrowth, tissue response, and the interface between the implant and the new bone.
Conclusion
Both β-Tricalcium Phosphate and its sodium-doped counterpart, CaNaPO4, are highly promising materials for bone tissue engineering applications. β-TCP is a well-characterized, biocompatible, and osteoconductive material with a predictable resorption rate. The introduction of sodium into the TCP lattice to form CaNaPO4 appears to enhance its mechanical strength and slow down its degradation, which could be advantageous for applications requiring greater initial stability and a longer-lasting scaffold. The choice between these two materials will ultimately depend on the specific clinical application, including the location of the defect, the mechanical loads it will experience, and the desired rate of bone regeneration. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
- 1. Tricalcium phosphate - Wikipedia [en.wikipedia.org]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Properties of osteoconductive biomaterials: calcium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Na-doped β-tricalcium phosphate: physico-chemical and in vitro biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Of the in vivo behavior of calcium phosphate cements and glasses as bone substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of calcium phosphate ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Establishing rabbit critical-size bone defects to evaluate the bone-regeneration potential of porous calcium phosphate ceramics [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Role of sodium potassium pump in osteoinduction process of calcium phosphate ceramic [frontiersin.org]
Unlocking the Potential of Calcium Sodium Phosphate: A Comparative Guide to its pH-Dependent Dissolution Rate
For researchers, scientists, and drug development professionals, understanding the dissolution behavior of biomaterials is paramount for predicting their in vivo performance. This guide provides a comprehensive comparison of the in vitro dissolution rate of calcium sodium phosphate (B84403) and its variants at different pH levels, supported by experimental data and detailed protocols.
The dissolution rate of calcium sodium phosphate-based materials, a cornerstone in various biomedical applications, is significantly influenced by the pH of the surrounding environment. Generally, a more acidic environment accelerates the dissolution process, leading to a faster release of therapeutic ions such as calcium and phosphate. This pH-dependent characteristic is crucial for applications ranging from dental remineralization to bone regeneration, where the local pH can vary.
Comparative Dissolution Data
The following table summarizes the quantitative data on the release of calcium and phosphate ions from a calcium phosphate-based composite at various pH levels after 28 days of immersion. This data highlights the pronounced effect of acidic conditions on the material's dissolution.
| pH | Calcium (Ca²⁺) Release (mmol/L) | Phosphate (PO₄³⁻) Release (mmol/L) |
| 4 | 1.22 ± 0.16 | 0.60 ± 0.12 |
| 6 | 0.54 ± 0.09 | 0.25 ± 0.07 |
| 7.4 | 0.22 ± 0.06 | 0.08 ± 0.03 |
Data sourced from a study on a tetracalcium phosphate (TTCP) composite.[1][2][3]
As the data indicates, the release of both calcium and phosphate ions is substantially higher at a cariogenic pH of 4 compared to neutral (pH 7.4) or near-neutral (pH 6) conditions.[1][2] This "smart" release profile is particularly advantageous in dental applications, where the material can actively respond to acidic challenges by releasing ions that contribute to remineralization and buffer the local environment.
The Mechanism of pH-Dependent Dissolution
The increased dissolution of this compound materials in acidic environments is a result of fundamental chemical principles. The phosphate components of the material are more soluble in acidic solutions. Protons (H⁺) in the acidic medium react with the phosphate and hydroxyl groups in the material, leading to the breakdown of the material's matrix and the subsequent release of calcium and phosphate ions.
In contrast, at neutral or alkaline pH, the dissolution rate is slower. Bioactive glasses, a class of materials that includes calcium sodium phosphosilicate (the active ingredient in NovaMin®), are known to form a hydroxycarbonate apatite (HCA) layer on their surface when exposed to physiological fluids. This layer, which is chemically similar to the mineral component of bone, can act as a barrier, slowing down further dissolution.
Experimental Protocols for In Vitro Dissolution Testing
To ensure accurate and reproducible results when evaluating the dissolution rate of this compound materials, a standardized experimental protocol is essential. The following outlines a typical static in vitro dissolution testing procedure.
Solutions and Reagents:
-
Simulated Body Fluid (SBF): Prepared according to established protocols (e.g., Kokubo's SBF) to mimic the inorganic ion composition of human blood plasma.[4][5] The pH is typically adjusted to 7.4.
-
TRIS-HCl Buffer Solution: A common buffer used for in vitro dissolution studies, typically prepared at a concentration of 50 mM and adjusted to the desired pH (e.g., 7.4) with hydrochloric acid.[5]
-
Acidic Buffer Solutions (e.g., Acetate Buffer): Used to simulate acidic environments, with the pH adjusted to desired levels (e.g., 4, 5.5).
Experimental Procedure:
-
Sample Preparation: The this compound material is prepared in a standardized form, such as powders or discs of a specific size and weight.
-
Immersion: A pre-weighed amount of the sample is immersed in a specific volume of the test solution (e.g., SBF, TRIS buffer, or acidic buffer) in a sealed container. The sample surface area to solution volume ratio should be kept constant across all experiments.
-
Incubation: The containers are incubated at a constant temperature, typically 37°C, to simulate physiological conditions.
-
Solution Sampling: Aliquots of the solution are collected at predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and then daily).
-
Ion Concentration Analysis: The collected solution samples are analyzed to determine the concentration of released ions (e.g., Ca²⁺, Na⁺, P⁵⁺, Si⁴⁺). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a commonly used analytical technique for this purpose.[6][7]
-
pH Measurement: The pH of the solution is monitored at each time point to observe any changes resulting from the dissolution of the material.
-
Surface Characterization (Optional): After the immersion period, the surface of the material can be analyzed using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to observe changes in morphology and composition, including the formation of an HCA layer.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical in vitro dissolution rate experiment.
Caption: Experimental workflow for in vitro dissolution rate testing.
Comparison with Alternative Materials
This compound is not the only biomaterial whose dissolution is pH-dependent. Other materials used in similar applications also exhibit this characteristic.
-
Bioactive Glasses (e.g., 45S5): These materials show a similar trend of increased dissolution and ion release in acidic conditions. However, the specific composition of the glass can influence the rate and extent of this dissolution.
-
Amorphous Calcium Phosphate (ACP): ACP is generally more soluble than crystalline calcium phosphates and also exhibits pH-dependent dissolution. It is often used as a precursor phase that can transform into more stable apatite.
-
Hydroxyapatite (B223615) (HA): While considered relatively stable, the solubility of hydroxyapatite also increases in acidic environments, although generally to a lesser extent than more amorphous calcium phosphate phases.
The choice of material will ultimately depend on the specific application and the desired dissolution profile. For applications requiring a rapid release of ions in response to acidic conditions, such as in dental caries prevention, a material with high pH sensitivity like certain this compound formulations would be advantageous.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Calcium and phosphate ion releasing composite: effect of pH on release and mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cuneyttas.com [cuneyttas.com]
- 5. research.abo.fi [research.abo.fi]
- 6. In vitro and in vivo dissolution of biocompatible S59 glass scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution of Amorphous S53P4 Glass Scaffolds in Dynamic In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of Calcium Sodium Phosphate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of calcium sodium phosphate (B84403) scaffolds against other common alternatives used in bone tissue engineering, such as bioactive glass and hydroxyapatite. The information presented is supported by experimental data from various studies to aid in the selection of appropriate biomaterials for research and development.
Comparative Analysis of In Vitro Bioactivity
The in vitro bioactivity of bone scaffolds is a critical indicator of their potential to support and enhance bone regeneration. Key parameters for evaluation include cell viability, proliferation, and osteogenic differentiation. The following tables summarize quantitative data from studies assessing these parameters on different scaffold materials.
Table 1: Cell Viability and Proliferation on Different Scaffold Materials
| Scaffold Material | Cell Type | Assay | Time Point | Result (Compared to Control/Alternative) |
| Calcium Sodium Phosphosilicate (Bioactive Glass) | Human Osteoblasts | MTT Assay | 7 days | Comparable or slightly higher cell viability than pure titanium |
| Hydroxyapatite (HA) | Mesenchymal Stem Cells (MSCs) | MTT Assay | 7 days | Significantly higher cell proliferation on nano-HA scaffolds compared to micro-HA and pure PLLA scaffolds[1][2] |
| Beta-Tricalcium Phosphate (β-TCP) | Human Mesenchymal Stem Cells | Not Specified | Not Specified | Comparable proliferation to β-TCP with hydroxyapatite[3] |
| Bioactive Glass (70S30C) | MC3T3-E1 and C7 cells | MTT Assay | 21 days | Sustained increase in the number of viable cells over the culture period[4] |
Table 2: Osteogenic Differentiation on Different Scaffold Materials
| Scaffold Material | Cell Type | Marker | Time Point | Result (Compared to Control/Alternative) |
| Calcium Sodium Phosphosilicate (Bioactive Glass) | Not Specified | Not Specified | Not Specified | Promotes the formation of a hydroxycarbonate apatite layer[5] |
| Hydroxyapatite (HA) | Mesenchymal Stem Cells (MSCs) | Alkaline Phosphatase (ALP) Activity | 21 days | Significantly higher ALP activity on nano-HA scaffolds compared to micro-HA scaffolds[1][2] |
| Beta-Tricalcium Phosphate (β-TCP) | Human Mesenchymal Stem Cells | Alkaline Phosphatase (ALP) Activity | 28 days | Lower ALP expression compared to silk fibroin scaffolds[3] |
| Bioactive Glass (58S) | Not Specified | Alkaline Phosphatase (ALP) Activity | Not Specified | Upregulation of ALP activity[6] |
| Natural Bone Ceramic/Collagen | MC3T3-E1 cells | Gene Expression (RUNX2, Osterix) | Not Specified | Promoted expression of early osteogenic genes[7] |
| Nano-Hydroxyapatite/Collagen | MC3T3-E1 cells | Gene Expression (Osteocalcin) | Not Specified | Upregulated late osteogenic genes[7] |
Detailed Experimental Protocols
Accurate and reproducible assessment of scaffold bioactivity relies on standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells onto the scaffolds in a 24-well plate at a density of 1 x 10^4 cells/scaffold and culture in standard cell culture medium.
-
Incubation: Incubate the cell-seeded scaffolds for desired time points (e.g., 1, 3, and 7 days) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent Addition: At each time point, remove the culture medium and add 500 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubation with MTT: Incubate the scaffolds for 4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: After incubation, remove the MTT solution and add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Transfer 100 µL of the DMSO solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Osteogenic Differentiation Assessment: Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation.
-
Cell Culture: Culture cells on scaffolds in an osteogenic induction medium (standard medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).
-
Fixation: After the desired culture period (e.g., 7 or 14 days), wash the scaffolds with phosphate-buffered saline (PBS) and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed scaffolds with PBS and incubate with a staining solution containing 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT) at 37°C for 30-60 minutes in the dark.
-
Washing and Imaging: Stop the reaction by washing with distilled water. The presence of blue/purple precipitate indicates ALP activity, which can be visualized and imaged using a microscope.
Signaling Pathways and Experimental Workflows
The interaction of biomaterials with cells triggers specific signaling cascades that govern cell fate. Understanding these pathways is crucial for designing effective bone scaffolds.
The osteogenic differentiation of mesenchymal stem cells into osteoblasts is a complex process regulated by a network of signaling pathways. The release of ions, such as calcium and silicate, from bioactive scaffolds can trigger these pathways.
The dissolution of this compound scaffolds releases bioactive ions that can activate intracellular signaling pathways such as the Wnt/β-catenin and MAPK pathways.[8] These pathways converge on the master transcription factor RUNX2, which in turn upregulates the expression of Osterix.[9] RUNX2 and Osterix then drive the expression of osteogenic markers like alkaline phosphatase (ALP), collagen type I, and osteocalcin, ultimately leading to matrix mineralization and bone formation.[10][11] Increased intracellular calcium levels have been shown to enhance the downstream signaling pathways for Runx2.[12]
References
- 1. ijbiotech.com [ijbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Silk fibroin and ceramic scaffolds: Comparative in vitro studies for bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biocompatibility assessment of free radical scavenging nanocomposite scaffolds for bone tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative evaluation of the physicochemical properties of nano-hydroxyapatite/collagen and natural bone ceramic/collagen scaffolds and their osteogenesis-promoting effect on MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Osterix and RUNX2 are Transcriptional Regulators of Sclerostin in Human Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of intracellular calcium signaling in osteoblasts colocalizes with the formation of post-yield diffuse microdamage in bone matrix - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of calcium sodium phosphate synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for calcium sodium phosphate (B84403), a biomaterial of significant interest in medical and dental applications. The following sections detail the experimental protocols for each method, present a comparative analysis of their performance based on key material properties, and illustrate the synthesis workflows.
Comparative Analysis of Synthesis Methods
The selection of a synthesis method for calcium sodium phosphate is critical as it dictates the physicochemical properties of the final product, including its crystallinity, particle size, purity, and bioactivity. The table below summarizes the quantitative data associated with the most common synthesis routes: solid-state reaction, co-precipitation, sol-gel, and hydrothermal methods.
| Synthesis Method | Precursors | Temperature (°C) | Particle Size | Crystallinity | Key Advantages | Disadvantages |
| Solid-State Reaction | Dibasic calcium phosphate (CaHPO₄), Sodium carbonate (Na₂CO₃)[1] | 1000 - 1700[2][3] | Micrometer-scale, often agglomerated[4] | High | Simple, scalable, yields highly crystalline product[5] | High energy consumption, potential for impurities from grinding, limited control over particle morphology[4] |
| Co-Precipitation | Calcium chloride (CaCl₂), Sodium phosphate (e.g., Na₂HPO₄), Sodium salt (e.g., NaCl, NaNO₃)[6][7] | Room Temperature to ~90°C | 20 - 100 nm[8] | Amorphous to crystalline (tunable)[8] | Low temperature, good control over particle size and composition[9] | Potential for broad particle size distribution, by-products may require extensive washing[6] |
| Sol-Gel | Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O), Diammonium hydrogen phosphate ((NH₄)₂HPO₄), Sodium nitrate (NaNO₃)[10][11] | 60 - 800 (drying and calcination)[12] | 20 - 60 nm[13] | Amorphous to crystalline (tunable)[14] | High purity and homogeneity, excellent control over composition and microstructure at the nanoscale[9][13] | Use of organic solvents, often more complex and time-consuming, potential for residual organics[15] |
| Hydrothermal | Calcium hydroxide (B78521) (Ca(OH)₂), Phosphoric acid (H₃PO₄), Sodium salt solution[16] | 110 - 200[16][17][18] | Nanorods, nanowires, or equiaxed nanoparticles | High | High crystallinity and phase purity, precise control over morphology[19] | Requires specialized high-pressure equipment, can be a slower process |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures found in the literature.
Solid-State Reaction
This method involves the direct reaction of solid precursors at elevated temperatures.
Protocol:
-
Precursor Preparation: Stoichiometric amounts of dibasic calcium phosphate (CaHPO₄) and sodium carbonate (Na₂CO₃) are weighed and intimately mixed. For example, a 1:1 molar ratio can be used for the synthesis of CaNaPO₄.[1]
-
Milling: The precursor mixture is thoroughly homogenized by ball milling for several hours to ensure uniform mixing and increase the contact surface area between reactants.[4]
-
Calcination: The milled powder is placed in an alumina (B75360) crucible and calcined in a high-temperature furnace. The temperature is ramped up to 1000-1200°C and held for 5-10 hours.[1][4]
-
Cooling and Grinding: After calcination, the furnace is allowed to cool down to room temperature. The resulting sintered product is then ground into a fine powder using a mortar and pestle or a ball mill.
Co-Precipitation Method
This wet-chemical technique involves the precipitation of the desired compound from a solution containing the constituent ions.
Protocol:
-
Solution Preparation: Prepare an aqueous solution of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a separate aqueous solution of a sodium phosphate salt (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄). A sodium salt like sodium chloride (NaCl) can be added to the phosphate solution to ensure sodium incorporation.[6]
-
Precipitation: The calcium chloride solution is added dropwise to the stirred sodium phosphate solution at a controlled rate. The pH of the reaction mixture is maintained at a specific value (typically between 7 and 11) by the addition of a base such as sodium hydroxide (NaOH).[20]
-
Aging: The resulting precipitate is aged in the mother liquor for a period of time (e.g., 24 hours) at a constant temperature (e.g., 50°C) to allow for crystal growth and phase maturation.[20]
-
Washing and Drying: The precipitate is then filtered and washed several times with deionized water to remove any unreacted precursors and by-products. The washed powder is dried in an oven at a temperature of around 80-100°C.
-
Calcination (Optional): For enhanced crystallinity, the dried powder can be calcined at temperatures ranging from 300 to 800°C.[17]
Sol-Gel Synthesis
This method involves the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a "gel" (a solid network in a liquid).
Protocol:
-
Precursor Solution (Sol) Formation: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) is dissolved in ethanol (B145695). In a separate container, diammonium hydrogen phosphate ((NH₄)₂HPO₄) and sodium nitrate (NaNO₃) are dissolved in distilled water.[11]
-
Mixing and Gelation: The phosphate/sodium solution is added dropwise to the calcium solution under vigorous stirring to form a sol. The pH is adjusted to a desired value (e.g., 10) using ammonium (B1175870) hydroxide to initiate gelation. The mixture is stirred until a transparent gel is formed.[10]
-
Aging: The gel is aged at room temperature for a specified period (e.g., 24-48 hours) to allow the completion of the condensation reactions.
-
Drying: The aged gel is dried in an oven at a temperature around 80-120°C to remove the solvent.
-
Calcination: The dried gel is then calcined at a higher temperature (e.g., 600-800°C) to remove organic residues and crystallize the this compound.[12]
Hydrothermal Synthesis
This technique involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Protocol:
-
Precursor Slurry Preparation: A calcium source such as calcium hydroxide (Ca(OH)₂) is dispersed in deionized water. A phosphoric acid (H₃PO₄) solution containing a dissolved sodium salt is then added to the calcium hydroxide slurry under stirring to form a precursor mixture.[16]
-
Hydrothermal Treatment: The precursor slurry is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a temperature between 110°C and 200°C for a duration of several hours to several days.[16][17][18]
-
Cooling and Collection: After the hydrothermal treatment, the autoclave is cooled to room temperature. The resulting solid product is collected by filtration.
-
Washing and Drying: The collected powder is washed thoroughly with deionized water and ethanol to remove any residual reactants and then dried in an oven.
Visualization of Synthesis Workflows
The following diagrams illustrate the general experimental workflows for the described synthesis methods.
Caption: General workflows for the synthesis of this compound.
This guide provides a foundational understanding of the primary methods for synthesizing this compound. The choice of method will ultimately depend on the desired material characteristics and the specific application. For applications requiring high crystallinity and large quantities, solid-state reaction may be suitable. For nanoscale materials with high purity and controlled morphology, sol-gel and hydrothermal methods offer distinct advantages. Co-precipitation provides a versatile and cost-effective approach for producing a range of this compound materials.
References
- 1. US3658549A - this compound feed supplements - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development of a new calcium phosphate cement that contains sodium calcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis by solid route and physicochemical characterizations of blends of calcium orthophosphate powders and mesoporous silicon particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium-doped hydroxyapatite nanopowder through sol-gel method: synthesis and characterization - IIUM Repository (IRep) [irep.iium.edu.my]
- 12. The effect of sodium and magnesium ions on the properties of calcium–phosphate biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of Hydrothermal and Sol-Gel Synthesis of Nano-Particulate Hydroxyapatite by Characterisation at the Bulk and Particle Level [scirp.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Synthesis of Calcium Phosphate by Microwave Hydrothermal Method: Physicochemical and Morphological Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis of Biphasic Calcium Phosphate by Hydrothermal Route and Conversion to Porous Sintered Scaffold [scirp.org]
- 20. Synthesis and Characterization of Calcium Phosphate Materials Derived from Eggshells from Different Poultry with and without the Eggshell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ion Release from Calcium Sodium Phosphate-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion release profiles of calcium sodium phosphate-based biomaterials, with a focus on bioactive glasses, against other common calcium phosphate (B84403) ceramics. The data presented is synthesized from multiple peer-reviewed studies to offer a comprehensive overview for researchers and professionals in the field of biomaterials and drug development.
Comparative Analysis of Ion Release
The release of therapeutic ions such as calcium (Ca²⁺), sodium (Na⁺), and phosphate (PO₄³⁻) is a critical factor in the bioactivity and performance of implantable materials. This section compares the cumulative ion release from a prominent calcium sodium phosphosilicate bioactive glass (45S5) and other relevant calcium phosphate materials in Simulated Body Fluid (SBF) over a 21-day period.
Table 1: Cumulative Ion Release (ppm) in Simulated Body Fluid (SBF) at 37°C
| Material | Time (days) | Ca²⁺ Release (ppm) | Na⁺ Release (ppm) | PO₄³⁻ Release (ppm) | Reference |
| Bioactive Glass (45S5) | 1 | 15.2 ± 1.8 | 150.3 ± 10.2 | 18.5 ± 2.1 | [1] |
| 7 | 45.8 ± 3.5 | 380.1 ± 25.6 | 42.7 ± 4.3 | [1] | |
| 14 | 72.3 ± 5.1 | 550.6 ± 32.8 | 60.1 ± 6.7 | [1][2] | |
| 21 | 85.1 ± 6.2 | 680.4 ± 41.2 | 75.4 ± 8.1 | [2] | |
| Hydroxyapatite (B223615) (HA) | 1 | 5.1 ± 0.6 | N/A | 2.3 ± 0.3 | [3] |
| 7 | 12.4 ± 1.1 | N/A | 5.8 ± 0.7 | [3] | |
| 14 | 18.9 ± 1.8 | N/A | 8.9 ± 1.0 | [3] | |
| 21 | 22.5 ± 2.3 | N/A | 10.6 ± 1.3 | [3] | |
| β-Tricalcium Phosphate (β-TCP) | 1 | 25.6 ± 2.4 | N/A | 12.1 ± 1.3 | [4] |
| 7 | 68.2 ± 5.9 | N/A | 32.3 ± 3.1 | [4] | |
| 14 | 95.7 ± 8.1 | N/A | 45.4 ± 4.2 | [4] | |
| 21 | 110.4 ± 9.8 | N/A | 52.3 ± 5.0 | [4] |
Note: N/A indicates that the ion is not a primary component of the material and its release is not typically measured or reported.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ion release from this compound-based biomaterials.
Static Ion Release Testing Protocol
This protocol is a standard method for evaluating the in-vitro ion release kinetics of a biomaterial.
-
Material Preparation:
-
Prepare disc-shaped specimens of the test material (e.g., Bioactive Glass 45S5, Hydroxyapatite, β-TCP) with standardized dimensions (e.g., 10 mm diameter, 2 mm thickness).
-
Sterilize the specimens using an appropriate method, such as ethylene (B1197577) oxide or gamma radiation.
-
-
Immersion Medium:
-
Immersion Procedure:
-
Place each sterile specimen in a sterile polyethylene (B3416737) container.
-
Add a specific volume of the immersion medium to each container, maintaining a consistent surface area to volume ratio (e.g., 1 cm²: 10 mL).[6]
-
Seal the containers and incubate them at 37°C in a static (non-agitated) state.[3]
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 21 days), carefully extract an aliquot of the immersion solution from each container.[7]
-
Replenish the container with an equal volume of fresh immersion medium to maintain a constant volume.
-
Analyze the collected aliquots for ion concentrations (Ca²⁺, Na⁺, PO₄³⁻) using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Ion Chromatography (IC).[8][9]
-
-
Data Analysis:
-
Calculate the cumulative ion release at each time point, accounting for the dilution from the replenishment of the immersion medium.
-
Plot the cumulative ion release as a function of time to determine the release kinetics.
-
Analytical Methods for Ion Quantification
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): This is a widely used technique for determining the elemental composition of a sample.[8] The sample solution is introduced into an argon plasma, which excites the atoms of the elements. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
-
Ion Chromatography (IC): This method is particularly useful for separating and quantifying ionic species, such as phosphate ions.[9] The sample is injected into a column containing a stationary phase that separates the ions based on their affinity. A conductivity detector is then used to measure the concentration of the separated ions.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental processes described in this guide.
References
- 1. Comparison of the effects of 45S5 and 1393 bioactive glass microparticles on hMSC behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ion release from hydroxyapatite and substituted hydroxyapatites in different immersion liquids: in vitro experiments and theoretical modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synthera.in [synthera.in]
- 6. Ion release from three different dental alloys – effect of dynamic loading and toxicity of released elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Battle of Bone Cements: CaNaPO₄-Based Formulations Challenge Commercial Standards
For researchers and professionals in drug development and life sciences, the choice of a bone cement in regenerative medicine is critical. A novel calcium sodium phosphate (B84403) (CaNaPO₄)-based cement is demonstrating competitive, and in some aspects superior, performance when compared to established commercial calcium phosphate cements (CPCs). This guide provides an objective comparison, supported by experimental data, of the key performance indicators of these materials, offering valuable insights for material selection in research and clinical applications.
A study by Ishikawa et al. has brought to light two new CaNaPO₄-based cement formulations, designated as CAC and CABC, which have been rigorously tested against a widely used commercial CPC, Biopex®-R. The findings position these novel cements as promising alternatives, exhibiting rapid setting times, high compressive strength, and enhanced bioactivity.
Performance at a Glance: CaNaPO₄ Cements vs. Commercial CPC
| Performance Metric | CaNaPO₄-Based Cement (CABC) | Commercial CPC (Biopex®-R) |
| Setting Time (minutes) | 5.7 ± 0.3 | ~8-10 |
| Compressive Strength (MPa) | 86.0 ± 9.7 (after 5 days) | ~80 (after 24 hours) |
| In Vitro Bioactivity | Faster apatite-forming ability | Standard apatite-forming ability |
| In Vivo Osteoconductivity | Superior | Standard |
| In Vivo Bioresorbability | Equivalent | Standard |
Deep Dive into the Data: A Comparative Analysis
Setting Time: A Critical Parameter for Surgical Application
The setting time of a bone cement is a crucial factor in a clinical setting, allowing surgeons adequate time for manipulation and application. The novel CABC formulation exhibits a significantly faster setting time of approximately 5.7 minutes, a notable improvement over the typical 8-10 minutes for many commercial CPCs. This rapid setting can streamline surgical procedures and reduce operative time.
Mechanical Strength: Ensuring Stability in Skeletal Repair
The ability of a bone cement to withstand physiological loads is paramount for successful bone regeneration. The CABC cement demonstrates a compressive strength of 86.0 ± 9.7 MPa after 5 days, which is comparable to the high strength of Biopex®-R, which reaches approximately 80 MPa within 24 hours.[1] This indicates that the CaNaPO₄-based cement provides robust mechanical support necessary for healing.
Bioactivity: The Key to Bone Integration
Bioactivity, the ability of a material to form a bond with living tissue, is a hallmark of an effective bone substitute. In vitro studies have shown that the CaNaPO₄-based cements, CAC and CABC, exhibit a more rapid formation of a hydroxyapatite (B223615) layer in simulated body fluid (SBF) compared to the commercial control. This enhanced apatite-forming ability suggests a quicker integration with the surrounding bone tissue.
In Vivo Performance: A Look at Biological Response
Animal studies have further substantiated the promising characteristics of the CABC cement. Histological examinations in rabbit models have revealed that CABC demonstrates superior osteoconductivity, meaning it provides a more effective scaffold for new bone growth, when compared to the commercial CPC. Furthermore, the bioresorbability of CABC was found to be equivalent to that of the commercial control, indicating that it degrades at a rate that allows for replacement by new bone tissue.
Visualizing the Workflow: From Materials to Performance Assessment
To understand the logical flow of comparing these cements, the following diagram illustrates the key stages of the experimental process.
Figure 1. Experimental workflow for comparing CaNaPO₄-based and commercial CPCs.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and validity of these findings, it is essential to understand the experimental methods employed.
Setting Time Measurement
The setting time of the cements was determined using a Vicat needle apparatus at a controlled temperature of 22°C. The initial setting time is defined as the point at which the needle no longer leaves a circular impression on the cement surface, and the final setting time is when the needle fails to penetrate the surface.
Compressive Strength Testing
Cylindrical cement samples were prepared and immersed in physiological saline for specified periods (2 hours and 5 days). The compressive strength was then measured using a universal testing machine at a constant crosshead speed.
In Vitro Bioactivity Assessment (Apatite Formation)
Cement discs were immersed in a simulated body fluid (SBF) solution, which mimics the ionic composition of human blood plasma, for various durations. After immersion, the surfaces of the discs were analyzed using scanning electron microscopy (SEM) to observe the formation of a hydroxyapatite layer.
In Vivo Osteoconductivity and Bioresorbability
Cylindrical samples of the cements were implanted into the femoral condyles of rabbits. After a predetermined period, the animals were euthanized, and the implanted sites were harvested for histological analysis. The amount of new bone formation and the extent of cement resorption were evaluated to assess osteoconductivity and bioresorbability, respectively.
The Path Forward: Implications for Bone Regeneration
The development of these novel CaNaPO₄-based cements represents a significant advancement in the field of bone regeneration. Their rapid setting times, high mechanical strength, and superior bioactivity and osteoconductivity make them highly attractive candidates for a range of clinical applications, from filling bone defects to acting as carriers for therapeutic agents. Further research, particularly long-term in vivo studies and clinical trials, will be crucial to fully realize the potential of these promising biomaterials.
References
A Comparative Guide to the Histological Performance of Calcium Sodium Phosphate Implants
For researchers and professionals in drug development and material science, the choice of a suitable bone graft substitute is critical for successful clinical outcomes. Calcium sodium phosphate-based implants have emerged as a promising class of synthetic materials due to their biocompatibility and osteoconductive properties. This guide provides an objective comparison of the histological performance of calcium sodium phosphate (B84403) implants against other common alternatives, supported by experimental data.
Comparative Histological and Histomorphometric Analysis
The in vivo performance of this compound implants is often evaluated by comparing the extent of new bone formation and material degradation with other bone graft substitutes. Histomorphometric analysis provides quantitative data on these parameters.
A study in a rabbit model compared a calcium sodium potassium phosphate cement (Cement R) with an alpha-tricalcium phosphate cement (Cement H), two phosphate glasses, and autologous bone (control).[1] After 4 weeks, Cement R showed slightly higher degradation than the glasses. However, by 12 weeks, all materials exhibited a similar degree of degradation and promoted new bone formation equivalent to the control group.[1]
Another study in rats compared a calcium-phosphate cement, a biphasic hydroxyapatite (B223615) ceramic, and an autogenous bone graft.[2][3][4] At 30 days, the autogenous bone graft resulted in significantly more new bone. However, at 60 and 90 days, the biomaterials demonstrated a significant increase in bone content compared to the autogenous graft.[2][3]
Here is a summary of quantitative data from various studies:
| Implant Material | Animal Model | Defect Site | Time Point | New Bone Formation (%) | Remaining Graft (%) |
| Calcium Sodium Potassium Phosphate Cement (Cement R) | Rabbit | Femoral condyle | 12 weeks | Equivalent to autologous bone | Similar to other materials |
| Alpha-Tricalcium Phosphate Cement (Cement H) | Rabbit | Femoral condyle | 12 weeks | Equivalent to autologous bone | Similar to other materials |
| Phosphate Glass (P₂O₅-CaO-Na₂O) | Rabbit | Femoral condyle | 12 weeks | Equivalent to autologous bone | Similar to other materials |
| Phosphate Glass (P₂O₅-CaO-Na₂O-TiO₂) | Rabbit | Femoral condyle | 12 weeks | Equivalent to autologous bone | Similar to other materials |
| Calcium-Phosphate Cement | Rat | Parietal bone | 30 days | Less than autogenous bone | - |
| Calcium-Phosphate Cement | Rat | Parietal bone | 60 days | More than autogenous bone | - |
| Calcium-Phosphate Cement | Rat | Parietal bone | 90 days | More than autogenous bone | - |
| Biphasic Hydroxyapatite Ceramic | Rat | Parietal bone | 90 days | Higher than Calcium-Phosphate Cement | - |
| β-Tricalcium Phosphate (β-TCP) | Human | Maxillary sinus | 6-9 months | 26.92 ± 7.26 to 47.6 ± 9.9 | 30.39 ± 10.29 to 32.25 ± 8.48 |
| Biphasic Calcium Phosphate (BCP) | Human | Maxillary sinus | 6-9 months | 23.0 ± 8.80 to 43.4 ± 6.1 | 16.4 ± 11.4 to 32.9 ± 15.6 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the histological evaluation of calcium phosphate implants.
In Vivo Implantation Study in Rabbits
This protocol outlines a common workflow for assessing the in vivo performance of bone graft substitutes in a rabbit model.
Histological Processing and Analysis
The following diagram illustrates the key steps involved in preparing and analyzing the retrieved bone-implant specimens.
Host Response and Signaling
The biocompatibility of an implant material is determined by the local tissue response it elicits. Calcium phosphate-based materials are generally considered biocompatible and osteoconductive, meaning they support bone growth on their surface.[5] The process of osseointegration is influenced by the material's chemical composition, surface topography, and degradation kinetics.
Upon implantation, a cascade of cellular events is initiated, leading to the recruitment of osteogenic precursor cells and subsequent bone formation. The release of calcium and phosphate ions from the implant can influence cellular signaling pathways involved in osteoblast differentiation and maturation.[5] While specific signaling pathways directly modulated by sodium ions in calcium phosphate implants are not extensively detailed in the provided literature, the overall process of bone regeneration around these materials involves well-established osteogenic pathways.
The following diagram provides a simplified overview of the general signaling cascade involved in osteoblast differentiation, which is relevant to the host response to osteoconductive biomaterials.
Conclusion
This compound implants demonstrate excellent biocompatibility and osteoconductivity, promoting new bone formation comparable to other synthetic bone graft substitutes and, in some cases, autologous bone over longer time frames.[1] The choice of a specific calcium phosphate formulation will depend on the desired degradation rate and the specific clinical application. The data and protocols presented in this guide provide a foundation for researchers to compare and select the most appropriate material for their needs. Further research into the specific effects of sodium and other ionic substitutions on cellular signaling pathways will continue to advance the design of next-generation bone graft materials.
References
- 1. Of the in vivo behavior of calcium phosphate cements and glasses as bone substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histomorphometric evaluation of calcium phosphate bone grafts on bone repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjorl.org [bjorl.org]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
Assessing the Osteoinductive Potential of Doped Calcium Sodium Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for ideal bone graft substitutes has led to significant advancements in biomaterial science. Among these, calcium phosphate-based ceramics have emerged as a cornerstone, owing to their chemical similarity to the mineral phase of bone. To further enhance their regenerative capabilities, researchers have explored the incorporation of various therapeutic ions. This guide provides a comprehensive comparison of the osteoinductive potential of doped calcium sodium phosphate (B84403) against other alternatives, supported by experimental data and detailed methodologies.
Enhancing Osteoinductivity: The Role of Dopants
The introduction of specific ions into the calcium phosphate lattice can significantly influence its biological performance. Doping aims to improve properties like bioactivity, degradation rate, and, most importantly, the ability to induce bone formation (osteoinduction).
Strontium (Sr): A Dual-Action Agent
Strontium is known to play a beneficial role in bone metabolism.[1][2] Its incorporation into calcium phosphate ceramics has been shown to stimulate bone formation while simultaneously inhibiting bone resorption.[1][3] Studies suggest that strontium can promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation, and induce apoptosis in osteoclasts, the cells that break down bone tissue.[3][4] This dual action makes strontium-doped calcium phosphates a promising option for treating bone defects, especially in osteoporotic conditions.[1][5] A meta-analysis of in vivo studies revealed that strontium-doped calcium phosphate bone substitutes demonstrated improved bone repair performance.[2]
Zinc (Zn): A Catalyst for Bone Regeneration
Zinc is another essential trace element that has demonstrated a positive impact on bone healing.[6][7] Its incorporation into calcium phosphate materials has been shown to enhance bone formation in both in vitro and in vivo models.[6][8] Zinc is believed to stimulate osteoblastic activity and may also possess antibacterial properties, which is advantageous in preventing implant-associated infections.[6] However, the concentration of zinc is a critical factor, as high doses can lead to cytotoxicity.[7]
Magnesium (Mg): A Regulator of Bone Mineral and Matrix Metabolism
Magnesium is crucial for the metabolism of bone tissue.[9] Doping calcium phosphate with magnesium has been shown to positively influence the viability of mesenchymal stromal cells and induce the expression of osteogenic differentiation markers.[9] Furthermore, magnesium-doped calcium phosphate has been found to modulate the immune response in a way that favors bone regeneration by influencing macrophage polarization.[10][11]
Comparative Performance: In Vitro and In Vivo Evidence
The osteoinductive potential of these materials is typically assessed through a combination of in vitro cell culture studies and in vivo animal models.[12] Key performance indicators include alkaline phosphatase (ALP) activity, the expression of osteogenic marker genes, and the amount of new bone formation.
In Vitro Assessment
In vitro studies often utilize osteoblast-like cells or mesenchymal stem cells to evaluate the material's ability to promote osteogenic differentiation.[13]
Table 1: Comparison of In Vitro Osteogenic Potential of Doped Calcium Phosphates
| Material | Cell Type | Key Findings | Reference |
| Strontium-doped Calcium Phosphate | MC3T3-E1 pre-osteoblasts, hMSCs | Increased osteogenic gene and protein expression with increasing Sr concentration. | [13] |
| MC3T3-E1 cells | Enhanced cell proliferation and differentiation compared to undoped controls. | [14] | |
| Zinc-doped Calcium Phosphate | MC3T3-E1 cells, rat stromal cells | Significantly increased cell proliferation and ALP activity at optimal zinc concentrations. | [8] |
| Magnesium-doped Calcium Phosphate | Human mesenchymal stromal cells (MSCs) | Strong induction of osteogenic differentiation markers, outperforming undoped bioactive glass. | [9] |
| Macrophages, BMSCs | Promoted osteogenic differentiation of BMSCs through favorable immunomodulation. | [10] |
In Vivo Assessment
In vivo studies typically involve implanting the material into an ectopic site (e.g., muscle) or a bone defect in an animal model to assess new bone formation.[12][15]
Table 2: Comparison of In Vivo Bone Formation with Doped Calcium Phosphates
| Material | Animal Model | Implantation Site | Key Findings | Reference |
| Strontium-doped Biphasic Calcium Phosphate (BCP) | Murine | Intramuscular | Accelerated ectopic bone formation by promoting osteogenesis and suppressing osteoclastogenesis. | [4] |
| Zinc-doped β-Tricalcium Phosphate (β-TCP) | Rat | Femoral defect | Markedly accelerated early bone healing compared to undoped β-TCP. | [3] |
| Lithium-doped Calcium Polyphosphate | Rabbit | Cranial defect | Better osteoconductivity compared to undoped calcium polyphosphate. | [16] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of osteoinductive materials.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation, and its activity is a common indicator of osteogenic potential.[17]
Protocol:
-
Cell Culture: Plate osteoblast-like cells (e.g., MC3T3-E1, Saos-2) or mesenchymal stem cells in a 96-well plate at a density of approximately 1x10⁴ cells per well and culture in the presence of the test material extract or on the material surface.[18]
-
Cell Lysis: After the desired incubation period (e.g., 7, 14, or 21 days), wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.5% Triton X-100 in PBS).[19]
-
Substrate Addition: Add a substrate solution, such as p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (4-MUP), to the cell lysate.[19][20]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).[18][20]
-
Measurement: Measure the absorbance (for pNPP) or fluorescence (for 4-MUP) to quantify the amount of product formed, which is proportional to the ALP activity.[19][20]
-
Normalization: Normalize the ALP activity to the total protein or DNA content of the corresponding well to account for differences in cell number.[17]
Gene Expression Analysis of Osteogenic Markers
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of key genes involved in osteogenesis.[21]
Protocol:
-
Cell Culture: Culture cells as described for the ALP assay.
-
RNA Extraction: At specific time points (e.g., 7, 14, and 21 days), lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using primers specific for osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), Osterix (Osx), Collagen type I (COL1A1), Alkaline Phosphatase (ALPL), Osteopontin (OPN), and Osteocalcin (OCN).[22][23] A housekeeping gene (e.g., GAPDH) is used for normalization.[22]
-
Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of osteoinduction.
Caption: Signaling pathway of dopant-induced osteogenic differentiation.
Caption: Experimental workflow for in vitro assessment of osteoinductivity.
Caption: Experimental workflow for in vivo assessment of osteoinductivity.
References
- 1. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the incorporation of strontium into calcium phosphate improve bone repair? A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace element doping in calcium phosphate ceramics to Understand osteogenesis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced ectopic bone formation by strontium-substituted calcium phosphate ceramics through regulation of osteoclastogenesis and osteoblastogenesis - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. Nanostructured Strontium-Doped Calcium Phosphate Cements: A Multifactorial Design | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of Zn-doped synthetic polymer materials on bone regeneration: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Evaluation of the Biological and Osteogenic Properties of Magnesium-Doped Bioactive Glasses for Application in Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved osteogenesis and angiogenesis of magnesium-doped calcium phosphate cement via macrophage immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of magnesium-doped calcium sulfate and β-tricalcium phosphate composite ceramics in macrophage polarization and osteo-induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo studies on osteoinduction: A systematic review on animal models, implant site, and type and postimplantation investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. drmillett.com [drmillett.com]
- 18. e-century.us [e-century.us]
- 19. mdpi.com [mdpi.com]
- 20. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Clinical Performance of Calcium Sodium Phosphosilicate Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bioactive Implant Coatings
The long-term success of orthopedic and dental implants hinges on their stable integration with surrounding bone tissue. Bioactive coatings have emerged as a key technology to enhance this process, with calcium sodium phosphosilicate (often referred to as bioactive glass) and hydroxyapatite (B223615) being prominent contenders. This guide provides a comprehensive comparison of the long-term clinical performance of calcium sodium phosphosilicate coatings against other leading alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Calcium sodium phosphosilicate coatings have demonstrated promising short-term clinical outcomes, comparable to the well-established hydroxyapatite coatings in promoting osseointegration. However, robust, long-term (10+ years) clinical data for bioactive glass coatings remains less extensive than for hydroxyapatite and titanium plasma spray coatings. While in vitro and animal studies suggest superior bioactivity for bioactive glass, long-term clinical evidence is needed to definitively establish its superiority in implant survival and performance over extended periods.
Comparative Data on Clinical Performance
The following tables summarize the long-term clinical performance of various implant coatings based on key metrics such as implant survival rate, marginal bone loss, and clinical scoring.
| Coating Material | Implant Type | Follow-up Duration | Implant Survival Rate | Key Findings | References |
| Calcium Sodium Phosphosilicate (Bioactive Glass) | Dental Implants | 12 months | Not explicitly stated, but deemed "equally successful" as Hydroxyapatite. | Showed comparable performance to hydroxyapatite in achieving osseointegration.[1][2][3] | Mistry et al. (2011)[1][2][3] |
| Hydroxyapatite | Hip Arthroplasty | 10-15 years | 94.8% - 100% | Demonstrated excellent long-term survivorship with low revision rates.[4][5][6][7][8][9] | Various[4][5][6][7][8][9] |
| Hydroxyapatite | Hip Arthroplasty | 15 years | 43% (for a specific medium-thickness spray-dried HA cup) | Inferior survival compared to titanium-coated cups in this particular study, associated with high polyethylene (B3416737) wear.[10] | [Reference 1] |
| Titanium Plasma Spray | Hip Arthroplasty | 12.7 years | 99.2% (uncoated) | Excellent long-term survivorship, with no significant benefit or detriment observed with an additional hydroxyapatite coating.[5] | [Reference 3] |
| Titanium Plasma Spray with Hydroxyapatite | Hip Arthroplasty | >5 years | Higher than fully HA-coated stems in the same study. | Proximally coated stems with plasma-sprayed titanium and HA showed fewer radiolucent lines and revisions compared to fully HA-coated stems.[11] | [Reference 4] |
| Coating Material | Implant Type | Follow-up Duration | Marginal Bone Loss (MBL) | Clinical Scores (e.g., Harris Hip Score, WOMAC) | References |
| Calcium Sodium Phosphosilicate (Bioactive Glass) | Dental Implants | 12 months | Least marginal bone loss compared to hydroxyapatite and machined titanium in one study.[2] | Not detailed. | Mistry et al. (2016)[2] |
| Hydroxyapatite | Hip Arthroplasty | 10-15 years | Not consistently reported as a primary outcome in long-term survival studies. | Significant improvements in Harris Hip Score and other clinical measures, sustained over the long term.[4][7] | [Reference 2, 9] |
| Titanium Plasma Spray with Hydroxyapatite | Hip Arthroplasty | >5 years | Not significantly different from fully HA-coated stems. | Improved modified Harris Hip Score compared to fully HA-coated stems.[11] | [Reference 4] |
Signaling Pathways and Experimental Workflows
To understand the biological basis of osseointegration and the methods used to evaluate it, the following diagrams illustrate key processes.
Caption: Osseointegration Signaling Cascade.
Caption: Clinical Trial Workflow for Implant Coatings.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is crucial for interpreting the results. Below are summaries of typical experimental protocols for key assessments.
Coating Application Techniques
-
Plasma Spraying: This is a common industrial process for applying both hydroxyapatite and bioactive glass coatings to metallic implants.[12] The coating material in powder form is melted in a high-temperature plasma jet and propelled onto the implant surface. Key parameters that influence coating quality include plasma gas composition, power, spray distance, and powder feed rate. For instance, a study on a double-coated stem used a 300 µm pure titanium layer followed by a 50 µm hydroxyapatite layer applied via plasma spray.[7]
-
Vitreous Enamelling: This technique has been used for applying bioactive glass coatings.[1][3] It involves applying a glass frit to the metal surface and firing it at a high temperature to form a continuous, well-adhered coating.
Clinical Assessment Protocols
-
Harris Hip Score (HHS): A widely used clinician-reported outcome measure for assessing the results of hip surgery. It evaluates pain, function, deformity, and range of motion, with a maximum score of 100 indicating a better outcome.
-
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index): A patient-reported outcome measure that assesses pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee.
-
Visual Analog Scale (VAS): A subjective measure of pain intensity, where patients rate their pain on a continuous line, typically from "no pain" to "worst imaginable pain."[4]
Radiological Evaluation Protocols
-
Standard Radiography (X-ray): Used to assess implant position, alignment, and signs of loosening or failure. Key indicators of osseointegration include the absence of radiolucent lines at the bone-implant interface and the presence of bone densification around the implant.[8][11]
-
Computed Tomography (CT) and Cone Beam Computed Tomography (CBCT): Provide three-dimensional images for a more detailed assessment of osseointegration, including the quantification of marginal bone loss (MBL) and bone-to-implant contact (BIC).[13][14]
-
Measurement of Bone-Implant Contact (BIC): This can be quantified from histological sections in animal studies or through advanced imaging techniques like micro-CT in preclinical studies.[15][16][17] In clinical settings, radiological assessment of the bone-implant interface provides an indirect measure of BIC.
Conclusion
Calcium sodium phosphosilicate coatings represent a promising technology for enhancing the early stages of osseointegration in orthopedic and dental implants. Short-term clinical data suggests a performance on par with the well-established hydroxyapatite coatings. However, for applications requiring long-term stability, the extensive clinical history and robust long-term data supporting hydroxyapatite and titanium plasma spray coatings currently provide a higher level of clinical confidence. Further long-term, prospective, randomized controlled trials are necessary to definitively establish the long-term superiority of calcium sodium phosphosilicate coatings in diverse clinical applications. Researchers and developers should focus on generating this long-term evidence to fully realize the clinical potential of this bioactive material.
References
- 1. Comparison of bioactive glass coated and hydroxyapatite coated titanium dental implants in the human jaw bone. | Semantic Scholar [semanticscholar.org]
- 2. Clinical Outcome of Hydroxyapatite Coated, Bioactive Glass Coated, and Machined Ti6Al4V Threaded Dental Implant in Human Jaws: A Short-Term Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of bioactive glass coated and hydroxyapatite coated titanium dental implants in the human jaw bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary total hip arthroplasty with hydroxyapatite coated titanium femoral stems. Does design philosophy influence long term outcome?: Results of a prospective randomised controlled trial with follow-up of 10-15 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Hydroxyapatite Coating on Long-term Results of Total Hip Arthroplasty with Hydroxyapatite-coated Anatomic Femoral Stem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyapatite in total hip arthroplasty. Our experience with a plasma spray porous titanium alloy/hydroxyapatite double-coated cementless stem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actaorthop.org [actaorthop.org]
- 9. Outcomes of a hydroxyapatite ceramic-coated femoral stem in primary total hip arthroplasty: a report of excellent survivorship from a single United Kingdom centre | SICOT-J [sicot-j.org]
- 10. Inferior Survival of Hydroxyapatite versus Titanium-coated Cups at 15 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of femoral stem surface coating on clinical and radiographic outcomes of cementless primary total hip arthroplasty: a patient-matched retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Radiographic Evaluation of Implant Stability and Osseointegration in Adult Orthodontic Patients | Galen Medical Journal [journals.salviapub.com]
- 14. thejcdp.com [thejcdp.com]
- 15. Volumetric quantification of bone-implant contact using micro-computed tomography analysis based on region-based segmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Sodium Phosphate in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount to ensuring a safe and compliant laboratory environment. Calcium sodium phosphate (B84403), a compound utilized in various research applications, requires specific disposal procedures to mitigate potential environmental and safety hazards. This guide provides essential, step-by-step instructions for the proper disposal of calcium sodium phosphate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Disposal Protocols
The primary principle for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1][2] Waste material must be disposed of in accordance with these regulations. It is crucial to leave the chemical in its original container and not mix it with other waste. Uncleaned containers should be handled in the same manner as the product itself.
In the event of a spill, immediate action is necessary to contain the material and prevent it from entering drains or waterways.[3][4][5] Spilled material should be collected, bound, and pumped off, or taken up dry. For major spills, it is advisable to clear the area of personnel, move upwind, and alert the fire brigade, informing them of the location and nature of the hazard.[5]
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes an approved dust/particulate filter respirator, full protective clothing, safety glasses, and impervious gloves.[1][5][6] Always wash hands thoroughly with soap and water after handling.[1][6]
Quantitative Data on Disposal Parameters
To facilitate a clear understanding of the key disposal considerations, the following table summarizes the essential parameters.
| Parameter | Guideline | Citation |
| Regulatory Compliance | Adherence to local, state, and federal disposal regulations is mandatory. | [1][2] |
| Waste Segregation | Do not mix with other waste materials. Keep in original containers. | |
| Container Management | Handle uncleaned containers as you would the product itself. | |
| Spill Containment | Prevent entry into drains, sewers, or waterways. | [3][4][5] |
| Personal Protective Equipment | Wear approved respirator, protective clothing, gloves, and eye protection. | [1][5][6] |
Experimental Workflow for Disposal
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step.
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial assessment to final disposition.
References
Personal protective equipment for handling Calcium sodium phosphate
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate and essential safety and logistical information for handling Calcium Sodium Phosphate (B84403), with a focus on procedural, step-by-step guidance.
Hazard Identification and Personal Protective Equipment
Calcium Sodium Phosphate is categorized as a substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE) [1][2][3][4][5][6]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. Face shield if splashing is a risk. | To prevent eye irritation or serious eye damage from dust or splashes[1][2][3][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact[1][2][3][4]. |
| Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and personal clothing from contamination[2][4][5][6]. |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, such as under a fume hood. | To prevent respiratory tract irritation from inhaling dust particles[1][2][3][4][6]. |
Safe Handling and Operational Plan
Adherence to safe handling practices is critical to prevent accidents and exposure.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling the Chemical :
-
Storage :
Emergency Procedures
In case of accidental exposure or spills, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek medical attention[1][2][3][4]. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1][3][4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2][4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention[1][2][4]. |
Spill and Fire Response
-
Spills :
-
Fire :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Container Management :
-
Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Calcium Phosphate Monobasic SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. plantneeds.com.au [plantneeds.com.au]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
